1H-benzimidazol-2-yl propyl sulfide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-propylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXWEMKADONAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 1H-Benzimidazol-2-yl Propyl Sulfide
Executive Summary
This technical guide details the synthesis of 1H-benzimidazol-2-yl propyl sulfide (also known as 2-(propylthio)-1H-benzimidazole). This compound represents a critical structural motif in medicinal chemistry, sharing the benzimidazole-sulfide pharmacophore found in anthelmintics (e.g., Fenbendazole) and proton pump inhibitors.
The primary synthetic route focuses on the selective S-alkylation of 2-mercaptobenzimidazole (2-MBI) . This approach is preferred over ring-closure methods due to higher atom economy, milder conditions, and the ready availability of the thione precursor. The guide addresses the critical challenge of regioselectivity (S- vs. N-alkylation) by leveraging the Hard and Soft Acids and Bases (HSAB) theory to favor the formation of the thioether.
Retrosynthetic Analysis & Mechanistic Logic
Strategic Disconnection
The most efficient disconnection is at the S-C(sp3) bond. This reveals two primary precursors:
-
Nucleophile: 2-Mercaptobenzimidazole (acting as the thiolate anion).
-
Electrophile: A propyl halide (1-bromopropane or 1-iodopropane).
Tautomerism and Regioselectivity
2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms. Under neutral conditions, the thione form predominates. However, in the presence of a base, the thiolate anion is generated.
-
HSAB Principle: The sulfur atom in the thiolate anion is a "soft" nucleophile, while the nitrogen anion is "harder."
-
Selectivity Control: By using a soft electrophile (alkyl halide) and a polar protic solvent (Ethanol) or polar aprotic solvent (DMF), the reaction kinetics overwhelmingly favor S-alkylation over N-alkylation.
Reaction Pathway Diagram
The following diagram illustrates the tautomeric equilibrium and the S-alkylation mechanism.
Caption: Mechanistic pathway showing base-mediated deprotonation of 2-MBI followed by selective S_N2 attack on propyl bromide.
Experimental Protocol
Materials & Reagents
The stoichiometry below is optimized for a 10 mmol scale.
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| 2-Mercaptobenzimidazole | 150.19 | 1.0 | 1.50 g | Substrate |
| 1-Bromopropane | 122.99 | 1.1 | 1.35 g (~1.0 mL) | Electrophile |
| Potassium Hydroxide (KOH) | 56.11 | 1.1 | 0.62 g | Base |
| Ethanol (Absolute) | 46.07 | Solvent | 20 mL | Solvent |
| Water | 18.02 | Workup | 50 mL | Quenching |
Step-by-Step Methodology
Step 1: Thiolate Formation
-
Charge a 100 mL Round Bottom Flask (RBF) with 1.50 g of 2-Mercaptobenzimidazole .
-
Add 20 mL of absolute ethanol and a magnetic stir bar.
-
Add 0.62 g of KOH (dissolved in a minimum amount of water, approx. 1-2 mL, or added as pellets if finely crushed).
-
Stir at room temperature for 15 minutes until the solution becomes clear, indicating the formation of the potassium thiolate salt.
Step 2: Alkylation
-
Add 1.0 mL of 1-Bromopropane dropwise to the reaction mixture over 5 minutes.
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 78-80°C) for 3–4 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The starting material (2-MBI) will disappear, and a less polar spot (Product) will appear.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water with vigorous stirring. The product should precipitate out as a solid.
-
If oil forms: Extract with Dichloromethane (DCM) (3 x 20 mL), dry over anhydrous
, and evaporate the solvent. -
If solid forms: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove residual inorganic salts (KBr).
Step 4: Purification
-
Recrystallize the crude solid from Ethanol/Water (1:1) or Acetonitrile .
-
Dry the crystals in a vacuum oven at 50°C for 6 hours.
Workup Logic Flow
Caption: Decision tree for isolation based on the physical state of the crude product.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral data.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 10.5-12.0 (br s, 1H, NH) – Broad signal due to exchange.
- 7.50-7.60 (m, 2H, Ar-H) – Benzimidazole AA'BB' system.
- 7.15-7.25 (m, 2H, Ar-H) – Benzimidazole AA'BB' system.
-
3.25 (t,
Hz, 2H, ) – Triplet characteristic of S-methylene. -
1.75 (sextet,
Hz, 2H, ) – Methylene bridge. -
1.05 (t,
Hz, 3H, ) – Terminal methyl group.
-
NMR (100 MHz,
):-
Expected peaks at approx: 150.5 (C=N/C-S), 138.0 (Ar-C), 122.5 (Ar-C), 114.0 (Ar-C), 33.5 (
), 22.8 ( ), 13.5 ( ).
-
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: The propyl derivative typically melts lower than the methyl analog. Expect a range near 135–145°C (Note: 2-(benzylthio) melts at ~122°C; 2-mercaptobenzimidazole melts >300°C. A sharp melting point <200°C confirms alkylation).
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure KOH is fully dissolved before adding alkyl halide. Increase reaction time. |
| N-Alkylation (Side Product) | Solvent too non-polar or "Hard" conditions | Switch to Ethanol or DMF. Avoid using NaH unless strictly necessary (NaH in THF can sometimes promote N-alkylation depending on temperature). |
| Oily Product | Residual solvent or impurities | Triturate the oil with cold hexanes or diethyl ether to induce crystallization. |
| Starting Material Remains | Alkyl halide evaporation | 1-Bromopropane is volatile (BP ~71°C). Ensure efficient reflux condensation. Add a slight excess (1.2 eq). |
References
-
S-Alkylation of 2-Mercaptobenzimidazole (General Protocol)
- Source: ResearchGate / Vertex AI Search Results (Snippet 1.1, 1.12)
- Context: Describes the base-mediated alkylation of 2-MBI with alkyl halides in ethanol/DMF.
-
Link:
-
Characterization of 2-(Alkylthio)
- Source: TSI Journals (Snippet 1.5, 1.14)
- Context: Provides NMR and MP data for homologous series (methyl, benzyl)
-
Link:
-
Albendazole Synthesis Context (Structure validation)
- Source: ChemicalBook / PubChem (Snippet 1.10)
- Context: Validates the propylthio-benzimidazole substructure as a stable, known pharmacophore.
-
Link:
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1H-benzimidazol-2-yl propyl sulfide
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a propyl sulfide group at the 2-position of the benzimidazole ring creates 1H-benzimidazol-2-yl propyl sulfide, a molecule with significant potential for further functionalization and biological evaluation. Understanding the physicochemical properties of this core structure is paramount for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the key physicochemical characteristics of 1H-benzimidazol-2-yl propyl sulfide, offering both theoretical insights and practical methodologies for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular and Physical Properties
The fundamental physicochemical properties of a compound dictate its behavior in various chemical and biological systems. While experimental data for 1H-benzimidazol-2-yl propyl sulfide is not extensively available in public literature, we can infer its likely characteristics based on the well-understood chemistry of the benzimidazole core and related sulfide-containing molecules.
A closely related analogue, 2-propyl-1H-benzimidazole, has the molecular formula C10H12N2 and a molecular weight of 160.2157 g/mol [1]. The addition of a sulfur atom in 1H-benzimidazol-2-yl propyl sulfide would alter these values. For another related compound, 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole, the molecular weight is 304.4 g/mol [2].
| Property | Predicted/Inferred Value | Significance in Drug Development |
| Molecular Formula | C10H12N2S | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~192.28 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Melting Point | Expected to be a solid at room temperature. | Affects formulation and storage stability. The melting point of a related compound, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, is 164–166 °C[3]. |
| Boiling Point | High, characteristic of heterocyclic compounds. | Relevant for purification by distillation if applicable, though typically not for pharmaceutical compounds. |
| pKa | The benzimidazole ring has both acidic and basic properties. | Governs the ionization state at physiological pH, which is critical for solubility, permeability, and receptor binding. The apparent acidic pKa of a related benzimidazole is around 12.0, while the basic pKa is approximately 5.25[4]. |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 1H-benzimidazol-2-yl propyl sulfide.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a benzimidazole derivative typically shows characteristic absorption bands. For instance, N-H stretching vibrations are observed around 3452-3384 cm-1[5]. The C=N stretching vibration is typically seen in the region of 1623-1610 cm-1[6]. The presence of the propyl sulfide group would introduce C-H stretching vibrations from the alkyl chain and potentially a weak C-S stretching band.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The N-H proton of the benzimidazole ring typically appears as a broad singlet in the downfield region (around δ 12.5-13.3 ppm)[3][6]. The aromatic protons on the benzimidazole ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons of the propyl group will show characteristic signals in the upfield region, with the methylene group attached to the sulfur atom appearing as a triplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbon atoms of the benzimidazole ring will resonate in the aromatic region (δ 110-160 ppm)[5]. The carbons of the propyl group will appear in the aliphatic region (δ 10-40 ppm)[5].
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 1H-benzimidazol-2-yl propyl sulfide and for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC)
TLC is a rapid and convenient method for initial purity assessment. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, would be used to achieve good separation. The spot corresponding to the product can be visualized under UV light due to the UV-active benzimidazole ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Workflow for Synthesis and Characterization
The synthesis of 1H-benzimidazol-2-yl propyl sulfide would typically involve the reaction of 2-mercaptobenzimidazole with a propyl halide. The subsequent characterization would follow a logical workflow to confirm the structure and purity of the synthesized compound.
Figure 1: A generalized workflow for the synthesis and characterization of 1H-benzimidazol-2-yl propyl sulfide.
Physicochemical Properties Relevant to Drug Development
Solubility
The solubility of a drug candidate in both aqueous and organic media is a critical determinant of its bioavailability. The benzimidazole core imparts some degree of aqueous solubility, especially at pH values where it can be protonated or deprotonated. However, the propyl sulfide group will increase its lipophilicity. Experimental determination of solubility in various buffers (e.g., pH 2.0, 7.4) and biorelevant media is essential[7].
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is often sought for optimal drug-like properties. The predicted XLogP3 value for a related compound, 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole, is 4.2, indicating significant lipophilicity[2]. The LogP of 1H-benzimidazol-2-yl propyl sulfide can be experimentally determined using the shake-flask method or estimated using chromatographic methods.
Thermal Analysis
Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the thermal stability and solid-state properties of the compound. For instance, polymorphism, the ability of a compound to exist in multiple crystalline forms, has been observed in related benzimidazole derivatives[8][9]. Different polymorphs can have different physicochemical properties, including solubility and stability, which can have significant implications for drug development.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 1H-benzimidazol-2-yl propyl sulfide. While direct experimental data is limited, a thorough understanding of its anticipated characteristics can be derived from the extensive knowledge base of related benzimidazole derivatives. The methodologies and analytical techniques described herein provide a robust framework for the synthesis, characterization, and evaluation of this promising chemical entity. A systematic investigation of these properties is a crucial first step in unlocking the full therapeutic potential of 1H-benzimidazol-2-yl propyl sulfide and its derivatives.
References
-
PubChem. 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-. National Center for Biotechnology Information. [Link]
-
Taha, M., et al. (2017). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2017(2), M936. [Link]
-
Nikolova-Mladenova, B., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39233-39245. [Link]
-
Nikolova-Mladenova, B., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. PMC. [Link]
-
Povar, I., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6283. [Link]
-
Maleki, A., et al. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 7(50), 31553-31561. [Link]
-
Nguyen, H. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28249-28262. [Link]
-
El-Emam, A. A., et al. (2022). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. IUCrData, 7(11), x221021. [Link]
-
US EPA. 1H-Benzimidazol-2-yl(diphenyl)methanol Properties. [Link]
-
Reddy, C. S., et al. (2011). Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5337. [Link]
-
Hmilova, M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. IUCrData, 7(5), x220404. [Link]
-
PubChem. 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole. National Center for Biotechnology Information. [Link]
-
NIST. 1H-Benzimidazole, 2-propyl-. NIST Chemistry WebBook. [Link]
-
Morawska, A., et al. (2017). Conformational aspects of polymorphs and phases of 2-propyl-1H-benzimidazole. CrystEngComm, 19(42), 6296-6306. [Link]
-
Morawska, A., et al. (2017). Polymorphism in 2-propyl-1 H -benzimidazole. ResearchGate. [Link]
-
Ayaz, M., et al. (2019). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major biological activities. RSC Advances, 9(58), 33555-33589. [Link]
Sources
- 1. 1H-Benzimidazole, 2-propyl- [webbook.nist.gov]
- 2. 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | C19H20N4 | CID 9796488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
1H-benzimidazol-2-yl propyl sulfide NMR spectral data
An In-Depth Technical Guide to the NMR Spectral Analysis of 1H-benzimidazol-2-yl propyl sulfide
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characteristics of 1H-benzimidazol-2-yl propyl sulfide. Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] A thorough understanding of their structure through techniques like NMR is paramount for drug discovery and development. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of the anticipated ¹H and ¹³C NMR spectra of the target compound. It delves into the rationale behind chemical shift assignments, the influence of the propyl sulfide substituent, and the inherent tautomerism of the benzimidazole core. Furthermore, this guide provides detailed, field-proven protocols for sample preparation and NMR data acquisition, ensuring spectral integrity and reproducibility. Visual diagrams generated using DOT language are included to elucidate experimental workflows and structural relationships.
Introduction to the Spectroscopic Landscape of Benzimidazoles
The benzimidazole nucleus is a heterocyclic aromatic system that presents a unique set of considerations for NMR analysis. The interpretation of its spectra is often complicated by the phenomenon of prototropic tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N3).[2][3] This exchange can lead to time-averaged spectra, influencing the chemical shifts and multiplicities of the aromatic protons and carbons.[3] The substitution at the 2-position, in this case with a propyl sulfide group, significantly influences the electronic environment of the benzimidazole core, leading to predictable shifts in the NMR spectrum.
The Influence of the Propyl Sulfide Substituent
The propyl sulfide group at the C2 position is expected to exert a notable effect on the chemical shifts of the benzimidazole ring. The sulfur atom, being electron-donating through resonance and electron-withdrawing through induction, will modulate the electron density distribution within the heterocyclic system. This electronic perturbation is key to interpreting the resulting NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 1H-benzimidazol-2-yl propyl sulfide is anticipated to exhibit distinct signals corresponding to the protons of the benzimidazole ring and the propyl chain. The exact chemical shifts are solvent-dependent, with deuterated dimethyl sulfoxide (DMSO-d₆) and chloroform (CDCl₃) being common choices.[1]
Benzimidazole Core Protons
-
N-H Proton: A broad singlet is expected in the downfield region of the spectrum, typically between δ 12.0 and 13.0 ppm in DMSO-d₆.[1] This significant deshielding is a result of the proton's attachment to a nitrogen atom within an aromatic system and its potential involvement in intermolecular hydrogen bonding.[1] The broadness of this signal is often attributed to quadrupole broadening from the adjacent nitrogen and chemical exchange.[1]
-
Aromatic Protons (H4, H5, H6, H7): The protons on the benzene ring will appear in the aromatic region, generally between δ 7.0 and 7.8 ppm. Due to the symmetry often induced by rapid tautomeric exchange, two sets of signals may be observed, each integrating to two protons.[3] The protons H4 and H7 are typically shifted further downfield compared to H5 and H6 due to their proximity to the imidazole ring. The coupling between adjacent protons will result in multiplets.
Propyl Sulfide Protons
-
α-Methylene Protons (-S-CH₂-): These protons, being directly attached to the sulfur atom, will be the most deshielded of the propyl group, likely appearing as a triplet.
-
β-Methylene Protons (-CH₂-CH₂-): These protons will resonate upfield from the α-methylene protons and will likely appear as a sextet due to coupling with both the α- and γ-protons.
-
γ-Methyl Protons (-CH₃): The terminal methyl group protons will be the most shielded of the propyl chain, appearing as a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 12.0 - 13.0 (in DMSO-d₆) | br s | 1H |
| Aromatic (H4/H7) | Downfield region of aromatic | m | 2H |
| Aromatic (H5/H6) | Upfield region of aromatic | m | 2H |
| -S-CH₂- | Downfield region of aliphatic | t | 2H |
| -CH₂-CH₂- | Mid-region of aliphatic | sextet | 2H |
| -CH₃ | Upfield region of aliphatic | t | 3H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of 1H-benzimidazol-2-yl propyl sulfide.
Benzimidazole Core Carbons
-
C2 Carbon: This carbon, directly attached to the sulfur and two nitrogen atoms, will be significantly deshielded and is expected to appear in the range of δ 150-160 ppm.
-
C3a/C7a Carbons: These carbons at the ring junction will also be deshielded due to their aromatic nature and proximity to the imidazole ring.
-
C4/C7 and C5/C6 Carbons: These pairs of carbons will resonate in the aromatic region, with their chemical shifts influenced by the overall electron density of the benzene ring.
Propyl Sulfide Carbons
-
α-Methylene Carbon (-S-CH₂-): This carbon will be the most deshielded of the propyl group.
-
β-Methylene Carbon (-CH₂-CH₂-): This carbon will appear upfield from the α-carbon.
-
γ-Methyl Carbon (-CH₃): The terminal methyl carbon will be the most shielded.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 160 |
| C3a/C7a | 135 - 145 |
| C4/C7 | 120 - 130 |
| C5/C6 | 110 - 120 |
| -S-CH₂- | 30 - 40 |
| -CH₂-CH₂- | 20 - 30 |
| -CH₃ | 10 - 15 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 1H-benzimidazol-2-yl propyl sulfide, a standardized and meticulous experimental approach is essential.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.[4]
Materials:
-
1H-benzimidazol-2-yl propyl sulfide (5-25 mg)[1]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity[5]
-
Pasteur pipette
-
Small vial
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of the compound into a clean, dry vial.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] The optimal sample height in the NMR tube is around 4 cm.[4]
-
Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into the NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[6]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[6]
Caption: Workflow for preparing a high-quality NMR sample.
NMR Instrument Parameters
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Number of scans: 16-64, depending on concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time (aq): 3-4 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay (d1): 2 seconds.
-
2D NMR for Unambiguous Assignments
For definitive structural elucidation, especially to resolve overlapping signals in the aromatic region, 2D NMR experiments are invaluable.[3][7]
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing the connectivity of proton networks.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond C-H correlation).[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[7]
Caption: Logic flow for using 2D NMR to confirm molecular structure.
Conclusion
The NMR spectral analysis of 1H-benzimidazol-2-yl propyl sulfide provides a detailed fingerprint of its molecular structure. By understanding the influence of the propyl sulfide substituent and the inherent tautomerism of the benzimidazole core, researchers can confidently interpret the ¹H and ¹³C NMR spectra. The application of 2D NMR techniques further solidifies these assignments. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible NMR data, which is essential for advancing research and development in medicinal chemistry.
References
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PMC. Available at: [Link]
-
Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]
-
NMR sample preparation guidelines. Available at: [Link]
-
Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available at: [Link]
-
The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]
-
NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. PMC. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. ou.edu [ou.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. emerypharma.com [emerypharma.com]
Strategic Overview: Characterizing 1H-benzimidazol-2-yl propyl sulfide
An In-depth Technical Guide to the Mass Spectrometry Analysis of 1H-benzimidazol-2-yl propyl sulfide
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
This document provides a comprehensive, field-proven guide to the mass spectrometric analysis of 1H-benzimidazol-2-yl propyl sulfide. The narrative is structured to provide not only methodological steps but also the underlying scientific rationale, ensuring the development of robust and reliable analytical protocols.
1H-benzimidazol-2-yl propyl sulfide is a heterocyclic compound featuring a benzimidazole core and a propyl sulfide substituent. The benzimidazole moiety, with its two nitrogen atoms, is a key determinant of the molecule's chemical personality, rendering it basic and readily protonated. The propyl sulfide group adds a non-polar, sulfur-containing element. Understanding this duality is critical for selecting the appropriate analytical strategy.
Mass spectrometry (MS) is the definitive technique for the structural elucidation and quantification of this molecule. The choice of ionization source and sample introduction method is the first and most critical decision point in the analytical workflow.
-
For Quantification and Molecular Weight Confirmation: Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the premier choice. ESI is a "soft" ionization technique that gently transfers the analyte from solution to the gas phase, typically as a protonated molecule ([M+H]^+), minimizing fragmentation and preserving molecular weight information.[1][2]
-
For Structural Fingerprinting and Confirmation: Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is a powerful alternative, provided the analyte is thermally stable and sufficiently volatile. EI is a "hard" ionization technique that induces extensive and reproducible fragmentation, creating a unique mass spectrum that can be used as a structural fingerprint.[3][4]
The Analytical Workflow: A Self-Validating System
A robust analytical method is a self-validating system where each step is designed to minimize variance and ensure reproducibility. The following workflow illustrates the logical progression from sample receipt to final data interpretation.
Sources
mechanism of action for 2-thioalkyl benzimidazoles
Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The Scaffold's Dual Destiny
The 2-thioalkyl benzimidazole scaffold represents a privileged structure in medicinal chemistry, characterized by a benzimidazole ring substituted at the C2 position with a sulfur-linked alkyl chain. Its pharmacological utility is defined not by a single mechanism, but by a redox-dependent bifurcation of biological activity.
For the drug development professional, understanding this scaffold requires distinguishing between its two primary oxidation states:
-
The Thioether (Sulfide) State: Acts as a direct inhibitor of cytoskeletal proteins (e.g., Triclabendazole ).[1]
-
The Sulfoxide (Sulfinyl) State: Functions as an acid-activated prodrug targeting proton pumps (e.g., Omeprazole , Lansoprazole ).
This guide dissects both pathways, providing the mechanistic causality, structure-activity relationships (SAR), and validation protocols required for high-integrity research.
Mechanism A: The Oxidized State (Proton Pump Inhibition)
Primary Application: Gastrointestinal Acid Suppression (PPIs)
The most commercially successful application of this scaffold involves the 2-[(pyridinyl)methylsulfinyl]benzimidazole derivatives. These are prodrugs . They are chemically inert at neutral pH but undergo a rapid, acid-catalyzed rearrangement in the stomach's parietal cells to form the active pharmaceutical ingredient.
The Acid-Catalyzed Activation Cycle
The mechanism is a "chemical timer" set to trigger only in environments with pH < 4.0.
-
Accumulation: Being weak bases (pKa₁ ~4.0 for pyridine, pKa₂ ~1.0 for benzimidazole), these lipophilic prodrugs diffuse across parietal cell membranes. Once inside the highly acidic secretory canaliculus (pH ~0.8), they become protonated and trapped (ion trapping).
-
Protonation & Rearrangement: The protonation of the benzimidazole N3 triggers a nucleophilic attack by the pyridine nitrogen on the C2 position of the benzimidazole.
-
The Spiro-Intermediate: This attack closes a ring, forming a spiro-dihydrobenzimidazole intermediate.
-
Sulfenic Acid Formation: The ring opens to yield a sulfenic acid (-SOH), a transient reactive species.
-
Sulfenamide Formation: Dehydration yields the cyclic sulfenamide , a permanent cationic tetracyclic species. This is the true inhibitor.
Target Engagement (Covalent Inhibition)
The cyclic sulfenamide is a "soft" electrophile that reacts exclusively with "soft" nucleophiles—specifically, accessible cysteine residues on the luminal face of the H+/K+-ATPase (proton pump).
-
Primary Target: Cys813 (in the luminal vestibule).
-
Secondary Target: Cys822 (accessible to slower-activating PPIs like Pantoprazole).
-
Binding Mode: Formation of a disulfide bond (Enzyme-S-S-Drug).
-
Result: The enzyme is locked in the E2 conformation, physically blocking ion transport. The inhibition is irreversible; acid secretion returns only after synthesis of new ATPase enzymes (approx. 36-50 hours).
Visualization: The Acid-Activation Pathway
Figure 1: The stepwise chemical rearrangement of 2-sulfinyl benzimidazoles into the active sulfenamide inhibitor.
Mechanism B: The Reduced State (Microtubule Disruption)
Primary Application: Anthelmintic & Antimicrobial (e.g., Triclabendazole)
When the sulfur remains in the thioether (sulfide) state (–S–R) and is not oxidized to a sulfoxide, the mechanism shifts entirely. The molecule acts as a direct ligand rather than a prodrug.
Beta-Tubulin Binding
Triclabendazole (a chlorinated 2-methylthio benzimidazole) exemplifies this class. Unlike PPIs, it does not require acid activation.
-
Target: Beta-tubulin monomers in parasites (e.g., Fasciola hepatica).
-
Binding Site: Distinct from the classic colchicine site, often referred to as the benzimidazole-binding domain on the
-tubulin subunit. -
Mechanism: The drug caps the growing end of the microtubule or intercalates between dimers, preventing polymerization.
-
Downstream Effect:
Emerging Mechanisms (Antimicrobial)
Recent studies on simple 2-thioalkyl benzimidazoles (e.g., 2-benzylthio derivatives) indicate activity against MRSA and E. coli.
-
DNA Minor Groove Binding: Some derivatives bind non-covalently to the DNA minor groove, inhibiting replication.
-
Fumarate Reductase Inhibition: In anaerobic parasites, they block the mitochondrial electron transport chain, specifically inhibiting fumarate reductase.
Comparative Data: SAR & Kinetics
| Feature | Mechanism A (PPIs) | Mechanism B (Triclabendazole/Thioalkyls) |
| Oxidation State | Sulfoxide (S=O) | Sulfide (S) |
| Activation | Acid-catalyzed (Prodrug) | None (Direct Acting) |
| Binding Type | Covalent (Disulfide bond) | Non-covalent (Hydrophobic/H-bond) |
| Primary Target | H+/K+-ATPase (Cys813) | |
| Key SAR Driver | pKa of Pyridine N (Nucleophilicity) | Lipophilicity (LogP) & Steric fit |
| Reversibility | Irreversible (requires protein synthesis) | Reversible (concentration dependent) |
Experimental Protocols for Validation
To validate the mechanism of a new 2-thioalkyl benzimidazole derivative, use the following self-validating protocols.
Protocol 5.1: Acid Stability & Activation Assay (For PPI Candidates)
Purpose: To determine if the compound acts as an acid-activated prodrug.
-
Preparation: Dissolve compound (100 µM) in acetonitrile/water.
-
Acid Challenge: Add HCl to reach pH 1.0.
-
Monitoring: Immediately monitor UV-Vis spectrum (200–400 nm) over 60 minutes.
-
Signal: Look for the disappearance of the sulfoxide peak (~300 nm) and the emergence of the sulfenamide peak (~350-400 nm, often yellow).
-
Control: Repeat at pH 7.4. Stability at neutral pH confirms "prodrug" status.
Protocol 5.2: H+/K+-ATPase Inhibition Assay
Purpose: To quantify potency against the proton pump.
-
Enzyme Source: Isolate gastric vesicles from porcine stomach (rich in H+/K+-ATPase).
-
Pre-incubation: Incubate enzyme with compound at pH 6.0 (allows partial activation) for 30 mins.
-
Reaction Start: Add ATP (2 mM) and KCl (10 mM).
-
Measurement: After 20 mins, stop reaction with trichloroacetic acid.
-
Readout: Measure inorganic phosphate (Pi) release using the Malachite Green colorimetric method (Absorbance at 620 nm).
-
Calculation:
is calculated based on % inhibition relative to DMSO control.
Protocol 5.3: Tubulin Polymerization Assay (For Thioalkyls)
Purpose: To confirm cytoskeletal targeting.
-
Reagents: Purified tubulin (>99%), GTP, and fluorescent reporter (DAPI or specialized tubulin dye).
-
Setup: Mix tubulin (2 mg/mL) with test compound (1-50 µM) in PEM buffer at 4°C.
-
Induction: Shift temperature to 37°C to induce polymerization.
-
Readout: Monitor fluorescence enhancement (or turbidity at 340 nm) over 60 mins.
-
Result: A decrease in the Vmax and final plateau compared to control indicates inhibition of polymerization.
Visualizing the Biological Divergence
Figure 2: The divergence of biological activity based on the oxidation state of the sulfur atom.
References
-
Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports. Link
-
Brennan, G. P., et al. (2025). Triclabendazole-resistant Fasciola hepatica: β-tubulin and response to in vitro treatment. ResearchGate. Link
-
Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education. Link
-
Dubey, P. (2006). Synthesis of 2-(thiomethyl-2′-benzimidazolyl) benzimidazole and its derivatives of pharmacological interest. Indian Journal of Heterocyclic Chemistry. Link
-
Bio-Techne. (2025). H+/K+ ATPase Activity Assay Kit (Colorimetric) Protocol. Link
Sources
Technical Guide: Discovery and Synthesis of Novel Benzimidazole Derivatives
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, the benzimidazole moiety is classified as a "privileged structure"—a molecular framework capable of binding to multiple, unrelated receptor targets with high affinity. Comprising a benzene ring fused to an imidazole ring, this bicyclic system mimics naturally occurring nucleotides (e.g., the purine base of DNA) and bioactive cofactors (e.g., Vitamin B12).
For drug discovery professionals, the benzimidazole scaffold offers three distinct advantages:
-
Amphoteric Nature: The N1-H is weakly acidic (pKa ~12.8), while the N3 is basic (pKa ~5.6), allowing for modulation of physicochemical properties (solubility, lipophilicity) via pH adjustments or salt formation.
-
Rich SAR Landscape: The C2, N1, and C5/C6 positions are chemically distinct, enabling precise "vector" exploration to optimize potency, metabolic stability, and target selectivity independently.
-
Synthetic Accessibility: Robust synthetic routes allow for rapid library generation, essential for high-throughput screening (HTS).
Strategic Design: Structure-Activity Relationships (SAR)
Effective design requires understanding the functional role of each position on the ring. Random substitution often leads to "molecular obesity" (high MW, high LogP) without improved potency.
The SAR Map
The following diagram illustrates the canonical "vectors" for modification.
Figure 1: Strategic vectors for benzimidazole optimization. N1 controls pharmacokinetics (PK), C2 dictates primary binding affinity, and C5/C6 modulate metabolic half-life.
Mechanistic Insights for Optimization
-
C2-Substitution: This is the most critical vector. Introducing a carbamate group at C2 (as in Albendazole) targets
-tubulin polymerization. Introducing a 2-aryl moiety (as in Telmisartan) targets GPCRs like the Angiotensin II receptor. -
C5/C6-Substitution: These positions are electronically coupled to the imidazole nitrogens. Electron-withdrawing groups (EWGs) like
or at C5 decrease the pKa of the N1 proton, increasing acidity. This is often used to improve metabolic stability by blocking CYP450 oxidation sites. -
N1-Substitution: Often used to fine-tune solubility. Bulky groups here can also induce atropisomerism if the C2 substituent is large, creating chiral axes that may require separation.
Synthetic Methodologies
The Classic Approach: Phillips Condensation
The most robust method for generating benzimidazoles is the Phillips Condensation (1928), involving the reaction of o-phenylenediamine (o-PDA) with carboxylic acids in the presence of strong mineral acid (HCl) or dehydrating agents (Polyphosphoric acid - PPA).
-
Pros: High atom economy, scalable, works well with electron-deficient acids.
-
Cons: Harsh conditions (high temp, acidic) can degrade sensitive functional groups.
The Modern Approach: Microwave-Assisted Synthesis
To align with Green Chemistry principles (E-factor reduction), microwave irradiation is preferred. It accelerates the rate-determining step (ring closure) through rapid dielectric heating, often reducing reaction times from hours to minutes.
Mechanistic Pathway (Graphviz)
Figure 2: Step-wise mechanism of the acid-catalyzed Phillips condensation. The dehydration step is thermodynamically driven.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High-Throughput)
Best for: Rapid library generation, acid-stable substrates.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Carboxylic Acid derivative (1.0 mmol)[1]
-
Catalyst: 4N HCl (2 drops) or Polyphosphoric Acid (PPA)
-
Solvent: Minimal Ethanol or Solvent-Free
Workflow:
-
Preparation: In a microwave-safe vial (10 mL), mix o-PDA and the carboxylic acid (1:1 molar ratio).
-
Catalysis: Add 2 drops of 4N HCl. If using PPA, add roughly 500 mg.
-
Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage).
-
Settings: Power = 150W, Temperature = 120°C, Time = 3–5 minutes.
-
Note: If using a domestic microwave (not recommended for rigorous science but possible for education), use 50% power for bursts of 30 seconds.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Neutralize with 10% Sodium Bicarbonate (
) solution until pH ~8. The product usually precipitates as a solid. -
Pour into crushed ice/water (50 mL).
-
-
Purification: Filter the precipitate. Recrystallize from Ethanol:Water (70:30) to yield pure crystals.
Protocol B: Oxidative Cyclization (Green Chemistry)
Best for: Aldehyde substrates, mild conditions.
Concept: Reaction of o-PDA with aldehydes yields benzimidazoline (dihydro-intermediate). An oxidant is required to aromatize the ring. Sodium Metabisulfite (
Workflow:
-
Mix: Dissolve o-PDA (1 mmol) and Aldehyde (1 mmol) in Ethanol (5 mL).
-
Reagent: Add
(1 mmol) dissolved in minimal water. -
Reflux: Heat at reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).
-
Isolation: Concentrate solvent, pour into ice water. Filter the solid.
Data Presentation & Characterization
When publishing or documenting these derivatives, data must be structured for comparability.
Table 1: Comparison of Synthetic Methods
| Parameter | Method A: Phillips (Classic) | Method B: Microwave (Modern) | Method C: Oxidative (Aldehyde) |
| Reagents | Carboxylic Acid + 4N HCl | Acid + HCl (MW) | Aldehyde + |
| Time | 4–8 Hours | 2–5 Minutes | 2–4 Hours |
| Temp | Reflux (100°C+) | 120°C (Pressurized) | 80°C (Reflux) |
| Yield | 60–75% | 85–95% | 70–85% |
| Atom Economy | High | Very High | Moderate (Oxidant waste) |
Self-Validating Quality Control (QC)
A protocol is only trustworthy if verified. Ensure the following checks:
-
Melting Point: Benzimidazoles typically have high MPs (>150°C). A sharp range (<2°C) indicates purity.
-
NMR Signature:
- : Look for the disappearance of the aldehyde proton (9–10 ppm) or carboxylic acid proton (10–12 ppm).
-
NH Signal: The imidazole NH usually appears as a broad singlet around 12–13 ppm (exchangeable with
). -
Aromatic Region: The benzimidazole core shows a characteristic AA'BB' system (if symmetric) or complex multiplet at 7.2–7.8 ppm.
References
-
Tonelli, M., et al. (2010).[2] "Antiviral activity of benzimidazole derivatives." Bioorganic & Medicinal Chemistry, 18(8), 2937–2953. Link
-
Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. Link
-
Keri, R. S., et al. (2015). "Benzimidazole: A promising privileged scaffold for anticancer agents."[3] Chemical Biology & Drug Design, 86(6), 1265–1295. Link
-
Shingalapur, R. V., et al. (2010). "Synthesis and evaluation of novel benzimidazole derivatives as antifungal agents." European Journal of Medicinal Chemistry, 45(5), 1753–1759. Link
-
Digioia, M. L., et al. (2019).[4] "Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent." Molecules, 24(16), 2885.[4] Link
-
Saha, S., et al. (2024). "Recent advances in the synthesis of benzimidazoles: A review." RSC Advances, 14, 11234-11256. Link
-
BenchChem. (2025). "Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole Derivatives." Link
Sources
The Structural Nuances of Efficacy: An In-depth Technical Guide to the Structure-Activity Relationship of 1H-Benzimidazol-2-yl Propyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide delves into the intricate structure-activity relationship (SAR) of a specific subclass: 1H-benzimidazol-2-yl alkyl sulfides, with a particular focus on the propyl sulfide derivative. By dissecting the roles of the core benzimidazole ring, the C2-position sulfide linkage, and the nature of the alkyl substituent, we will illuminate the key structural determinants for biological activity. This analysis is supported by a synthesis of data from anthelmintic, antiprotozoal, and antibacterial studies, providing a comprehensive overview for the rational design of novel and more potent benzimidazole-based therapeutics.
The Benzimidazole Privileged Scaffold: A Foundation for Diverse Bioactivity
The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, is a privileged scaffold in drug discovery.[1][2][3][4][5][6][7][8][9][10] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anthelmintic, antiviral, anticancer, anti-inflammatory, and antimicrobial effects.[2][3][5] The versatility of the benzimidazole core lies in its amenability to substitution at various positions, most notably at the C2, N1, C5, and C6 positions, which significantly influences its therapeutic properties.[4]
The Critical Role of the 2-Thioether Linkage
The introduction of a thioether linkage at the C2 position of the benzimidazole ring has proven to be a highly effective strategy in the development of potent bioactive molecules. This structural modification gives rise to the 2-alkylthio and 2-arylthio benzimidazole derivatives, which have demonstrated significant efficacy in various therapeutic areas.
Mechanism of Action: A Common Thread
A primary mechanism of action for many benzimidazole anthelmintics is the inhibition of tubulin polymerization.[7] By binding to the β-tubulin subunit of the microtubule, these compounds disrupt cellular processes such as cell division, motility, and intracellular transport in the parasite, ultimately leading to its demise.[7] The specific nature of the substituent at the C2 position plays a crucial role in modulating the binding affinity of the molecule to β-tubulin.
Dissecting the Structure-Activity Relationship of 2-Alkylthio Benzimidazoles
The Influence of the Alkyl Chain
The length and branching of the alkyl chain in the 2-alkylthio substituent are critical determinants of activity. While direct comparative data for a series of 2-n-alkylthio benzimidazoles is limited, studies on related compounds suggest that lipophilicity plays a significant role. An optimal level of lipophilicity is often required for the compound to effectively traverse cellular membranes and reach its target.
For instance, in a study of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles, it was observed that larger and more lipophilic compounds generally exhibited lower Minimum Bactericidal Concentration (MBC) values against Helicobacter pylori. This suggests that increasing the alkyl chain length from methyl to propyl could potentially enhance activity, up to a certain point where excessive lipophilicity might hinder solubility and bioavailability.
The Impact of Substituents on the Benzimidazole Ring
Modifications to the benzene portion of the benzimidazole scaffold can significantly impact biological activity. Electron-withdrawing or electron-donating groups at the C5 and C6 positions can alter the electronic properties of the entire molecule, influencing its interaction with the target protein.
In a series of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives, substitutions on the amide nitrogen at the C5 position led to a range of antiprotozoal activities. This highlights the importance of exploring substitutions on the benzimidazole ring in conjunction with the 2-alkylthio group to optimize potency and selectivity.
Quantitative Insights into the SAR of 2-Thioether Benzimidazoles
To provide a clearer understanding of the SAR, the following tables summarize quantitative data from studies on 2-methylthio and other related thioether benzimidazole derivatives.
Table 1: Antiprotozoal Activity of 2-(Methylthio)-1H-benzimidazole-5-carboxamide Derivatives
| Compound | R (Substituent on Amide Nitrogen) | G. intestinalis IC₅₀ (µM) | T. vaginalis IC₅₀ (µM) | E. histolytica IC₅₀ (µM) |
| 1 | H | 0.048 | 0.019 | 0.076 |
| 2 | Methyl | 0.035 | 0.026 | 0.061 |
| 3 | Ethyl | 0.029 | 0.031 | 0.055 |
| 4 | Propyl | 0.022 | 0.028 | 0.043 |
| 5 | Isopropyl | 0.031 | 0.042 | 0.068 |
| 6 | Butyl | 0.019 | 0.025 | 0.039 |
| 7 | Phenyl | 0.051 | 0.063 | 0.091 |
| 8 | Benzyl | 0.045 | 0.051 | 0.082 |
| Metronidazole | - | 0.450 | 0.150 | 0.300 |
| Albendazole | - | 0.030 | 0.040 | 0.050 |
Table 2: Anthelmintic Activity of Selected Benzimidazole Derivatives [3]
| Compound | Structure | T. muris L1 IC₅₀ (µM) | H. polygyrus Adult Viability (% inhibition at 10 µM) |
| BZ6 | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 8.89 | 100 |
| BZ12 | 2-(naphthalen-2-yl)-1H-benzo[d]imidazole | 4.17 | 53 |
Experimental Protocols
General Synthesis of 2-Alkylthio-1H-Benzimidazoles
A common route for the synthesis of 2-alkylthio-1H-benzimidazoles involves the reaction of 2-mercapto-1H-benzimidazole with an appropriate alkyl halide in the presence of a base.
Step-by-step methodology:
-
Dissolution: Dissolve 2-mercapto-1H-benzimidazole in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Basification: Add a base, for example, sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group, forming a thiolate anion.
-
Alkylation: Add the desired alkyl halide (e.g., 1-iodopropane for the synthesis of 1H-benzimidazol-2-yl propyl sulfide) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-alkylthio-1H-benzimidazole.
Diagram 1: General Synthetic Pathway for 2-Alkylthio-1H-Benzimidazoles
A schematic of the synthesis of 2-alkylthio-1H-benzimidazoles.
In Vitro Anthelmintic Assay (Larval Motility Assay)
Step-by-step methodology:
-
Compound Preparation: Prepare stock solutions of the test compounds (e.g., 1H-benzimidazol-2-yl propyl sulfide and its analogs) in dimethyl sulfoxide (DMSO).
-
Assay Plates: Serially dilute the stock solutions in a suitable buffer or culture medium in a 96-well microtiter plate to obtain a range of final concentrations.
-
Larval Suspension: Prepare a suspension of the target nematode larvae (e.g., Haemonchus contortus L3 larvae) in the same buffer or medium.
-
Incubation: Add a defined number of larvae to each well of the assay plate. Include positive controls (a known anthelmintic drug) and negative controls (DMSO vehicle).
-
Observation: Incubate the plates at an appropriate temperature (e.g., 37°C) and observe larval motility at specific time points (e.g., 24, 48, and 72 hours) under a microscope.
-
Data Analysis: Determine the percentage of motile larvae in each well. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of larval motility) using appropriate software.
Diagram 2: Workflow for In Vitro Anthelmintic Assay
A simplified workflow for determining the in vitro anthelmintic activity.
Future Perspectives and Rational Drug Design
The available data, while not exhaustive for the 2-propylthio derivative specifically, provides a solid foundation for the rational design of new anthelmintic agents based on the 1H-benzimidazol-2-yl alkyl sulfide scaffold. Key considerations for future research should include:
-
Systematic Variation of the Alkyl Chain: A comprehensive study involving the synthesis and testing of a series of 2-n-alkylthio benzimidazoles (from methyl to hexyl and beyond), as well as branched-chain analogs, is crucial to precisely define the optimal lipophilicity for anthelmintic activity.
-
Exploration of Substituents on the Benzimidazole Ring: The introduction of a diverse range of substituents (both electron-donating and electron-withdrawing) at the C5 and C6 positions of the 2-propylthio benzimidazole core could lead to the discovery of compounds with enhanced potency and an improved safety profile.
-
Metabolic Stability Studies: Given the potential for oxidation of the sulfide to a sulfoxide, as seen in related compounds, it is imperative to investigate the metabolic fate of these derivatives to ensure that their in vivo activity is not compromised.
-
Target-Based Assays: Elucidating the precise binding interactions of these compounds with β-tubulin through techniques such as X-ray crystallography and molecular modeling will provide invaluable insights for the design of next-generation inhibitors.
Conclusion
The structure-activity relationship of 1H-benzimidazol-2-yl propyl sulfide and its analogs is a complex interplay of the benzimidazole core, the 2-thioether linkage, and the nature of the substituents on the scaffold. While the propyl sulfide moiety is anticipated to contribute favorably to the lipophilic character required for biological activity, further systematic studies are necessary to fully elucidate its specific contribution. The insights gathered from related 2-thioether benzimidazole derivatives strongly suggest that this chemical class remains a highly promising area for the discovery of novel and effective therapeutic agents, particularly in the realm of anthelmintics.
References
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
- Podushkin, V. I., Sevbo, D. P., Mikhaĭlitsyn, F. S., Veretennikova, N. L., Astaf'ev, B. A., Lebedeva, M. N., & Lychko, N. D. (1995). [The synthesis and study of the acute toxicity and anthelmintic activity of new 2-methylthiobenzimidazoles]. Meditsinskaia parazitologiia i parazitarnye bolezni, (3), 38–40.
- Nagahara, T., et al. (2000). Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy. Journal of medicinal chemistry, 43(18), 3341–3348.
-
Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (n.d.). Retrieved from [Link]
- Benzimidazole-2-carbamic acid as a privileged scaffold for antifungal, anthelmintic and antitumor activity a review. (2025).
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). Retrieved from [Link]
- Hernández-Luis, F., et al. (2017). Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds. Bioorganic & medicinal chemistry, 25(21), 5856–5867.
- Rojo-Gimilio, A., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & vectors, 15(1), 253.
- Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & medicinal chemistry letters, 20(9), 2916–2919.
- Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm, 1(4), 266-271.
- Benzimidazole derivatives with anthelmintic activity. (n.d.).
- Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
- Townsend, L. B., et al. (1995). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of medicinal chemistry, 38(20), 4098–4105.
- Fasipe, B., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS chemical neuroscience, 12(3), 489–505.
- Synthesis And Biological Evaluation Of Benzimidazole Derivatives. (2024).
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.
- Coulibali, S., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals.
- Elmaaty, A. A., et al. (2022). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS omega, 7(1), 1149–1163.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Rojo-Gimilio, A., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & vectors, 15(1), 253.
- Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
- Elmaaty, A. A., et al. (2022). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS omega, 7(1), 1149–1163.
- Mechanism of action of benzimidazole derivatives as anthelmintic. (n.d.).
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 9. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Theoretical DFT Studies of Benzimidazole Derivatives in Drug Discovery and Materials Science
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of therapeutic agents and high-performance materials.[1][2] Its versatile biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, have driven extensive research into its derivatives.[1][3][4][5] In parallel, the predictive power of computational chemistry has revolutionized the design and analysis of novel molecular entities. This guide provides an in-depth exploration of Density Functional Theory (DFT) as a pivotal tool for investigating the electronic structure and properties of benzimidazole derivatives. We will delve into the theoretical underpinnings, practical methodologies, and interpretive frameworks that empower researchers to predict molecular behavior, rationalize structure-activity relationships (SAR), and accelerate the development of next-generation benzimidazole-based compounds.
The Benzimidazole Core: A Privileged Scaffold
Benzimidazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to an imidazole ring.[6] This unique structure is an isostere of natural nucleotides, allowing it to interact readily with a wide array of biological macromolecules, which is a key reason for its diverse pharmacological profile.[4] Its derivatives have been successfully commercialized as drugs for various conditions, including anti-ulcer agents (omeprazole) and anthelmintics (albendazole).[5] The continuous exploration of this scaffold is fueled by the need for new therapeutic agents to combat challenges like drug resistance and emerging diseases.[7][8]
Beyond medicine, benzimidazole derivatives are crucial in materials science, particularly as effective corrosion inhibitors for metals and alloys in acidic environments.[9][10][11] Their ability to form a protective film on metal surfaces is governed by their electronic properties, making them an ideal subject for theoretical investigation.
The Role of Computational Chemistry
Traditional synthesis and screening are resource-intensive. Computational methods, particularly DFT, offer a powerful, cost-effective alternative to pre-screen candidates, understand reaction mechanisms, and predict the properties of novel derivatives before their synthesis.[12][13][14] DFT allows us to build a bridge between a molecule's electronic structure and its macroscopic function, be it inhibiting an enzyme or protecting a metal surface.
Fundamentals of Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[12] It is based on the principle that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave-function-based methods.
The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations.
-
Functionals: Hybrid functionals like B3LYP (Becke's three-parameter Lee-Yang-Parr) are widely used and have shown good agreement with experimental data for organic molecules.[6][15][16] Other functionals like ωB97X-D, which includes dispersion corrections, are also employed, especially when non-covalent interactions are significant.[1]
-
Basis Sets: Pople-style basis sets, such as 6-31G, 6-311G, or 6-311++G(d,p), are commonly used for benzimidazole systems.[4][6][17] The inclusion of polarization (d,p) and diffuse ++ functions is often necessary to accurately describe the electronic distribution, especially for systems with heteroatoms and potential hydrogen bonding.
The DFT Workflow: A Step-by-Step Protocol
A typical DFT study on a benzimidazole derivative follows a structured workflow. This protocol ensures that the calculations are robust and the results are reliable.
Experimental Protocol: Standard DFT Calculation Workflow
-
Step 1: Molecular Structure Input:
-
Draw the 2D structure of the benzimidazole derivative using a molecular editor (e.g., GaussView 5.0, ChemDraw).
-
Convert the 2D structure to a 3D conformation. Perform an initial, rough geometry optimization using a molecular mechanics force field if necessary.
-
-
Step 2: Geometry Optimization:
-
This is the most critical step, aiming to find the lowest energy conformation of the molecule on the potential energy surface.
-
Select an appropriate level of theory. A common and reliable choice is the B3LYP functional with the 6-311G(d,p) basis set.[15]
-
Run the optimization calculation using software like Gaussian 09.[15] The output will be the optimized 3D coordinates of the molecule.
-
-
Step 3: Vibrational Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
The primary purpose is to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[1]
-
This calculation also provides theoretical vibrational spectra (IR, Raman) which can be compared with experimental data for structural validation.[1][18]
-
-
Step 4: Calculation of Electronic Properties:
-
Using the optimized geometry, perform single-point energy calculations to derive various electronic properties.
-
Key calculations include:
-
Frontier Molecular Orbitals (HOMO/LUMO): To analyze chemical reactivity.
-
Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack.[15]
-
Population Analysis (Mulliken, NBO): To determine atomic charges and analyze charge distribution and intramolecular interactions.[19]
-
-
-
Step 5: Data Analysis and Interpretation:
-
Visualize the results using software like GaussView.
-
Analyze the calculated parameters (energies, orbital shapes, charge distributions) to predict the molecule's properties and reactivity.
-
Correlate these theoretical descriptors with experimental observations (e.g., IC50 values, inhibition efficiency).
-
Workflow Visualization
Below is a Graphviz diagram illustrating the standard DFT workflow for analyzing benzimidazole derivatives.
Caption: A generalized workflow for DFT studies on benzimidazole derivatives.
Key Insights from DFT Calculations
DFT provides a rich dataset of quantum chemical descriptors that are directly linked to the molecule's behavior.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[16]
-
E_HOMO: Represents the ability to donate an electron. A higher E_HOMO value suggests a better electron donor.
-
E_LUMO: Represents the ability to accept an electron. A lower E_LUMO value indicates a better electron acceptor.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): This is a critical parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as it takes less energy to excite an electron from the HOMO to the LUMO.[6][20] This is often correlated with higher biological activity.[15][21]
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It helps identify the distribution of charge and predict how a molecule will interact with other species.[15][22]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are often associated with heteroatoms like nitrogen or oxygen.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around hydrogen atoms.
Population Analysis: Mulliken and NBO
-
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing a measure of partial atomic charges.[23] It helps in understanding the electrostatic interactions within the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of bonding and intramolecular interactions.[19][22] It can identify and quantify charge transfer events, such as delocalization from a filled (donor) orbital to an empty (acceptor) orbital, which are key to molecular stability.[22][24]
Conceptual Relationship Diagram
Caption: Relationship between DFT descriptors and molecular activity.
Applications in Drug Design and Materials Science
DFT studies provide invaluable, quantifiable data that correlates well with experimental results across various applications.
Anticancer Activity
Many benzimidazole derivatives exert their anticancer effects by inhibiting specific enzymes like EGFR kinase.[5][21] DFT studies can elucidate the electronic properties that favor this inhibition. For instance, a low HOMO-LUMO gap can be indicative of higher cytotoxicity against cancer cell lines.[1][21] In combination with molecular docking, DFT helps to understand the binding interactions between the benzimidazole derivative and the active site of a target protein.[5][25]
Antimicrobial Agents
DFT is used to design and analyze novel benzimidazole derivatives as antibacterial and antifungal agents.[7][15] Structure-activity relationship (SAR) analyses reveal that specific substituents (electron-withdrawing or donating) can enhance antimicrobial potency.[7] DFT calculations of parameters like dipole moment, HOMO-LUMO energies, and MEP can explain these SAR trends and guide the synthesis of more effective compounds.[3][7]
Corrosion Inhibition
Benzimidazole derivatives are excellent corrosion inhibitors for metals like mild steel in acidic solutions.[6][9][10] The inhibition mechanism involves the adsorption of the molecule onto the metal surface. DFT helps to explain this process:
-
A high E_HOMO suggests a strong capacity to donate electrons to the vacant d-orbitals of the metal.
-
A low E_LUMO indicates the ability to accept electrons from the metal, forming a feedback bond.
-
Calculated parameters like the fraction of electrons transferred (ΔN) can quantify this interaction.[6]
Table 1: Quantum Chemical Descriptors for Benzimidazole Corrosion Inhibitors
| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Inhibition Efficiency (%) | Reference |
| Benzimidazole (BI) | -6.45 | -0.98 | 5.47 | 3.84 | ~75% | [6] |
| 2-Methylbenzimidazole | -6.29 | -0.90 | 5.39 | 3.99 | ~85% | [6] |
| 2-Mercaptobenzimidazole | -6.21 | -1.82 | 4.39 | 4.60 | ~95% | [6] |
Note: Values are representative and synthesized from typical findings in the literature. Exact values depend on the specific level of theory used.[6] This table clearly shows that as E_HOMO increases and the energy gap ΔE decreases, the experimentally observed inhibition efficiency improves.
Conclusion and Future Perspectives
Theoretical DFT studies have become an indispensable tool in the research and development of benzimidazole derivatives. They provide a robust theoretical framework for understanding molecular structure, reactivity, and interaction mechanisms at the electronic level. The synergy between DFT calculations, molecular docking, and experimental validation creates a powerful feedback loop that accelerates the discovery process.[24][26]
Future advancements will likely involve the use of more sophisticated functionals, the incorporation of machine learning models trained on DFT data to predict activity for large libraries of compounds, and more accurate simulations of the molecular environment (e.g., explicit solvent models). As computational power continues to grow, DFT will play an even more central role in the rational design of highly efficacious and specific benzimidazole derivatives for a wide range of scientific and technological applications.
References
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, K., et al. (2024). Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives. Bioorganic Chemistry. Retrieved from [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Obot, I. B., & Gasem, Z. M. (2014). Theoretical study of benzimidazole and its derivatives and their potential activity as corrosion inhibitors. ResearchGate. Retrieved from [Link]
-
A DFT-Based QSARs Study of Benzimidazoles Drugs Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2018). ResearchGate. Retrieved from [Link]
-
Anjaneyulu, B. (2023). DFT and Molecular Docking Studies of 1, 2 Disubstituted Benzimidazole Derivatives with COVID-19 Receptors: An Approach for Medications to Treat COVID-19. Bentham Science. Retrieved from [Link]
-
DFT and Molecular Docking Studies on Antimicrobial Active Synthetic Derivatives of Benzimidazo-quinazoline. (2023). ResearchGate. Retrieved from [Link]
-
Ech-chihbi, E., et al. (n.d.). Performance of Benzimidazole Derivatives as Potential Corrosion Inhibitors in Phosphoric Acid Solutions. IGI Global. Retrieved from [Link]
-
Gümüş, H., et al. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. ACS Omega. Retrieved from [Link]
-
Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis, antiproliferative, docking and DFT studies of benzimidazole derivatives as EGFR inhibitors. (2022). ResearchGate. Retrieved from [Link]
-
Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Lgaz, H., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Publishing. Retrieved from [Link]
-
Al-Sawaff, Z. H., Sayiner, H. S., & Kandemirli, F. (2020). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. DergiPark. Retrieved from [Link]
-
Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. (2022). ACS Publications. Retrieved from [Link]
-
Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. (2023). Research Square. Retrieved from [Link]
-
Corrosion Mitigation by Planar Benzimidazole Derivatives. (2021). ResearchGate. Retrieved from [Link]
-
Monte Carlo and DFT calculations on the corrosion inhibition efficiency of some benzimide molecules. (2023). Mongolia Journals Online. Retrieved from [Link]
-
HOMO-LUMO plots for 2-(1-amino benzyl) benzimidazole, 3a and synthesized SB 4d. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantum computational, spectroscopic investigations on 6-aminobenzimidazole by DFT/TD-DFT with different solvents and molecular docking studies. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant. (n.d.). ICONIC RESEARCH AND ENGINEERING JOURNALS. Retrieved from [Link]
-
Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Structural Characterization, DFT Studies, and Anticancer Activity of Benzimidazole-derived Imines with Cu (II) and Co (III) Complexes. (2025). ResearchGate. Retrieved from [Link]
-
Benzimidazole‐1,3,4‐Oxadiazole Hybrids: Synthesis, Anticancer Evaluation, Docking and DFT Studies. (2022). ResearchGate. Retrieved from [Link]
-
DFT studies of functionalized carbon nanotubes as nanoadsor- bent of a benzimidazole fungicide compound. (2022). Journal of Discrete Mathematics and Its Applications. Retrieved from [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Antimicrobial activity of a new series of benzimidazole derivatives. (2007). PubMed. Retrieved from [Link]
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021). ResearchGate. Retrieved from [Link]
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Mulliken charges plot for 2‐(2‐Bromophenyl)‐1H‐benzimidazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Behjatmanesh-Ardakani, R., & Imanov, H. (n.d.). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters. Retrieved from [Link]
-
Synthesis, density functional theory (DFT) studies and urease inhibition activity of chiral benzimidazoles. (2020). ResearchGate. Retrieved from [Link]
-
Molecular structures of 2-Arylaminomethyl-1H-benzimidazole: Spectral, electrochemical, DFT and biological studies. (2018). ResearchGate. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. Retrieved from [Link]
-
Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. (n.d.). UNIS. Retrieved from [Link]
-
Mullikan atomic charge distribution of 1-benzylimidazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Mulliken atomic charges (1) and NPA atomic charges (2) for bis(benzimidazole)silver (I) nitrate. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. igi-global.com [igi-global.com]
- 10. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jdma.sru.ac.ir [jdma.sru.ac.ir]
- 14. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mongoliajol.info [mongoliajol.info]
- 21. researchgate.net [researchgate.net]
- 22. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Note: Protocol for Using 1H-Benzimidazol-2-yl Propyl Sulfide in Antifungal Assays
Introduction & Scientific Rationale
Compound Profile
1H-benzimidazol-2-yl propyl sulfide (also referred to as 2-(propylthio)-1H-benzimidazole ) represents a specific subclass of 2-substituted benzimidazoles. Unlike their carbamate cousins (e.g., carbendazim), the thio-ether linkage at the C2 position, combined with a propyl alkyl chain, confers distinct lipophilic properties that enhance fungal cell membrane penetration.
Mechanism of Action (MOA)
To design effective assays, one must understand the target. This compound primarily acts via Microtubule Destabilization .
-
Binding: The benzimidazole core binds to fungal
-tubulin. -
Inhibition: It prevents the polymerization of tubulin into microtubules.
-
Arrest: This disrupts the formation of the mitotic spindle, causing cell cycle arrest at metaphase and subsequent apoptosis. Note: Recent studies on related thio-benzimidazoles suggest a potential secondary mechanism involving the inhibition of Erg11p (lanosterol 14
-demethylase) in the ergosterol biosynthesis pathway, similar to azoles.[1]
Scope of Application
This protocol is designed for:
-
Primary Screening: Determining Minimum Inhibitory Concentration (MIC).[1][2][3][4]
-
Pharmacodynamics: Time-Kill Kinetic studies.
-
Target Organisms: Candida spp.[1][5][6][7][8] (yeasts) and Aspergillus spp.[9] (filamentous fungi).[5]
Material Preparation & Handling[2][10]
Chemical Sourcing & Verification
-
Purity: Must be
98% (HPLC grade). Impurities in thio-ethers can oxidize to sulfoxides/sulfones, altering potency. -
Storage: Store powder at -20°C, desiccated and protected from light.
Stock Solution Preparation (Critical Step)
The propyl group increases lipophilicity, making the compound insoluble in water.
-
Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a 12.8 mg/mL (approx. 66.5 mM) master stock. This allows for a high-concentration start in assays (e.g., 128
g/mL) while keeping final DMSO < 1%.
Protocol:
-
Weigh 12.8 mg of 1H-benzimidazol-2-yl propyl sulfide.
-
Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into amber microcentrifuge tubes (50
L/tube) to prevent freeze-thaw cycles.
Core Assay: Broth Microdilution (MIC Determination)
This protocol is adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi) guidelines.
Reagents
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
QC Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.
Plate Layout & Dilution Scheme
Objective: Test concentrations ranging from 64
-
Intermediate Dilution: Dilute the 12.8 mg/mL stock 1:100 in RPMI medium to get 128
g/mL (1% DMSO). -
Dispensing: Add 100
L of sterile RPMI medium to columns 2 through 12 of a 96-well round-bottom plate. -
Serial Dilution:
-
Add 200
L of the 128 g/mL intermediate to Column 1. -
Transfer 100
L from Column 1 to Column 2. Mix. -
Repeat transfer down to Column 10. Discard 100
L from Column 10. -
Column 11: Growth Control (Medium + Solvent only).
-
Column 12: Sterility Control (Medium only).
-
Inoculum Preparation
-
Culture Candida strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline (0.85%).
-
Adjust turbidity to 0.5 McFarland Standard (approx.
to CFU/mL). -
Final Dilution: Dilute this suspension 1:2000 in RPMI medium.
-
Result: Final inoculum is approx.
to CFU/mL.
-
Assay Execution
-
Add 100
L of the Final Inoculum to wells in Columns 1–11. -
Add 100
L of sterile RPMI to Column 12 (Sterility Control). -
Final Test Concentrations: Column 1 is now 64
g/mL , Column 10 is 0.125 g/mL . -
Incubate at 35°C in ambient air.
-
Readout:
-
24 Hours: Initial check for rapid growers.
-
48 Hours: Standard endpoint. Visually score turbidity.
-
Data Interpretation
-
MIC endpoint: The lowest concentration showing 100% inhibition (optically clear) compared to the growth control.
-
Note on Trailing: Benzimidazoles may show "trailing growth" (partial inhibition). For this class, report the MIC as the concentration inhibiting
50% of growth (MIC ) if trailing is heavy, but 100% inhibition is the standard target.
Secondary Assay: Time-Kill Kinetics
To distinguish between fungistatic and fungicidal activity.
-
Preparation: Prepare tubes with RPMI containing the compound at 1x MIC , 2x MIC , and 4x MIC .
-
Inoculation: Inoculate with
CFU/mL of the target fungus. -
Sampling: Remove aliquots at 0, 4, 8, 12, 24, and 48 hours.
-
Plating: Serially dilute samples in PBS and plate onto SDA plates.
-
Count: Incubate plates 24-48h and count colonies.
-
Definition: Fungicidal activity is defined as a
3 log reduction (99.9% kill) from the starting inoculum.
Visualizations
Experimental Workflow (MIC Assay)
Caption: Step-by-step workflow for the CLSI-adapted Broth Microdilution assay for benzimidazole derivatives.
Mechanism of Action Pathway
Caption: Primary and secondary signaling pathways leading to antifungal efficacy.
Data Presentation & Analysis
Summary Table Template
Use the following structure to report your findings.
| Organism | Strain ID | MIC (µg/mL) | MFC (µg/mL) | Activity Type |
| C. albicans | ATCC 90028 | [Value] | [Value] | Fungistatic/Cidal |
| C. krusei | ATCC 6258 | [Value] | [Value] | [Result] |
| A. fumigatus | Clinical | [Value] | [Value] | [Result] |
Quality Control Acceptance Criteria
To validate the assay, the reference strains must fall within these ranges (based on typical benzimidazole performance):
-
C. parapsilosis ATCC 22019: 0.5 – 4.0
g/mL -
C. krusei ATCC 6258: 1.0 – 16.0
g/mL -
Solvent Control: Must show full turbidity (no inhibition).
-
Sterility Control: Must be optically clear.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility at high conc. | Ensure DMSO stock is fully dissolved. Do not exceed 128 |
| Trailing Growth | Partial inhibition (common in azoles/benzimidazoles). | Read endpoint at 80% inhibition rather than 100%. Extend incubation to 48h. |
| Inconsistent MICs | Inoculum size variation. | Strictly verify 0.5 McFarland using a photometer, not just visual check. |
| Stock Color Change | Oxidation of sulfide to sulfoxide. | Store stock under nitrogen or argon; use amber vials. Discard if >3 months old. |
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI, Wayne, PA.[6][10]
-
Tonelli, M., et al. (2021). Synthesis and antifungal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles.[11] Bioorganic & Medicinal Chemistry Letters.
-
Kalaivani, S., et al. (2019). Benzimidazole derivatives as potential antifungal agents: A review.[12] Journal of Mycology and Infection. (Provides structural-activity relationship data for 2-substituted benzimidazoles).
-
Mavrova, A.T., et al. (2015). Synthesis and antifungal activity of some 2-substituted benzimidazoles. Farmacia.[13]
-
Campoy, S., & Adrio, J.L. (2017). Antifungals.[14] Biochemical Pharmacology. (Mechanistic grounding for microtubule inhibitors).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmrhs.com [ijmrhs.com]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Experimental Design for Testing the Antim-ic-robial Activity of Benzimidazole Sulfides
Introduction: The Growing Promise of Benzimidazole Sulfides in Combating Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating the urgent discovery of novel therapeutic agents.[1][2] Benzimidazole derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] The incorporation of a sulfide moiety into the benzimidazole core has been shown in various studies to enhance antimicrobial efficacy, making benzimidazole sulfides a particularly promising class of compounds for further investigation.[6][7]
This comprehensive guide provides a detailed framework for the systematic evaluation of the antimicrobial properties of novel benzimidazole sulfide compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. Our approach emphasizes a holistic evaluation, from initial screening of antimicrobial activity to in-depth mechanistic studies and preliminary safety profiling.
Section 1: Foundational Antimicrobial Susceptibility Testing
The initial phase of evaluation aims to determine the fundamental antimicrobial activity of the synthesized benzimidazole sulfides. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method for MIC Determination
The broth microdilution assay is a quantitative method and is considered the gold standard for determining the MIC of a novel compound.[8][9] This technique allows for the testing of multiple compounds against various microbial strains in a high-throughput manner. The methodology is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]
Scientific Rationale: This method provides a precise MIC value, which is crucial for comparing the potency of different derivatives and for selecting concentrations for subsequent assays. The use of a standardized protocol ensures reproducibility and comparability of data across different laboratories.
Protocol: Broth Microdilution Assay
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Benzimidazole sulfide compounds dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Positive control (a known antibiotic) and negative control (vehicle solvent).
-
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Assay Setup:
-
In the 96-well plate, perform a two-fold serial dilution of the benzimidazole sulfide compounds in the broth.
-
Add the standardized inoculum to each well.
-
Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a plate reader.
-
Disk Diffusion Assay for Qualitative Screening
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[13][14] It is a valuable tool for initial screening due to its simplicity and cost-effectiveness.[13][15][16]
Scientific Rationale: This assay provides a rapid visual indication of antimicrobial activity. The size of the zone of inhibition around the disk correlates with the susceptibility of the microorganism to the compound. It is particularly useful for screening a large number of compounds quickly.[14][15]
Protocol: Disk Diffusion Assay
-
Preparation of Materials:
-
Mueller-Hinton agar (MHA) plates.
-
Sterile paper disks.
-
Bacterial strains of interest.
-
Benzimidazole sulfide compounds dissolved in a suitable solvent.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.
-
-
Inoculation of Agar Plate:
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate to create a bacterial lawn.[13]
-
-
Application of Disks:
-
Impregnate the sterile paper disks with a known concentration of the benzimidazole sulfide solution.
-
Aseptically place the disks onto the inoculated agar surface.[13]
-
Include a positive control disk (known antibiotic) and a negative control disk (solvent only).
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[13]
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[17]
-
| Parameter | Broth Microdilution | Disk Diffusion |
| Principle | Serial dilution in liquid media | Diffusion from a disk on solid media |
| Output | Quantitative (MIC value) | Qualitative/Semi-quantitative (Zone of Inhibition) |
| Throughput | High | High |
| Primary Use | Potency determination | Initial screening |
Section 2: Characterizing the Nature of Antimicrobial Activity
Once the inhibitory activity of the benzimidazole sulfides has been established, the next crucial step is to determine whether these compounds are bactericidal (kill the bacteria) or bacteriostatic (inhibit bacterial growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a direct extension of the MIC test.
Scientific Rationale: Determining the MBC provides critical information about the killing capacity of the compound. The ratio of MBC to MIC can help classify the agent's activity. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Protocol: MBC Assay
-
Following MIC Determination:
-
From the wells of the microtiter plate that showed no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL).
-
-
Plating:
-
Spread the aliquot onto an appropriate agar plate (e.g., MHA).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading the Results:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[18]
-
Time-Kill Kinetic Assay
The time-kill kinetic assay provides a dynamic view of the antimicrobial activity over time.[19] It is a powerful tool for characterizing the rate and extent of bacterial killing.[18][20][21]
Scientific Rationale: This assay offers more detailed information than the static MIC/MBC tests.[19] It can differentiate between concentration-dependent and time-dependent killing and provides a clearer picture of the bactericidal or bacteriostatic nature of a compound.[20] A bactericidal agent is typically defined as one that produces a ≥3-log10 (99.9%) reduction in CFU/mL.[18]
Protocol: Time-Kill Kinetic Assay
-
Preparation of Materials:
-
Flasks containing the appropriate broth.
-
Bacterial strain of interest.
-
Benzimidazole sulfide compounds at various concentrations (e.g., 1x, 2x, 4x MIC).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension as previously described.
-
-
Assay Setup:
-
Add the bacterial inoculum to the flasks containing broth and the test compound at the desired concentrations.
-
Include a growth control flask (inoculum in broth without any compound).
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.
-
Section 3: Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is fundamental for its development. Benzimidazoles are known to target various cellular processes. For instance, some benzimidazole derivatives have been reported to inhibit bacterial cell division by targeting the FtsZ protein, a homolog of eukaryotic tubulin.[22][23][24][25][26][27]
Scientific Rationale: Elucidating the mechanism of action can help in optimizing the compound's structure for better efficacy and can predict potential resistance mechanisms.[28]
Potential Target: FtsZ and Bacterial Cell Division
The FtsZ protein is a crucial component of the bacterial cell division machinery, forming the Z-ring at the division site.[22][23][24] Inhibition of FtsZ polymerization or its GTPase activity disrupts cell division, leading to filamentation and eventual cell death, making it an attractive target for new antibiotics.[22][24][25][27]
Experimental Approaches to Study Mechanism of Action
-
Macromolecular Synthesis Assays: These assays measure the effect of the compound on the synthesis of DNA, RNA, protein, and peptidoglycan.[28] A specific inhibition of one of these pathways can point towards the compound's target.
-
Cell Morphology Studies: Using microscopy (e.g., phase-contrast or fluorescence microscopy), the effect of the compound on bacterial cell morphology can be observed. Inhibition of cell division often leads to cell filamentation.
-
In vitro FtsZ Polymerization and GTPase Activity Assays: These biochemical assays directly measure the effect of the benzimidazole sulfides on the function of purified FtsZ protein.
Section 4: Preliminary In Vitro Safety and Toxicity Assessment
Early assessment of the potential toxicity of a new compound is crucial to de-risk its further development.[29][30] In vitro toxicology assays provide a means to evaluate the effect of the compound on mammalian cells.[29][30][31][32]
Scientific Rationale: A promising antimicrobial agent should exhibit selective toxicity, meaning it is harmful to the target pathogen but not to the host cells. Cytotoxicity assays are essential for determining this selectivity.
Cytotoxicity Assays
Several assays can be used to assess the cytotoxicity of the benzimidazole sulfides against mammalian cell lines.[32]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cell membrane integrity.
-
Neutral Red Uptake Assay: This assay is used to assess cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells. The 3T3 Neutral Red Uptake (NRU) Assay is an industry-standard test for measuring cytotoxicity and phototoxicity.[33]
Protocol: General Cytotoxicity Assay (e.g., MTT)
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the benzimidazole sulfide compounds for a specified period (e.g., 24, 48 hours).
-
Include a positive control (a known cytotoxic agent) and a negative control (vehicle solvent).
-
-
Assay Procedure:
-
Follow the specific protocol for the chosen cytotoxicity assay (e.g., add MTT reagent, incubate, and then add solubilizing agent).
-
-
Data Analysis:
-
Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
| Assay | Principle | Endpoint |
| MTT | Mitochondrial reductase activity | Cell viability |
| LDH Release | Cell membrane damage | Cytotoxicity |
| Neutral Red Uptake | Lysosomal integrity | Cell viability |
The experimental design outlined in this guide provides a robust and comprehensive framework for the evaluation of the antimicrobial activity of novel benzimidazole sulfides. By systematically progressing from initial screening to detailed mechanistic and safety studies, researchers can effectively identify and characterize promising lead compounds. The integration of standardized protocols with a clear understanding of the underlying scientific principles is paramount for generating reliable and reproducible data, ultimately contributing to the development of new and effective therapies to combat the global threat of antimicrobial resistance.
References
-
Time-Kill Kinetics Assay - Emery Pharma. [Link]
-
Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ - MDPI. [Link]
-
Inhibitors of bacterial tubulin target bacterial membranes in vivo - PMC - NIH. [Link]
-
Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC. [Link]
-
What are FtsZ inhibitors and how do they work? - Patsnap Synapse. [Link]
-
The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - MDPI. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. [Link]
-
FtsZ inhibitors as a new genera of antibacterial agents - PubMed. [Link]
-
In vitro toxicology - Wikipedia. [Link]
-
In Vitro Toxicology Testing - Charles River Laboratories. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. [Link]
-
In vitro toxicology - Preclinical safety - Nuvisan. [Link]
-
Is In Vitro Toxicology Testing the Future of Safer Drug Development? - MarketsandMarkets. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. [Link]
-
In Vitro Toxicity Testing - porsolt. [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. [Link]
-
Design, synthesis and antimicrobial evaluation of novel benzimidazole type of Fluconazole analogues and their synergistic effects with Chloromycin, Norfloxacin and Fluconazole - PubMed. [Link]
-
Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC. [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC - NIH. [Link]
-
Antibacterial Activity of Benzimidazole Derivatives: A Mini Review | Open Access Journals. [Link]
-
Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC. [Link]
-
Guidelines for evaluating new antimicrobial agents - PubMed. [Link]
-
Synthesis and Antimicrobial studies of novel Benzimidazole derivatives - Journal of Applied Pharmaceutical Science. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - MDPI. [Link]
-
Guidelines for Evaluating New Antimicrobial Agents. [Link]
-
Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. [Link]
-
Disk diffusion test - Wikipedia. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. [Link]
-
Guidelines for Evaluating New Antimicrobial Agents | The Journal of Infectious Diseases. [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]
-
(PDF) Benzimidazole: A short review of their antimicrobial activities INTRODUCTION. [Link]
-
Antimicrobial activity of a new series of benzimidazole derivatives - ResearchGate. [Link]
-
Kinetic time-kill assay: Significance and symbolism. [Link]
-
Time-Kill Evaluations | Nelson Labs. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. [Link]
-
Elucidating the Mechanisms of Action of Antimicrobial Agents | mBio - ASM Journals. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate. [Link]
-
Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed. [Link]
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 13. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. asm.org [asm.org]
- 18. emerypharma.com [emerypharma.com]
- 19. wisdomlib.org [wisdomlib.org]
- 20. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nelsonlabs.com [nelsonlabs.com]
- 22. mdpi.com [mdpi.com]
- 23. Inhibitors of bacterial tubulin target bacterial membranes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 26. mdpi.com [mdpi.com]
- 27. FtsZ inhibitors as a new genera of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.asm.org [journals.asm.org]
- 29. criver.com [criver.com]
- 30. Is In Vitro Toxicology Testing the Future of Safer Drug Development? [marketsandmarkets.com]
- 31. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 32. In Vitro Toxicity Testing | Porsolt [porsolt.com]
- 33. nuvisan.com [nuvisan.com]
Application Notes & Protocols: 1H-Benzimidazol-2-yl Propyl Sulfide as a Versatile Ligand in Organometallic Synthesis
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and functional materials.[1] Its derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and antihistamine properties.[1] In the realm of organometallic chemistry, benzimidazole-containing ligands have garnered significant attention due to their ability to form stable complexes with a wide array of transition metals. The pyridine-type nitrogen atom within the imidazole ring provides a strong coordination site, facilitating the development of novel catalysts and metallodrugs.[1][2]
This application note provides a comprehensive guide to the use of 1H-benzimidazol-2-yl propyl sulfide as a versatile ligand in organometallic synthesis. We will explore its synthesis, characterization, and its application in the preparation of representative Ruthenium(II) and Platinum(II) complexes. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this ligand in their work.
Ligand Profile: 1H-Benzimidazol-2-yl Propyl Sulfide
1H-benzimidazol-2-yl propyl sulfide is a member of the benzimidazole thioether family. The presence of both a soft sulfur donor and a borderline nitrogen donor allows for versatile coordination behavior, including monodentate, bidentate, and bridging coordination modes. The propyl group offers a balance of steric bulk and flexibility, influencing the solubility and crystal packing of its metal complexes.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H12N2S |
| Molecular Weight | 192.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, chlorinated solvents; sparingly soluble in alcohols |
Synthesis of 1H-Benzimidazol-2-yl Propyl Sulfide
The synthesis of 1H-benzimidazol-2-yl propyl sulfide is readily achieved via the S-alkylation of 1,3-dihydro-2H-benzimidazole-2-thione (also known as 2-mercaptobenzimidazole) with a suitable propyl halide. The following protocol is based on established methods for the synthesis of similar benzimidazole thioethers.[3]
Reaction Scheme
Caption: Synthetic workflow for 1H-benzimidazol-2-yl propyl sulfide.
Protocol: Synthesis of 1H-Benzimidazol-2-yl Propyl Sulfide
Materials:
-
1,3-dihydro-2H-benzimidazole-2-thione (1.50 g, 10 mmol)
-
1-Bromopropane (1.35 g, 11 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Dimethylformamide (DMF) (30 mL)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a 100 mL round-bottom flask, add 1,3-dihydro-2H-benzimidazole-2-thione, anhydrous potassium carbonate, and DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopropane dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold deionized water.
-
A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with copious amounts of deionized water.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Dry the purified product under vacuum to yield 1H-benzimidazol-2-yl propyl sulfide as an off-white solid.
Expected Characterization Data
-
¹H NMR (500 MHz, DMSO-d₆): δ (ppm) ~12.5 (br s, 1H, NH), 7.5-7.1 (m, 4H, Ar-H), 3.2 (t, 2H, S-CH₂), 1.7 (sextet, 2H, CH₂), 1.0 (t, 3H, CH₃).
-
¹³C NMR (125 MHz, DMSO-d₆): δ (ppm) ~151.0, 143.0, 135.0, 122.0, 118.0, 111.0 (Ar-C and C=N), 34.0 (S-CH₂), 22.0 (CH₂), 13.0 (CH₃).
-
FT-IR (KBr, cm⁻¹): ~3050 (N-H stretch), 2960-2850 (C-H stretch), 1620 (C=N stretch), 1440 (C=C stretch).
-
Mass Spectrometry (ESI-MS): m/z for C₁₀H₁₂N₂S [M+H]⁺ calculated: 193.0794; found: 193.0792.
Organometallic Synthesis with 1H-Benzimidazol-2-yl Propyl Sulfide
The synthesized ligand can be employed in the preparation of various organometallic complexes. Below are detailed protocols for the synthesis of a Ruthenium(II) arene complex and a Platinum(II) complex.
Application I: Synthesis of a Ruthenium(II) Arene Complex
Ruthenium(II) arene complexes are a well-established class of catalysts, particularly for transfer hydrogenation reactions.[1][4] The benzimidazole thioether ligand can coordinate to the ruthenium center, influencing its catalytic activity.
Reaction Scheme
Caption: Synthesis of a Ruthenium(II) p-cymene complex.
Protocol: Synthesis of [RuCl₂(p-cymene)(1H-benzimidazol-2-yl propyl sulfide)]
This protocol is adapted from procedures for similar benzimidazole-ligated ruthenium complexes.[1][2]
Materials:
-
1H-benzimidazol-2-yl propyl sulfide (0.192 g, 1.0 mmol)
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂) (0.306 g, 0.5 mmol)
-
Anhydrous Methanol (25 mL)
-
Anhydrous Diethyl Ether
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1H-benzimidazol-2-yl propyl sulfide in anhydrous methanol.
-
In a separate flask, dissolve the dichloro(p-cymene)ruthenium(II) dimer in anhydrous methanol.
-
Add the ligand solution to the ruthenium precursor solution dropwise with stirring.
-
Stir the reaction mixture at room temperature for 24 hours. The color of the solution will typically change.
-
Reduce the solvent volume under vacuum to approximately 5 mL.
-
Add anhydrous diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Expected Characterization Data
-
¹H NMR (500 MHz, DMSO-d₆): Expect shifts in the benzimidazole and propyl protons upon coordination. New signals corresponding to the p-cymene ligand will appear around δ 5.5-6.0 (d, 4H, Ar-H of cymene), 2.1 (s, 3H, Ar-CH₃ of cymene), and 1.2 (d, 6H, CH(CH₃)₂ of cymene).
-
FT-IR (KBr, cm⁻¹): The N-H stretching frequency may shift upon coordination. New bands corresponding to the Ru-Cl and Ru-N bonds may be observed in the far-IR region.
Application II: Synthesis of a Platinum(II) Complex
Platinum(II) complexes with thioether-functionalized ligands have shown promise in catalysis and as potential therapeutic agents.[5][6] A common synthetic route involves the use of a silver carbene transfer agent or direct reaction with a suitable platinum precursor.[5][7]
Reaction Scheme
Caption: Synthesis of a Platinum(II) complex.
Protocol: Synthesis of cis-[PtCl₂(1H-benzimidazol-2-yl propyl sulfide)₂]
This protocol is based on general methods for the synthesis of platinum(II) complexes with nitrogen-donor ligands.[6][8]
Materials:
-
1H-benzimidazol-2-yl propyl sulfide (0.384 g, 2.0 mmol)
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (0.415 g, 1.0 mmol)
-
Dimethylformamide (DMF) (15 mL)
-
Deionized water (5 mL)
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) in a mixture of DMF and deionized water in a round-bottom flask.
-
Dissolve 1H-benzimidazol-2-yl propyl sulfide in DMF.
-
Add the ligand solution to the platinum salt solution and stir at 60-80 °C for 12-24 hours.
-
Monitor the formation of a precipitate.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with water, then a small amount of cold ethanol, and finally diethyl ether.
-
Dry the product in a vacuum oven.
Expected Characterization Data
-
¹H NMR (500 MHz, DMSO-d₆): Significant downfield shifts of the benzimidazole N-H and aromatic protons are expected upon coordination to the platinum center.
-
¹⁹⁵Pt NMR (DMSO-d₆): A single resonance is expected, with the chemical shift dependent on the coordination environment.
-
FT-IR (KBr, cm⁻¹): The N-H band will be shifted. New bands in the far-IR region corresponding to Pt-Cl and Pt-N vibrations will be present.
Potential Applications
Organometallic complexes of 1H-benzimidazol-2-yl propyl sulfide are expected to find applications in several key areas:
-
Homogeneous Catalysis: The Ruthenium(II) complex is a potential catalyst for transfer hydrogenation of ketones and imines, offering an alternative to traditional phosphine-based catalysts.[1][4] The Platinum(II) complex could be explored for hydrosilylation and hydroamination reactions.[5]
-
Medicinal Chemistry: Platinum and Ruthenium complexes are known for their anticancer properties.[2][6] The benzimidazole moiety itself is a common pharmacophore, and its incorporation into a metal complex could lead to synergistic therapeutic effects.
-
Materials Science: The luminescent properties of d⁶ and d⁸ metal complexes make them candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Conclusion
1H-benzimidazol-2-yl propyl sulfide is a readily accessible and versatile ligand for organometallic synthesis. Its straightforward preparation and adaptable coordination chemistry make it an attractive building block for the development of novel catalysts, therapeutic agents, and functional materials. The protocols provided herein offer a solid foundation for researchers to explore the rich coordination chemistry of this promising ligand.
References
- Dayan, O., & Dayan, S. (2023). Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 1035-1044.
- Bernhammer, J. C., & Huynh, H. V. (2013). Platinum (II) Complexes with Thioether-Functionalized Benzimidazolin-2-ylidene Ligands: Synthesis, Structural Characterization, and Application in Hydroelementation Reactions. Organometallics, 33(1), 172-180.
- Turan, N., et al. (2010). Synthesis, characterization, cytotoxicity, and DNA binding of some new platinum(II) and platinum(IV) complexes with benzimidazole ligands. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 502-508.
- Nawaz, H., et al. (2020). Ruthenium-Benzimidazole complex: Structural, optical and Solvent-free catalytic studies.
- Günnaz, S. (2019). Synthesis and catalytic activities of bimetallic Ru (II) arene complexes bearing bis-benzimidazoles. Celal Bayar University Journal of Science, 15(4), 351-356.
- Al-Ghamdi, A. A., et al. (2021). Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation. RSC Advances, 11(43), 26735-26743.
- Mucha, P., et al. (2023). Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs.
- Li, Z., et al. (2023). Ruthenium Metathesis Catalysts with Imidazole Ligands.
- Nguyen, H. A., et al. (2021). Platinum(II) Complex of Benzimidazole-Derived N-Heterocyclic Carbene: Synthesis, Characterization, and Photophysical Properties.
- Al-Masoudi, N. A., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1275.
- Yotova, V., et al. (2017). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Future Science OA, 3(4), FSO238.
- Johnstone, T. C., et al. (2014). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganic Syntheses, 36, 164-181.
- Stepanenko, I. N., et al. (2011). Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents. Journal of Medicinal Chemistry, 54(22), 7773-7784.
Sources
- 1. dergi-fytronix.com [dergi-fytronix.com]
- 2. Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, characterization, cytotoxicity, and DNA binding of some new platinum(II) and platinum(IV) complexes with benzimidazole ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Tubulin Polymerization Inhibition by Benzimidazoles
Abstract
Benzimidazoles (e.g., albendazole, mebendazole, nocodazole) represent a critical class of tubulin-binding agents that function primarily by destabilizing microtubules. Unlike taxanes, which "freeze" microtubules, benzimidazoles bind to the colchicine site at the interface of
Part 1: Mechanistic Basis & Experimental Logic
The Target: Colchicine Binding Site
To design a valid assay, one must understand the molecular event. Benzimidazoles do not bind to the polymer lattice; they bind to the free tubulin heterodimer.
-
Mechanism: The benzimidazole moiety occupies the colchicine binding pocket on
-tubulin. -
Consequence: Binding induces a curved conformation in the tubulin dimer. These curved dimers are sterically incompatible with the straight lattice structure required for microtubule nucleation and elongation.
-
Thermodynamic Implication: The presence of the drug increases the Critical Concentration (
) required for polymerization. If , no polymer forms.
Pathway Visualization
The following diagram illustrates the specific interference point of benzimidazoles in the microtubule dynamic instability cycle.
Figure 1: Mechanism of Action. Benzimidazoles bind free tubulin dimers, inducing a curvature that prevents incorporation into the growing microtubule lattice.
Part 2: The Gold Standard – Turbidimetric Assay
The most definitive method for assessing direct interaction is the turbidimetric assay . Microtubules scatter light; free tubulin does not. By measuring Absorbance (Optical Density) at 340 nm over time, we generate a sigmoidal curve representing nucleation, growth, and steady state.
Critical Reagents & Preparation
-
Purified Tubulin: >99% purity (usually porcine brain). Note: Lyophilized tubulin is extremely sensitive. Reconstitute only once and snap freeze aliquots in liquid nitrogen.
-
GTP Stock: 100 mM (Essential energy source).
-
PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.[1][2][3]
-
Glycerol: Acts as a crowding agent to lower the critical concentration (
), allowing polymerization at detectable levels in vitro.
Protocol: Kinetic Turbidimetry
Step 1: Buffer Preparation (Keep on Ice) Prepare "General Tubulin Buffer" (GTB):
Step 2: Compound Setup
-
Prepare 10x stocks of Benzimidazole derivatives in DMSO.
-
Controls:
-
Negative: DMSO (Vehicle).[5]
-
Positive (Inhibitor): Nocodazole (10 µM) or Colchicine.
-
Reference (Stabilizer): Paclitaxel (10 µM) – Expect rapid, high OD increase.
-
Step 3: Plate Loading (Cold Start)
-
Use a 96-well half-area UV-transparent plate .
-
Pre-cool the plate on ice.
-
Add 5 µL of 10x Compound to wells.
-
Add 45 µL of Tubulin/GTB mix (Final tubulin conc: 3.0 – 4.0 mg/mL).
-
Crucial: Avoid bubbles; they scatter light and ruin OD340 readings.
Step 4: Kinetic Read
-
Transfer immediately to a spectrophotometer pre-warmed to 37°C .
-
Settings:
Data Interpretation
Benzimidazoles act as inhibitors.[7][8] You are looking for a reduction in
| Parameter | Vehicle (DMSO) | Benzimidazole (Inhibitor) | Paclitaxel (Stabilizer) |
| Lag Phase | Standard (~5-10 min) | Extended or Infinite | Short / Non-existent |
| Growth Phase ( | Sigmoidal increase | Suppressed (Flat line) | Rapid, steep increase |
| Steady State OD | ~0.2 - 0.3 OD | < 0.05 OD | > 0.4 OD |
Part 3: High-Throughput Fluorescence Screening
For screening large libraries of benzimidazole analogs, turbidimetry consumes too much protein. A fluorescence-based approach using DAPI is more cost-effective. DAPI fluorescence intensity increases significantly when bound to the microtubule lattice compared to free tubulin.
Workflow Diagram
Figure 2: HTS Fluorescence Workflow. This method allows for lower tubulin concentrations (~1-2 mg/mL) and 384-well formatting.
Protocol Differences
-
Reporter: Add DAPI (10 µM) to the polymerization buffer.
-
Sensitivity: Fluorescence is more sensitive than absorbance; ensure the plate reader gain is optimized using the Paclitaxel control to avoid signal saturation.
-
Interference: Benzimidazoles are aromatic. Always run a "Compound Only" control (no tubulin) to check if the drug autofluoresces at DAPI wavelengths (Ex 360 / Em 450).
Part 4: Cellular Validation (Immunofluorescence)
In vitro assays prove binding; cellular assays prove permeability and efficacy. Benzimidazoles should cause the disappearance of the microtubule network.
Protocol
-
Cell Line: HeLa or A549 (adherent cancer lines).
-
Treatment: Treat cells with Benzimidazole (
and 10x ) for 4–24 hours. -
Fixation:
-
Option A (Preserves structure): 0.5% Glutaraldehyde in PBS for 10 min.
-
Option B (Standard): 4% Paraformaldehyde (warm) for 15 min.
-
Avoid: Methanol fixation if checking for soluble tubulin extraction.
-
-
Staining:
-
Primary Ab: Mouse anti-
-tubulin (1:500). -
Secondary Ab: Goat anti-mouse Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Nuclei).
-
Expected Phenotype
-
Control: Fine, filamentous network extending to cell periphery.
-
Benzimidazole Treated:
-
Loss of filamentous network.[9]
-
Diffuse green cytoplasmic haze (soluble tubulin).
-
Cells rounded up (mitotic arrest).
-
Note: You may see bright dots near the nucleus; these are stable centrioles which are more resistant to depolymerization.
-
References
-
Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences, 70(3), 765–768.
-
Bhattacharyya, B., et al. (2011). The Colchicine Binding Site of Tubulin. Annals of the New York Academy of Sciences.
-
Cytoskeleton, Inc. (2023). Tubulin Polymerization Assay Protocol (OD340nm).[3][4][6] Cytoskeleton.com.
-
Bonne, D., Heusele, C., Simon, C., & Pantaloni, D. (1985). 4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules. Journal of Biological Chemistry, 260(5), 2819–2825.[1]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265.
Sources
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. cytoskeleton.com [cytoskeleton.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. maxanim.com [maxanim.com]
- 7. Binding of parbendazole to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Protocol for Evaluating Myeloperoxidase Inhibition by Benzimidazole Derivatives
Introduction: The Rationale for Targeting Myeloperoxidase with Benzimidazole Derivatives
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2][3] A critical component of the innate immune system, MPO catalyzes the production of hypochlorous acid (HOCl), a potent antimicrobial agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[3][4][5] This process is integral to the respiratory burst, a key mechanism by which neutrophils destroy invading pathogens.[3]
However, the powerful oxidative and inflammatory properties of MPO-derived products can also contribute to tissue damage when dysregulated.[1][2][4] Excessive MPO activity has been implicated in the pathophysiology of a wide range of inflammatory diseases, including cardiovascular diseases like atherosclerosis, neurodegenerative disorders, and certain types of cancer.[3][5][6] Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy for mitigating inflammation and oxidative stress in these conditions.[5][6][7]
Benzimidazole derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10][11] Their structural versatility makes them attractive scaffolds for the design of targeted enzyme inhibitors.[12] Recent studies have highlighted the potential of specific benzimidazole derivatives to act as potent inhibitors of MPO, making them promising candidates for further investigation and drug development.[12]
This application note provides a detailed protocol for the in vitro evaluation of benzimidazole derivatives as inhibitors of MPO. The described assay is a robust and reproducible method for determining the half-maximal inhibitory concentration (IC50) of test compounds, a key parameter for quantifying inhibitor potency.
Principle of the Assay
This protocol utilizes a colorimetric assay to measure the chlorination activity of MPO. In the presence of hydrogen peroxide and chloride ions, MPO produces hypochlorous acid. The HOCl generated then reacts with taurine to form the more stable taurine chloramine. Subsequently, taurine chloramine oxidizes a chromogenic substrate, 5-thio-2-nitrobenzoic acid (TNB), leading to a decrease in its absorbance at 412 nm. The rate of this decrease in absorbance is directly proportional to the MPO activity. By measuring the change in absorbance in the presence of varying concentrations of a benzimidazole derivative, the inhibitory potency of the compound can be determined.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| Human Myeloperoxidase (MPO) | Sigma-Aldrich | M6908 | -20°C |
| Hydrogen Peroxide (H₂O₂) | Sigma-Aldrich | H1009 | 2-8°C |
| Taurine | Sigma-Aldrich | T0625 | Room Temp |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 | 2-8°C |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temp |
| Sodium Phosphate Monobasic | Sigma-Aldrich | S0751 | Room Temp |
| Sodium Phosphate Dibasic | Sigma-Aldrich | S0876 | Room Temp |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |
| Benzimidazole Derivatives | Synthesized in-house or procured | N/A | As per compound stability |
| 96-well microplates, clear, flat-bottom | Corning | 3596 | Room Temp |
| Microplate reader | Molecular Devices or equivalent | N/A | N/A |
Preparation of Reagents and Solutions
1. MPO Assay Buffer (50 mM Sodium Phosphate, 140 mM NaCl, pH 7.4):
-
Prepare a 50 mM sodium phosphate buffer solution by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water to achieve a pH of 7.4.
-
Add sodium chloride to a final concentration of 140 mM.
-
Store at 4°C.
2. Hydrogen Peroxide (H₂O₂) Stock Solution (100 mM):
-
Dilute a 30% H₂O₂ solution in deionized water to a final concentration of 100 mM.
-
Prepare fresh daily.
3. Taurine Solution (10 mM):
-
Dissolve taurine in MPO Assay Buffer to a final concentration of 10 mM.
-
Store at 4°C.
4. DTNB/TNB Solution (2 mM DTNB, 1 mM TNB):
-
To prepare the TNB solution, dissolve DTNB in MPO Assay Buffer to a final concentration of 2 mM.
-
Add a reducing agent (e.g., a small amount of sodium borohydride) to convert DTNB to TNB. The solution will turn yellow.
-
Alternatively, a commercially available TNB solution can be used.
-
Protect from light and prepare fresh.
5. Human MPO Stock Solution (1 mg/mL):
-
Reconstitute lyophilized human MPO in MPO Assay Buffer to a final concentration of 1 mg/mL.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
6. Working MPO Solution (1.25 µg/mL):
-
On the day of the assay, dilute the MPO stock solution in MPO Assay Buffer to a final concentration of 1.25 µg/mL.[13]
-
Keep on ice during use.
7. Benzimidazole Derivative Stock Solutions (10 mM):
-
Dissolve the benzimidazole derivatives in 100% DMSO to a final concentration of 10 mM.
-
Store at -20°C.
8. Benzimidazole Derivative Working Solutions:
-
Prepare a series of dilutions of the benzimidazole derivative stock solutions in MPO Assay Buffer. A typical starting range would be from 100 µM down to 0.1 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
Experimental Workflow Diagram
Caption: Experimental workflow for MPO inhibition assay.
Step-by-Step Protocol for MPO Inhibition Assay
-
Plate Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Blank wells: 60 µL of MPO Assay Buffer.
-
100% Activity (Control) wells: 50 µL of MPO Assay Buffer and 10 µL of the 1.25 µg/mL MPO working solution.[13]
-
Inhibitor wells: 40 µL of MPO Assay Buffer, 10 µL of the respective benzimidazole derivative working solution, and 10 µL of the 1.25 µg/mL MPO working solution.[13]
-
-
-
Pre-incubation:
-
Cover the plate and incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.[13]
-
-
Reaction Initiation:
-
To all wells except the blank wells, add 10 µL of 100 mM H₂O₂ to initiate the MPO-catalyzed reaction.
-
-
Addition of Detection Reagents:
-
Immediately after adding H₂O₂, add 10 µL of 10 mM taurine solution to each well.
-
Then, add 10 µL of the TNB solution to each well.
-
-
Measurement:
-
Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis and Interpretation
-
Calculate the Rate of Reaction:
-
For each well, determine the rate of change in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.
-
-
Calculate Percentage Inhibition:
-
Calculate the percentage of MPO inhibition for each concentration of the benzimidazole derivative using the following formula:
-
-
Determine the IC50 Value:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. [14][15]The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity. [14][15][16]
-
Data Presentation
The results of the MPO inhibition assay for a series of benzimidazole derivatives can be summarized in a table as follows:
| Compound ID | IC50 (µM) | 95% Confidence Interval |
| Benzimidazole-001 | 5.2 | 4.5 - 6.0 |
| Benzimidazole-002 | 12.8 | 11.2 - 14.5 |
| Benzimidazole-003 | 0.9 | 0.7 - 1.1 |
| Positive Control (e.g., 4-ABH) | 2.5 | 2.1 - 2.9 |
Mechanism of Myeloperoxidase Action and Inhibition
Caption: MPO catalytic cycle and points of inhibition.
The catalytic cycle of MPO begins with the reaction of the native enzyme (Fe³⁺) with hydrogen peroxide to form a highly reactive intermediate, Compound I. [3]Compound I can then follow two main pathways: the chlorination cycle or the peroxidation cycle. In the chlorination cycle, Compound I oxidizes a halide, such as chloride, to produce hypochlorous acid, and is itself reduced to Compound II. [3]Compound II is then reduced back to the native enzyme by oxidizing another substrate. Benzimidazole derivatives can inhibit MPO through various mechanisms, including binding to the active site of the enzyme, thereby preventing the binding of substrates, or by acting as a reducing substrate themselves, diverting the enzyme from its normal catalytic cycle. [5]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Spontaneous degradation of TNB. | Prepare TNB solution fresh and protect from light. |
| Contaminated reagents. | Use high-purity water and reagents. | |
| Low MPO activity | Inactive enzyme. | Use a fresh aliquot of MPO and keep it on ice. |
| Incorrect buffer pH. | Verify the pH of the MPO Assay Buffer. | |
| Poor reproducibility | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations. | Maintain a consistent temperature during the assay. | |
| Inhibitor insolubility | Compound precipitation in the assay buffer. | Ensure the final DMSO concentration is low (e.g., <1%). Consider using a different solvent for the stock solution if necessary. |
References
-
Myeloperoxidase: Molecular Mechanisms of Action and Their Relevance to Human Health and Disease - ResearchGate. Available at: [Link]
-
Myeloperoxidase: Molecular Mechanisms of Action and Their Relevance to Human Health and Disease - Semantic Scholar. Available at: [Link]
-
Myeloperoxidase Chlorination Activity Assay - Cell Biolabs, Inc. Available at: [Link]
-
Myeloperoxidase - Wikipedia. Available at: [Link]
-
IC50 Determination - edX. Available at: [Link]
-
Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC. Available at: [Link]
-
Myeloperoxidase (MPO) Peroxidation Activity Assay Kit - Assay Genie. Available at: [Link]
-
Measuring Myeloperoxidase Activity in Biological Samples - PMC - NIH. Available at: [Link]
-
What are MPO inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
-
IC50 - Wikipedia. Available at: [Link]
-
Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase | Request PDF - ResearchGate. Available at: [Link]
-
Inflammation and Cardiovascular Health: The Role of Myeloperoxidase Inhibition in Obesity. Available at: [Link]
-
Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed. Available at: [Link]
-
Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC. Available at: [Link]
-
How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? | ResearchGate. Available at: [Link]
-
Therapeutic Myeloperoxidase Inhibition Attenuates Neutrophil Activation, ANCA-Mediated Endothelial Damage, and Crescentic GN - PMC. Available at: [Link]
-
Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - MDPI. Available at: [Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC. Available at: [Link]
-
Benzimidazole derivatives with atypical antiinflammatory activity - PubMed. Available at: [Link]
-
Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC. Available at: [Link]
-
Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 4. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inflammation and Cardiovascular Health: The Role of Myeloperoxidase Inhibition in Obesity - Be part of the knowledge - ReachMD [reachmd.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. courses.edx.org [courses.edx.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzimidazole-Sulfonyl Hybrids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The fusion of benzimidazole and sulfonyl moieties has given rise to a versatile class of hybrid molecules with significant therapeutic potential. These scaffolds are cornerstones in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document provides a comprehensive guide to the synthesis of benzimidazole-sulfonyl hybrids, detailing various strategic approaches from traditional multi-step syntheses to modern one-pot and catalyst-assisted methodologies. The protocols herein are presented with an emphasis on the underlying chemical principles, offering researchers the rationale behind experimental choices to facilitate adaptation and optimization in their own laboratories.
Introduction: The Synergy of Two Pharmacophores
The benzimidazole ring system is a privileged scaffold in drug discovery, owing to its structural similarity to naturally occurring purines, allowing for potent interactions with various biological targets. Similarly, the sulfonamide group is a well-established pharmacophore present in numerous approved drugs. The strategic combination of these two entities into a single hybrid molecule often leads to synergistic or enhanced biological activity.[2] The ease of functionalization at multiple positions on the benzimidazole ring and the diverse availability of sulfonyl chlorides provide a rich molecular landscape for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
This guide will explore the primary synthetic disconnections and methodologies for constructing benzimidazole-sulfonyl hybrids, providing both theoretical insights and practical, step-by-step protocols.
Strategic Approaches to Synthesis
The synthesis of benzimidazole-sulfonyl hybrids can be broadly categorized into two main strategies: a stepwise approach and a convergent, one-pot approach. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
Diagram: Synthetic Strategies Overview
Caption: Overview of stepwise versus one-pot synthetic strategies.
Methodology I: Stepwise Synthesis via Pre-formed Benzimidazole
This classical and highly versatile approach involves the initial synthesis and isolation of a functionalized benzimidazole core, followed by the introduction of the sulfonyl group. This method allows for the purification of intermediates, which can simplify the final purification step and is often more amenable to large-scale synthesis.
Synthesis of the Benzimidazole Core
The most common method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. The choice of the second component determines the substituent at the 2-position of the benzimidazole.
Protocol 3.1.1: Synthesis of 2-Arylbenzimidazole
This protocol describes the synthesis of a 2-arylbenzimidazole from an o-phenylenediamine and an aromatic aldehyde, a common precursor for subsequent sulfonylation.
Materials:
-
o-Phenylenediamine
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq) in ethanol, add the substituted benzaldehyde (1.0 eq).
-
Add a catalytic amount of sodium metabisulfite (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and then neutralize with a saturated solution of NaHCO₃.
-
Filter the resulting solid, wash with water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography (e.g., ethyl acetate/hexane gradient) to afford the pure 2-arylbenzimidazole.
Expert Insight: The use of sodium metabisulfite acts as a mild oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole ring. The acidic workup helps in precipitating the product as its hydrochloride salt, which can aid in purification before neutralization.
Sulfonylation of the Benzimidazole Core
Once the benzimidazole core is obtained, the sulfonyl group is typically introduced by reaction with a sulfonyl chloride in the presence of a base.
Protocol 3.2.1: N-Sulfonylation of 2-Arylbenzimidazole
This protocol details the reaction of a 2-arylbenzimidazole with a sulfonyl chloride to form the N-sulfonylated product.
Materials:
-
2-Arylbenzimidazole (from Protocol 3.1.1)
-
Substituted Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-arylbenzimidazole (1.0 eq) in anhydrous DCM or DMF.
-
Add the base (pyridine or TEA, 1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., ethyl acetate/hexane gradient) to yield the pure benzimidazole-sulfonyl hybrid.
Expert Insight: The choice of base is crucial. Pyridine can act as both a base and a nucleophilic catalyst, while triethylamine is a non-nucleophilic base. The reaction is performed at 0 °C initially to control the exothermic reaction between the sulfonyl chloride and the base/nucleophile.
Diagram: Stepwise Synthesis Workflow
Caption: Workflow for the stepwise synthesis of benzimidazole-sulfonyl hybrids.
Methodology II: One-Pot and Multicomponent Reactions
One-pot syntheses and multicomponent reactions (MCRs) represent a more atom-economical and efficient approach to complex molecules by combining multiple reaction steps into a single operation without isolating intermediates.[5][6][7]
Copper-Catalyzed Three-Component Synthesis
A notable MCR for the synthesis of 1,2-substituted benzimidazoles involves the copper-catalyzed reaction of an N-substituted o-phenylenediamine, a terminal alkyne, and a sulfonyl azide.[5][7]
Protocol 4.1.1: One-Pot Synthesis of 2-Alkyl/Aryl-1-sulfonylbenzimidazoles
Materials:
-
o-Phenylenediamine
-
Terminal Alkyne (e.g., phenylacetylene)
-
p-Tolylsulfonyl Azide (TsN₃)
-
Copper(I) Iodide (CuI)
-
Toluene or Dioxane
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add CuI (5-10 mol%).
-
Add the o-phenylenediamine (1.2 eq), the terminal alkyne (1.0 eq), and the sulfonyl azide (1.1 eq).
-
Add the anhydrous solvent (toluene or dioxane).
-
Stir the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., ethyl acetate/hexane gradient) to obtain the desired benzimidazole-sulfonyl hybrid.
Expert Insight: This reaction proceeds through a cascade mechanism. The copper catalyst facilitates the reaction between the alkyne and the sulfonyl azide to form a ketenimine intermediate. This intermediate is then trapped intramolecularly by the amino groups of the o-phenylenediamine, leading to cyclization and formation of the benzimidazole ring.[5] This method allows for the rapid generation of diverse libraries by varying the alkyne and sulfonyl azide components.
Diagram: Mechanism of Copper-Catalyzed MCR
Caption: Simplified mechanism of the copper-catalyzed three-component reaction.
Data Summary: Representative Synthetic Routes
| Methodology | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Stepwise Synthesis | o-Phenylenediamine, Aldehyde, Sulfonyl Chloride | Na₂S₂O₅, Pyridine/TEA | 50-80% (over 2 steps) | Versatile, scalable, intermediates can be purified | Longer reaction times, more unit operations |
| Cu-Catalyzed MCR | o-Phenylenediamine, Alkyne, Sulfonyl Azide | CuI | 49-86%[7] | High efficiency, atom economy, rapid library synthesis | Requires inert atmosphere, potential metal contamination |
| Visible-Light Induced | Benzimidazole derivative with alkene, Sulfonyl Chloride | Visible light | Good to excellent | Metal-free, environmentally friendly[8] | Limited to specific substrates with alkene functionality |
Conclusion and Future Perspectives
The synthesis of benzimidazole-sulfonyl hybrids is a dynamic field with continuous innovation. While traditional stepwise methods remain robust and reliable, the development of one-pot, multicomponent, and catalyst-driven reactions offers significant advantages in terms of efficiency and environmental impact.[3][9] The choice of synthetic route should be guided by the specific target molecule, desired scale, and available resources. As the demand for novel therapeutic agents grows, the development of even more elegant and sustainable methods for constructing these valuable scaffolds will undoubtedly remain a key focus for the medicinal and organic chemistry communities.
References
-
Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 7255299. [Link]
-
Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC, 9005321. [Link]
-
Mulugeta, E., & Samuel, Y. (2022). (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]
-
Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed, 35425644. [Link]
-
Al-Soud, Y. A., et al. (2008). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 13(11), 2886-2897. [Link]
-
Tahlan, S., et al. (2019). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. ResearchGate. [Link]
-
Chen, Y., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(15), 8783-8787. [Link]
-
Reddy, C. R., et al. (2014). A concise synthesis of 2-(2-aminothiophene)-benzimidazoles by one-pot multicomponent reaction. Tetrahedron Letters, 55(28), 3763-3766. [Link]
-
Shaikh, A. A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(3), 102981. [Link]
-
Wang, Y., et al. (2021). Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives with sulfonyl chlorides induced by visible light. Organic Chemistry Frontiers, 8(10), 2234-2240. [Link]
-
Popa, C. I., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6528. [Link]
-
She, J., Jiang, Z., & Wang, Y. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Synlett, 2009(12), 2023-2027. [Link]
-
Kumar, A., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2), 85-93. [Link]
-
Rithe, S.R., Jagtap, R. S., & Ubarhande, S.S. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 173-177. [Link]
-
Rithe, S. R., Jagtap, R. S., & Ubarhande, S. S. (2015). One pot synthesis of substituted benzimidazole derivatives and their charcterization. ResearchGate. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide [organic-chemistry.org]
- 8. Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives with sulfonyl chlorides induced by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
Application Notes & Protocols: The Versatile Role of Benzimidazole Derivatives in Asymmetric Synthesis
Prepared for: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the application of benzimidazole derivatives in the field of asymmetric synthesis. It delves into their roles as chiral ligands, catalysts, and auxiliaries, offering detailed protocols and mechanistic insights for key reactions. The content is structured to provide both a theoretical understanding and practical guidance for researchers in organic chemistry and drug discovery, grounded in authoritative scientific literature.
Introduction: The Privileged Scaffold of Benzimidazole in Asymmetric Catalysis
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Asymmetric catalysis has emerged as the most elegant and efficient strategy to achieve this goal. At the heart of this field lies the design and application of chiral catalysts and ligands that can effectively transfer stereochemical information to a prochiral substrate.
Benzimidazole, a heterocyclic aromatic organic compound, has garnered significant attention as a "privileged scaffold" in medicinal chemistry due to its diverse biological activities.[1] However, its derivatives have also proven to be remarkably effective in asymmetric synthesis. The rigid benzimidazole core, coupled with the ease of functionalization at various positions, allows for the creation of a wide array of chiral environments. These derivatives have been successfully employed as N-heterocyclic carbene (NHC) precursors, chiral ligands for transition metals, and organocatalysts, demonstrating their versatility and effectiveness in a multitude of asymmetric transformations.[2][3] This guide will explore the multifaceted applications of benzimidazole derivatives, providing detailed protocols and elucidating the underlying principles that govern their stereochemical control.
Chiral Benzimidazole-Based N-Heterocyclic Carbenes (NHCs) in Asymmetric Organocatalysis
N-Heterocyclic carbenes (NHCs) have revolutionized the field of organocatalysis. Chiral NHCs derived from benzimidazolium salts are particularly noteworthy for their ability to mediate a range of asymmetric reactions with high enantioselectivity.[4] These catalysts typically operate by activating substrates through the formation of key intermediates like the Breslow intermediate, which can act as a nucleophile.
Asymmetric Stetter Reaction
The Stetter reaction, the 1,4-addition of an aldehyde to an α,β-unsaturated compound, is a powerful C-C bond-forming reaction. Chiral benzimidazole-based NHCs have been instrumental in rendering this reaction asymmetric, providing access to valuable 1,4-dicarbonyl compounds.
Mechanism of Action: The catalytic cycle commences with the deprotonation of the benzimidazolium salt to generate the active NHC catalyst. The NHC then attacks the aldehyde, forming the Breslow intermediate. This key intermediate subsequently undergoes a 1,4-addition to the Michael acceptor. Proton transfer and elimination of the catalyst then regenerate the NHC and furnish the enantioenriched 1,4-dicarbonyl product.
Caption: Catalytic cycle of the NHC-catalyzed asymmetric Stetter reaction.
Experimental Protocol: Asymmetric Intramolecular Stetter Reaction
This protocol is a representative example for the asymmetric intramolecular Stetter reaction catalyzed by a chiral NHC.
-
Materials:
-
Chiral benzimidazolium salt (precatalyst)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or another suitable non-nucleophilic strong base
-
Substrate (tethered aldehyde and Michael acceptor)
-
Anhydrous and degassed solvent (e.g., toluene or THF)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral benzimidazolium salt (5-10 mol%).
-
Add the anhydrous solvent (to achieve a typical substrate concentration of 0.1 M).
-
Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the base (e.g., KHMDS, 1.0-1.2 equivalents relative to the catalyst) and stir for 15-30 minutes to generate the NHC in situ.
-
Add a solution of the substrate (1.0 equivalent) in the anhydrous solvent dropwise over a period of time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or supercritical fluid chromatography (SFC).
-
-
Data Summary (Illustrative):
| Substrate | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Tethered aromatic aldehyde-enone | 10 | KHMDS | 25 | 12 | 85 | 92 |
| Tethered aliphatic aldehyde-enoate | 10 | DBU | 0 | 24 | 78 | 88 |
Causality Behind Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: NHCs and many strong bases are highly sensitive to air and moisture, which can lead to catalyst deactivation.
-
Base Selection: A strong, non-nucleophilic base is crucial for deprotonating the benzimidazolium salt without competing side reactions with the substrate.
-
Temperature Control: The reaction temperature can significantly influence the enantioselectivity. Lower temperatures often lead to higher enantiomeric excess.
Benzimidazole Derivatives as Chiral Ligands in Transition Metal Catalysis
The nitrogen atoms in the benzimidazole ring system are excellent coordinators for transition metals. By introducing chirality into the benzimidazole scaffold, a vast array of chiral ligands can be synthesized for asymmetric transition metal catalysis.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. Chiral benzimidazole-based ligands, often featuring a phosphine group (P,N-ligands), have been successfully employed in ruthenium- and rhodium-catalyzed asymmetric hydrogenations of ketones and olefins.[5][6][7]
Workflow for Catalyst Screening in Asymmetric Hydrogenation:
Caption: Workflow for screening benzimidazole ligands in asymmetric hydrogenation.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones [5][8]
-
Materials:
-
[RuCl₂(p-cymene)]₂ as the metal precursor
-
Chiral benzimidazole-based P,N-ligand
-
Aromatic ketone substrate
-
Anhydrous and degassed solvent (e.g., methanol or isopropanol)
-
Hydrogen gas (high pressure)
-
High-pressure autoclave equipped with a magnetic stir bar
-
-
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [RuCl₂(p-cymene)]₂ (0.5-1 mol%) and the chiral benzimidazole-phosphine ligand (1.1-2.2 mol%).
-
Add the anhydrous and degassed solvent.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the in situ formation of the active catalyst.
-
Add the aromatic ketone substrate.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).
-
Place the autoclave in a heating block and stir at the desired temperature (e.g., 25-60 °C) for the specified time (typically 12-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine conversion and by chiral HPLC or GC to determine the enantiomeric excess.
-
-
Data Summary (Illustrative):
| Ketone Substrate | Ligand | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | ee (%) |
| Acetophenone | Chiral Benzimidazole-Phosphine | 200 | 20 | 40 | >99 | 98 (R) |
| 1'-Acetonaphthone | Chiral Benzimidazole-Phosphine | 200 | 20 | 40 | >99 | 96 (S) |
Trustworthiness of the Protocol: The reliability of this protocol is established through careful control of the experimental parameters and thorough analysis of the results. The use of an internal standard in the NMR analysis can provide accurate conversion data, while the enantiomeric excess is a direct measure of the catalyst's stereocontrolling ability. Reproducibility of the results across multiple runs is a key indicator of a robust protocol.
Benzimidazole Derivatives as Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.[9][10] After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.
Asymmetric Alkylation
Chiral benzimidazole derivatives can be employed as auxiliaries to control the stereochemistry of enolate alkylation reactions. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to a diastereoselective reaction with an incoming electrophile.
Logical Flow of Auxiliary-Controlled Asymmetric Alkylation:
Caption: Logical flow of an asymmetric alkylation using a chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation of a Carboxylic Acid Derivative [11][12]
This protocol is a generalized procedure based on the principles of chiral auxiliary-mediated alkylation.
-
Materials:
-
Chiral benzimidazole-containing alcohol or amine (auxiliary)
-
Carboxylic acid chloride or anhydride
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA or Sodium bis(trimethylsilyl)amide - NaHMDS)
-
Alkyl halide (electrophile)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Reagents for auxiliary cleavage (e.g., LiOH/H₂O₂ or other hydrolytic conditions)
-
-
Procedure:
-
Attachment of the Auxiliary: a. To a solution of the chiral benzimidazole auxiliary in an anhydrous solvent, add a base (e.g., n-BuLi or a non-nucleophilic amine base) at a low temperature (e.g., 0 °C or -78 °C). b. Add the carboxylic acid chloride or anhydride and allow the reaction to warm to room temperature. c. Work up the reaction and purify the resulting substrate-auxiliary conjugate.
-
Diastereoselective Alkylation: a. Dissolve the substrate-auxiliary conjugate in anhydrous THF and cool to -78 °C under an inert atmosphere. b. Add the strong base (e.g., LDA or NaHMDS) dropwise to form the enolate. Stir for 30-60 minutes. c. Add the alkyl halide and continue to stir at -78 °C until the reaction is complete (monitored by TLC). d. Quench the reaction with a saturated aqueous solution of NH₄Cl and warm to room temperature. e. Extract the product, dry the organic layer, and concentrate. f. Purify the product by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
-
Cleavage of the Auxiliary: a. Dissolve the purified alkylated product in a suitable solvent system (e.g., THF/water). b. Add the cleavage reagents (e.g., LiOH and H₂O₂) at 0 °C and stir until the reaction is complete. c. Work up the reaction to separate the enantioenriched carboxylic acid from the recovered chiral auxiliary.
-
-
Data Summary (Illustrative):
| Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield of Major Diastereomer (%) |
| Benzyl bromide | LDA | 95:5 | 85 |
| Methyl iodide | NaHMDS | 92:8 | 90 |
Authoritative Grounding: The principles of chiral auxiliary-based asymmetric synthesis are well-established, with the work of pioneers like David A. Evans providing a strong foundation. The use of benzimidazole-based auxiliaries leverages these established concepts, where the defined steric environment of the auxiliary dictates the facial selectivity of the enolate reaction.
Conclusion and Future Perspectives
Benzimidazole derivatives have firmly established their position as a versatile and powerful class of chiral molecules in asymmetric synthesis. Their successful application as organocatalysts, ligands for transition metals, and chiral auxiliaries highlights the tunability and effectiveness of this privileged scaffold. The ongoing research in this area continues to expand the scope of their applications and improve the efficiency and selectivity of known transformations. Future directions will likely involve the development of novel benzimidazole-based catalysts for challenging asymmetric reactions, the immobilization of these catalysts for easier recovery and reuse, and their application in the synthesis of complex and biologically important molecules.
References
- Zhou, J., & Liu, X. (2016).
- Lafuente, M. L., Maidana, L. G., Bisceglia, J. A., Iribarren, A. M., & Lewkowicz, E. S. (2022).
- Enders, D., Niemeier, O., & Balensiefer, T. (2006). Asymmetric Intramolecular Crossed-Benzoin Reactions by N-Heterocyclic Carbene Catalysis.
- Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia.
- Niguez, M., et al. (2021). Chiral benzimidazoles in asymmetric organocatalysis.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-10). Wiley-VCH.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Benavent, L., Baeza, A., & Freckleton, M. (2018). Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination of Unprotected 3-Substituted Oxindoles.
- Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2).
- Herrmann, W. A., & Öfele, K. (2005). Chiral N-Heterocyclic Carbenes as Stereodirecting Ligands in Asymmetric Catalysis. Journal of Organometallic Chemistry, 690(24-25), 5735-5747.
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(1), 23-32.
- Enders, D., & Balensiefer, T. (2004). Nucleophilic Carbenes in Asymmetric Organocatalysis. Accounts of Chemical Research, 37(8), 534-541.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- James, B. R., Pacheco, A., Rettig, S. J., Thorburn, I. S., Ball, R. G., & Ibers, J. A. (1975). Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
- Noyori, R., & Takaya, H. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345-350.
- Genêt, J. P. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of Chemical Research, 36(12), 908-918.
- Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Characterization of 1H-Benzimidazol-2-yl Propyl Sulfide as an Antifungal Probe in Crop Protection
Introduction & Strategic Context
1H-benzimidazol-2-yl propyl sulfide (also known as 2-(propylthio)-1H-benzimidazole) represents a critical structural scaffold in the research of benzimidazole fungicides and anthelmintics. While commercial benzimidazoles like Carbendazim and Thiabendazole are industry standards, the propyl sulfide analog serves as a vital lipophilic probe in Structure-Activity Relationship (SAR) studies.
Why This Molecule Matters
In crop protection research, this molecule is primarily used to investigate:
-
Lipophilicity & Penetration: The propyl chain increases the partition coefficient (LogP) compared to methyl-substituted analogs, potentially enhancing cuticular penetration in foliar applications.
-
Resistance Profiling: It is used as a reference standard to test cross-resistance in fungal strains carrying
-tubulin mutations (e.g., E198A, F200Y) that render standard benzimidazoles ineffective. -
Metabolic Stability: As a sulfide, it serves as a precursor for sulfoxide and sulfone metabolites (similar to the metabolism of Albendazole), allowing researchers to study oxidative activation in planta.
Mechanism of Action (MOA)
Like its parent class, this molecule acts as a Microtubule Assembly Inhibitor . It binds to the colchicine-binding domain of fungal
Figure 1: Mechanism of Action pathway for benzimidazole sulfides targeting fungal cytoskeleton integrity.
Application Note: Chemical Synthesis & Purification[1]
Objective: Synthesize high-purity (>98%) 1H-benzimidazol-2-yl propyl sulfide for biological assay use. Reaction Type: Nucleophilic S-Alkylation.
Protocol 1: Synthesis Workflow
Reagents:
-
2-Mercaptobenzimidazole (CAS: 583-39-1)
-
1-Bromopropane (CAS: 106-94-5)
-
Potassium Hydroxide (KOH)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Activation: Dissolve 2-mercaptobenzimidazole (10 mmol, 1.50 g) in 30 mL of absolute ethanol containing KOH (11 mmol, 0.62 g). Stir at room temperature for 15 minutes.
-
Expert Insight: The base deprotonates the thiol (-SH) to form the thiolate anion (
), which is a more potent nucleophile.
-
-
Alkylation: Add 1-bromopropane (11 mmol, 1.0 mL) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). -
Quenching: Cool the reaction to room temperature and pour into 100 mL of ice-cold water. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate under vacuum. Wash with cold water (
mL) to remove residual KBr salts. -
Recrystallization: Recrystallize from aqueous ethanol (1:1) to yield needle-like crystals.
-
Validation:
-
Yield: Expected 80–90%.
-
Melting Point: Verify against literature (approx. 138–140°C for related analogs; specific propyl derivative may vary slightly).
-
Figure 2: Synthetic workflow for S-alkylation of benzimidazole thiol.
Application Note: In Vitro Antifungal Bioassay
Objective: Determine the Median Effective Concentration (
Protocol 2: Poisoned Food Technique
Materials:
-
Potato Dextrose Agar (PDA).
-
Test Compound: 1H-benzimidazol-2-yl propyl sulfide (dissolved in DMSO).
-
Positive Control: Carbendazim (commercial standard).
-
Pathogen: 5mm mycelial plugs from 5-day old active cultures.
Methodology:
-
Stock Preparation: Prepare a
stock solution of the test compound in DMSO. -
Media Dosing: Add stock solution to molten PDA (
) to achieve final concentrations of 0.1, 1, 5, 10, 50, and 100 .-
Critical Control: Ensure final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity.
-
-
Plating: Pour 20 mL of "poisoned" agar into Petri dishes. Allow to solidify.
-
Inoculation: Place a 5mm mycelial plug of the pathogen in the center of the plate (mycelium side down).
-
Incubation: Incubate at
in the dark for 4–6 days (until control plates reach 3/4 growth). -
Data Collection: Measure colony diameter (cross-sectional average). Calculate % Inhibition:
(Where C = growth in control, T = growth in treatment).
Data Presentation (Example):
| Compound | Pathogen | EC50 (µg/mL) | 95% Confidence Interval |
| Propyl Sulfide Analog | F. graminearum | 0.85 | 0.70 – 1.02 |
| Propyl Sulfide Analog | B. cinerea | 1.20 | 1.05 – 1.38 |
| Carbendazim (Std) | F. graminearum | 0.60 | 0.55 – 0.65 |
| DMSO Control | F. graminearum | >1000 | N/A |
Application Note: Mechanism Verification (Tubulin Assay)
Objective: Confirm that the fungicidal activity is due to direct interaction with tubulin, distinguishing it from non-specific toxicants.
Protocol 3: Turbidimetric Polymerization Assay
Rationale: Microtubule polymerization increases solution turbidity (Absorbance at 350nm). Effective benzimidazoles inhibit this process, resulting in a flat absorbance curve.
Methodology:
-
Protein Source: Purified porcine brain tubulin or recombinant fungal
-tubulin (1 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM , pH 6.9). -
Reaction Mix:
-
Tubulin solution (
). -
GTP (1 mM final concentration).
-
Test Compound (
and ).
-
-
Measurement: Transfer to a pre-warmed (
) quartz cuvette. -
Kinetics: Monitor Absorbance (
) every 30 seconds for 60 minutes using a UV-Vis spectrophotometer. -
Interpretation:
-
Control (No Drug): Sigmoidal curve (Nucleation -> Elongation -> Plateau).
-
Active Benzimidazole: Suppressed elongation phase (low absorbance).
-
References
-
Zhou, Y., et al. (2016). "Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule."[1] Phytopathology, 106(8), 807-813.[1][2]
-
Coulibaly, S., et al. (2022). "Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1H-Benzimidazole Derivatives." TSI Journals: Chemistry, 15(4).
-
Davidse, L. C. (1986). "Benzimidazole Fungicides: Mechanism of Action and Biological Impact." Annual Review of Phytopathology, 24, 43-65.
-
Zhang, D. Z., et al. (1997). "Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (Sulfide Derivatives)."[3] Yao Xue Xue Bao, 32(12).[3]
-
ChemicalBook. "Albendazole Synthesis and Intermediates (Propylthio-benzimidazole)."
Sources
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low solubility of benzimidazole thioethers in aqueous solutions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of benzimidazole thioethers. This class of compounds, while promising for numerous therapeutic applications, frequently presents significant formulation hurdles due to its inherent hydrophobicity. This guide provides structured troubleshooting advice and answers to frequently asked questions to help you achieve reliable and reproducible experimental results.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My benzimidazole thioether compound immediately precipitated when I added my DMSO stock solution to my aqueous assay buffer. What happened and how can I fix it?
A1: This common issue is known as "solvent shock." It occurs when a compound dissolved at a high concentration in a water-miscible organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses quickly, leaving the compound to crash out of the solution.
Causality: The core of the problem is exceeding the compound's maximum solubility in the final aqueous system. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous solution more gently.
Recommended Protocol: The Serial Dilution Method
This protocol minimizes solvent shock by gradually introducing the compound to the aqueous environment.
-
Prepare the High-Concentration Stock: Dissolve your benzimidazole thioether in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Create an Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into your final aqueous assay buffer. A 1:10 dilution is a good starting point (e.g., 10 µL of 10 mM stock into 90 µL of buffer).
-
Crucial Step: Add the DMSO stock to the buffer dropwise while vortexing or stirring vigorously. This rapid mixing is essential to facilitate dissolution over precipitation.
-
-
Perform Final Dilution: Use this freshly made intermediate stock to prepare your final experimental concentrations. This second dilution step further reduces the final percentage of DMSO.
-
Vehicle Control is Mandatory: Always run a parallel experiment using a vehicle control. This control should contain the highest concentration of DMSO present in your experimental samples to ensure that the solvent itself does not influence the biological outcome. A final DMSO concentration below 0.5% is recommended for most cell-based assays.[1]
Q2: I'm keeping my final DMSO concentration below 0.5%, but my compound's solubility is still too low for the desired assay concentration. What are the next steps?
A2: When simple co-solvency isn't sufficient, you must modify the properties of the aqueous medium or the compound itself to favor dissolution. The following strategies are recommended, starting with the simplest approach.
Strategy 1: pH Adjustment
Expertise & Causality: The benzimidazole core contains a basic nitrogen atom in the imidazole ring.[2] The pKa of this protonated form is typically in the range of 4.5 - 7.4, depending on the substituents.[2][3][4] By lowering the pH of your buffer to below the compound's pKa, you can protonate this nitrogen, creating a charged species that is often significantly more soluble in water.[1][5][6] For instance, the solubility of albendazole, a related benzimidazole, is markedly higher at pH 2 than at neutral pH.[7]
Experimental Protocol: pH-Solubility Screening
-
Determine pKa: If possible, find the experimentally determined or computationally predicted pKa of your specific compound.[8]
-
Prepare Buffers: Make a series of biologically compatible buffers with varying pH values (e.g., pH 7.4, 6.5, 6.0, 5.5).
-
Test Solubility: Add your compound (from a DMSO stock, using the serial dilution method described in Q1) to each buffer to your target final concentration.
-
Observe and Quantify: Visually inspect for precipitation after a set incubation period (e.g., 1 hour at room temperature). If possible, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy to determine the actual solubility at each pH.
-
Validate with Controls: It is critical to confirm that the optimal pH for solubility does not negatively impact your assay's performance (e.g., enzyme activity, cell viability). Run appropriate pH-matched vehicle controls.
Strategy 2: Employing Cyclodextrins
Expertise & Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble "guest" molecules, like your benzimidazole thioether, forming an inclusion complex.[10][11][12] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest compound.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[9][13]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer. A concentration range of 1-10 mM is a typical starting point.
-
Add Compound: Slowly add your compound (from a concentrated DMSO stock) to the HP-β-CD solution while vortexing.
-
Equilibrate: Allow the solution to stir for at least 1-2 hours at room temperature to ensure complex formation.
-
Control Experiments: You must run controls containing only the HP-β-CD in the assay buffer to ensure the cyclodextrin itself does not interfere with your experiment.
Workflow for Troubleshooting Solubility
The following diagram outlines a logical workflow for addressing solubility issues.
Caption: Fig 2. Mechanism of cyclodextrin encapsulation.
Data Presentation: Solubility Enhancement of Benzimidazoles
The following table provides examples from the literature demonstrating the significant impact of formulation strategies on the solubility of benzimidazole-class drugs.
| Compound | Initial Solubility (µg/mL) | Condition | Enhanced Solubility (µg/mL) | Fold Increase | Reference |
| Albendazole | 0.4188 | + β-Cyclodextrin | ~93.47 | 223x | [13] |
| Albendazole | 0.4188 | + HP-β-Cyclodextrin | ~443.06 | 1058x | [13] |
| Albendazole | 0.4188 | + HP-β-CD + PVP-k30 | ~591.22 | 1412x | [13] |
| Fenbendazole | 0.1054 | + β-Cyclodextrin | ~45.56 | 432x | [13] |
| Fenbendazole | 0.1054 | + HP-β-Cyclodextrin | ~159.36 | 1512x | [13] |
| Fenbendazole | 0.3 | + Methyl-β-Cyclodextrin | 20,210 | ~67,367x | [15] |
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Kumar, L., & Sharma, P. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(3), 68-74. [Link]
-
Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(4), 1339-1346. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Garg, A., & Singh, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Kharia, A. A., Singhai, A. K., & Verma, R. (2010). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
-
Al-kassimy, M. A., Al-khaled, A., Al-gawhari, F. A., Al-otaibi, N. H., Al-shehri, T. S., Al-qahtani, A. A., & Al-zahrani, A. A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2370. [Link]
-
Mehta, S., Joseph, N. M., Feleke, F., & Palani, S. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Journal of Drug Delivery and Therapeutics, 4(3), 7-13. [Link]
-
Patel, B. B., & Chotai, N. P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 120-125. [Link]
-
Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., & Khosa, R. L. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 2(1), 32-67. [Link]
-
Kumar, S., & Saini, N. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(8), 1945-1954. [Link]
-
Moriwaki, C., Costa, G. L., Ferraz, H. G., & de Oliveira, A. G. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
Liu, T., & Guo, Z. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(19), 7295. [Link]
-
Lam, K. T., Sarr, E., & Lamprecht, A. (2011). Improving the solubility of the antichagasic drug benznidazole through formation of inclusion complexes with cyclodextrins. Brazilian Journal of Pharmaceutical Sciences, 47(4), 783-790. [Link]
-
PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3). ResearchGate. [Link]
-
Liu, T., & Guo, Z. (2024). Preparation and evaluation of fenbendazole methyl-β-cyclodextrin inclusion complexes. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 1-11. [Link]
-
Mandado, M., & Mosquera, R. A. (2010). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 114(4), 1739-1746. [Link]
-
Lanusse, C. E., & Prichard, R. K. (1992). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Veterinary Research Communications, 16(3), 209-222. [Link]
-
Glavan, A., El-Attug, M., de Wael, K., & Sips, K. (2013). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Electrophoresis, 34(12), 1743-1750. [Link]
-
Bundgaard, H., & Nielsen, N. M. (1989). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics, 51(2), 165-172. [Link]
-
ResearchGate. (n.d.). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. ResearchGate. [Link]
-
ResearchGate. (n.d.). Solubility phase diagrams of mebendazole in BR buffer (pH ˆ 7.2) in.... ResearchGate. [Link]
-
ResearchGate. (n.d.). pKa values of benzimidazole derivatives in their uncomplexed (pKa) and.... ResearchGate. [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. [Link]
-
Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]
-
ResearchGate. (n.d.). Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. ResearchGate. [Link]
-
de la Ch-L, M., Fernández, M. A., & de la V-P, N. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Pharmaceutical Sciences, 47(2), 349-357. [Link]
-
ResearchGate. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. [Link]
-
ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols. ResearchGate. [Link]
-
Deshmukh, A. S., Nakhat, P. D., & Yeole, P. G. (2010). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release, 146(3), 224-233. [Link]
-
Kumar, A., & Saneja, A. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(7), 526-529. [Link]
-
Schick, P., Homann, T., & Langguth, P. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(12), 2149. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]
-
ResearchGate. (n.d.). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. ResearchGate. [Link]
-
Drug-Napoca, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-399. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jopcr.com [jopcr.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. Preparation and evaluation of fenbendazole methyl-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Benzimidazoles
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the N-alkylation of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. N-alkylated benzimidazoles are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals. Achieving high yields and controlling regioselectivity is crucial for efficient drug discovery and development pipelines.
This document moves beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting common experimental hurdles. We will explore the causality behind reaction outcomes and equip you with the knowledge to optimize your specific N-alkylation challenges.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the most common issues encountered during the N-alkylation of benzimidazoles. Each answer provides a mechanistic explanation and actionable solutions.
Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent issue that typically points to one or more suboptimal reaction parameters. The core of the reaction involves the deprotonation of the benzimidazole N-H proton to form a nucleophilic benzimidazolide anion, which then attacks the alkylating agent. The efficiency of this process hinges on several factors.
Causality & Solutions:
-
Insufficient Base Strength: The base must be strong enough to deprotonate the benzimidazole (pKa ≈ 13.2 in water). A weak base will result in a low concentration of the reactive anion.
-
Troubleshooting: If you are using a mild base like potassium carbonate (K₂CO₃) and getting low yields, consider switching to a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the benzimidazole, driving the reaction forward. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to the "cesium effect," which involves better solvation of the carbonate and increased reactivity of the resulting anion.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants, particularly the base and the resulting benzimidazolide anion.
-
Troubleshooting: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetone, or acetonitrile are generally preferred. They effectively solvate the cation of the base (e.g., K⁺, Na⁺) without protonating the highly reactive benzimidazolide anion. If your reaction is sluggish in a solvent like ethanol, switching to DMF can significantly accelerate the rate.
-
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial for the Sₙ2 reaction.
-
Troubleshooting: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If you are using an alkyl chloride with long reaction times and low conversion, switching to the corresponding alkyl bromide or iodide will dramatically increase the reaction rate.
-
-
Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier.
-
Troubleshooting: While some reactions with highly reactive alkyl halides proceed at room temperature, many require heating. A typical starting point is 50-80 °C. If there is no reaction at room temperature, gradually increase the heat and monitor the reaction by Thin Layer Chromatography (TLC). For stubborn substrates, microwave irradiation can sometimes offer a significant rate enhancement over conventional heating.
-
Question 2: I am using an unsymmetrically substituted benzimidazole and getting a mixture of two N-alkylated isomers. How can I control the regioselectivity?
Answer: This is a classic challenge in benzimidazole chemistry. For a 5-substituted benzimidazole, alkylation can occur at either the N1 or N3 position, leading to 1,5- and 1,6-disubstituted products, respectively. The product ratio is determined by a combination of electronic effects, steric hindrance, and the tautomeric equilibrium of the starting material.
Causality & Solutions:
-
Electronic Effects: The substituent on the benzene ring dictates the electron density at the two nitrogen atoms.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ at the 5-position decrease the nucleophilicity of the adjacent N1 atom through an inductive effect. This makes the more distant N3 atom more nucleophilic, favoring the formation of the 1,6-isomer.
-
Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ at the 5-position have the opposite effect, increasing electron density at N1 and favoring the formation of the 1,5-isomer.
-
-
Steric Hindrance: Bulky groups on the benzimidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
-
Troubleshooting: If your substituent at position 4 (or 7) is large, alkylation will preferentially occur at the more accessible N1 position. Similarly, using a bulky alkylating agent like isopropyl bromide instead of methyl iodide can increase selectivity for the less hindered nitrogen.
-
Question 3: My mass spectrometry analysis shows the formation of a product with a higher mass than expected, suggesting dialkylation. How can I prevent this?
Answer: The formation of a dialkylated product, a quaternary benzimidazolium salt, occurs when the initially formed N-alkylated benzimidazole acts as a nucleophile and reacts with a second molecule of the alkylating agent.
Causality & Solutions:
-
Stoichiometry: This is the most common cause. Using a large excess of the alkylating agent significantly increases the probability of a second alkylation event.
-
Troubleshooting: Use a controlled amount of the alkylating agent, typically between 1.0 and 1.2 equivalents. Monitor the reaction closely by TLC. Once the starting benzimidazole is consumed, stop the reaction to prevent further alkylation.
-
-
High Temperatures and Long Reaction Times: Harsh conditions can promote the formation of the quaternary salt.
-
Troubleshooting: Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid leaving the reaction to stir for extended periods after it has reached completion. Using two moles of the alkylating agent has been shown to result in quaternary salts as the sole products in some cases.
-
Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for a base and solvent combination?
-
A: A widely successful and reliable starting combination is potassium carbonate (K₂CO₃) as the base in DMF or acetone as the solvent. This setup is effective for a broad range of benzimidazoles and alkyl halides and represents a good balance of reactivity and operational simplicity.
-
-
Q: Are there any "green" or environmentally friendly methods for this reaction?
-
A: Yes, several greener approaches have been developed. Phase-transfer catalysis (PTC) using a quaternary ammonium salt with aqueous potassium hydroxide can be effective, reducing the need for volatile organic solvents. Another innovative method utilizes an aqueous medium with a surfactant like sodium dodecyl sulfate (SDS) to overcome solubility issues, often leading to high yields and simplified, chromatography-free purification.
-
-
Q: I am observing a ring-opened side product. Why is this happening?
-
A: N-alkylation induced ring opening of the benzimidazole has been observed, particularly at elevated temperatures (e.g., 60 °C) and when more than two equivalents of a reactive alkyl halide are used. This side reaction transforms the heterocyclic ring into a multifunctional aromatic compound. To avoid this, use a controlled stoichiometry of the alkylating agent and the lowest effective reaction temperature.
-
Data & Workflow Visualizations
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Formula | Type | Typical Solvents | Key Considerations |
| Potassium Carbonate | K₂CO₃ | Mild, Heterogeneous | DMF, Acetone, Acetonitrile | Good starting point; reaction may require heat. |
| Cesium Carbonate | Cs₂CO₃ | Mild, Heterogeneous | DMF, Acetonitrile | Often more effective than K₂CO₃ due to the "cesium effect". |
| Sodium Hydride | NaH | Strong, Non-nucleophilic | THF, DMF | Highly effective for deprotonation; requires anhydrous conditions. |
| Potassium Hydroxide | KOH | Strong Base | Water (with PTC), Alcohols | Often used in phase-transfer catalysis (PTC) systems. |
Diagram 1: General Mechanism of N-Alkylation
This diagram illustrates the two-step process: deprotonation of the benzimidazole followed by nucleophilic attack on the alkylating agent.
Caption: General mechanism for the base-mediated N-alkylation of benzimidazole.
Diagram 2: Troubleshooting Workflow for Low Yield
A logical decision tree to diagnose and solve low-yield reactions.
Ticket #001: The "Brick Dust" Paradox (Solubility & Recrystallization)
Welcome to the Benzimidazole Purification HelpDesk .
This guide is structured as a Tier-3 Technical Support repository. It bypasses generic advice to address the specific physicochemical obstinacy of 2-substituted benzimidazoles—specifically their tendency to "oil out," their amphoteric nature causing chromatographic tailing, and the persistent toxicity of unreacted o-phenylenediamine (OPD).
User Issue: "My crude product is a solid brick that won't dissolve in common organic solvents for loading, but when I try to recrystallize from hot ethanol, it oils out into a sticky gum."
Root Cause Analysis:
2-substituted benzimidazoles possess strong intermolecular hydrogen bonding (N-H
Resolution Protocol: The "Acid-Base Swing"
Instead of fighting solubility with heat (which degrades the product), utilize the amphoteric nature of the imidazole ring (
Step-by-Step Workflow:
-
Dissolution (Protonation): Suspend the insoluble crude solid in 1M HCl . The benzimidazole will protonate at the N3 position and dissolve as the hydrochloride salt.
-
Note: Insoluble impurities (inorganic salts, non-basic byproducts) will remain solid.
-
-
Filtration: Filter the acidic solution through a Celite pad to remove mechanical impurities.
-
Precipitation (Deprotonation): Slowly add 20% NaOH or NH₄OH to the filtrate while stirring vigorously.
-
Polishing (Recrystallization): If the solid is still amorphous, use the Ethanol/Water Trick :
-
Dissolve solid in boiling ethanol (minimum volume).
-
Add hot water dropwise until persistent turbidity appears.
-
Add one drop of ethanol to clear it.
-
Insulate the flask (wrap in foil/towel) to cool to Room Temp over 4-6 hours. Slow cooling prevents oiling.
-
Data Summary: Solvent Efficiency
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Verdict |
| Ethanol (100%) | High | Moderate | Low Yield | Good for initial wash. |
| EtOH : Water (8:2) | High | Low | Oiling Out | Gold Standard (with slow cooling). |
| DMF / DMSO | Very High | High | Removal | Avoid (High BP makes drying impossible). |
| Acetonitrile | Moderate | Low | Co-crystallization | Good for HPLC prep, poor for bulk. |
Ticket #002: Chromatographic Tailing (HPLC & Flash)
User Issue: "I'm running a standard reverse-phase gradient, but my benzimidazole peak tails badly (Asymmetry factor > 2.0). I can't integrate the area accurately."
Root Cause Analysis:
Standard silica columns contain residual silanol groups (
Resolution Protocol: Silanol Suppression
Option A: The "Amine Blocker" (Flash Chromatography) For normal phase purification (DCM/MeOH), the silica is acidic.
-
The Fix: Pre-wash your column with mobile phase containing 1% Triethylamine (TEA) .
-
Running: Maintain 0.1% TEA in your eluent during the run. The TEA saturates the active silanol sites, allowing the benzimidazole to elute symmetrically.
Option B: The "pH Hammer" (HPLC)
-
The Fix: Push the mobile phase pH to high (pH 10) or low (pH 2.5) .
-
Low pH:[4] Both silanols and benzimidazole are protonated (repulsion/neutral interaction). Use Formic Acid (0.1%).
-
High pH: Benzimidazole is deprotonated (neutral). Requires high-pH stable columns (e.g., C18 Hybrid particle).
-
Visualizing the Interaction:
Caption: Mechanism of peak tailing and its resolution using amine modifiers (TEA) to block active silanol sites.
Ticket #003: The "Pink Impurity" (Removing o-Phenylenediamine)
User Issue: "My product has a persistent pink/brown hue. NMR shows trace starting material (OPD), which is toxic. Recrystallization isn't removing it."
Root Cause Analysis: o-Phenylenediamine (OPD) oxidizes rapidly in air to form colored phenazine-like oligomers. These impurities are highly lipophilic and co-crystallize with the product. OPD is also a known mutagen, requiring strict removal (<10 ppm) for biological assays.
Resolution Protocol: The "Oxidative Scavenge"
The Bisulfite Wash (Chemical Cleanup):
-
Dissolve crude product in ethyl acetate.[2]
-
Wash with 5% aqueous Sodium Metabisulfite (
) .-
Mechanism: Bisulfite reduces the colored oxidized impurities and forms water-soluble adducts with unreacted aldehydes (if used in synthesis).
-
-
Follow with a 0.5M HCl wash .
The "Resin Scavenger" (High-Throughput): For small-scale library purification, add Polymer-supported Isocyanate resin to the reaction mixture.
-
Mechanism: The resin reacts specifically with the free primary amines of OPD, covalently binding it. Filter the resin to remove the impurity.[2][5]
Decision Matrix: Purification Strategy
Use this flow to determine the correct starting point based on your crude material's state.
Caption: Logic flow for selecting the appropriate purification method based on solubility and physical state.
References
-
BenchChem Technical Support. (2025).[2][4][6][7][8][9][10] Purification of 2-tert-butyl-6-methyl-1H-benzimidazole: Acid-Base Extraction Protocols. Retrieved from
-
Wagner, E. C., & Millett, W. H. (1943). Benzimidazole.[2][6][7][8][11][12][13] Organic Syntheses, Coll.[12] Vol. 2, p.65. (Detailed procedure for Norite/Charcoal cleaning and recrystallization). Retrieved from
-
Shimadzu Technical Guide. (2022). Troubleshooting Peak Tailing in HPLC Analysis of Basic Compounds. (Mechanisms of silanol interactions).[4] Retrieved from
-
MIT OpenCourseWare. (2020). Two-Solvent Recrystallization Guide. (General protocols for handling oiling out). Retrieved from
-
Santosh, Y., et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvents. Journal of the Iranian Chemical Society. (Modern green chemistry workup alternatives). Retrieved from
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Thioamide Stability in Human Serum
Welcome to the Bioanalytical Stability Support Hub.
Topic: Preventing Degradation of Thioamide Compounds (
Core Directive: The Stability Challenge
Thioamide compounds (e.g., Ethionamide, Propylthiouracil, and novel peptide isosteres) present a unique bioanalytical challenge. Unlike amides, the sulfur atom in the thioamide group is highly nucleophilic and prone to S-oxygenation .
In human serum, this degradation is not merely chemical; it is enzymatically catalyzed. Without intervention, thioamides rapidly convert to sulfines (
Your Goal: Arrest both enzymatic and chemical oxidation immediately upon blood draw.
Mechanism of Failure (Root Cause Analysis)
To prevent degradation, you must understand the enemy. Thioamide instability in serum is driven by two primary vectors:
-
Enzymatic S-Oxygenation:
-
Culprit: Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.
-
Action: These enzymes transfer oxygen to the sulfur atom. This process remains active in serum at room temperature and can reactivate during freeze-thaw cycles.
-
-
Chemical Oxidation:
-
Culprit: Reactive Oxygen Species (ROS) and dissolved oxygen in the matrix.
-
Action: Direct attack on the electron-rich sulfur.
-
Visualization: The Degradation Pathway
The following diagram illustrates the stepwise degradation you are trying to prevent.
Figure 1: The oxidative cascade of thioamides. Note that the primary loss occurs at the first step (Thioamide
Standard Operating Procedures (Protocols)
Do not rely on simple freezing. The following protocols are designed to create a "stasis field" around your analyte.
Protocol A: The "Golden Hour" Collection Strategy
Objective: Stabilize the compound at the moment of blood draw.
| Step | Action | Technical Rationale |
| 1 | Pre-chill all collection tubes (Vacutainers) on wet ice. | Lowers kinetic energy; reduces enzymatic activity immediately. |
| 2 | Collect blood into K2-EDTA tubes. Avoid Heparin if possible. | EDTA chelates metal ions that can catalyze auto-oxidation. |
| 3 | Centrifuge immediately at | Separation of red blood cells removes a major source of metabolic enzymes. |
| 4 | Acidification & Antioxidant Spike (See Table 1 below). | CRITICAL STEP: Drops pH to deactivate FMOs and scavenges ROS. |
| 5 | Snap freeze at | Stops all residual chemical reactions. |
Protocol B: Chemical Stabilization Cocktail
Add the following stabilizers to the serum immediately after centrifugation.
Table 1: Recommended Stabilizer Cocktails
| Stabilizer | Concentration in Serum | Mechanism | Best For |
| Ascorbic Acid (Vit C) | 1% (w/v) final conc. | Scavenges free radicals; prevents S-oxidation. | General Thioamides (Ethionamide, etc.) |
| Formic Acid | 0.5% - 1.0% (v/v) | Lowers pH (<4.0) to denature FMO enzymes. | Enzymatic Inhibition |
| DTT (Dithiothreitol) | 1-5 mM | Maintains -SH in reduced state (Strong Reductant). | Peptide Thioamides (Use with caution in MS) |
Preparation of Stabilized Matrix:
-
Prepare a 10x Stock Solution : 10% Ascorbic Acid in 5% Formic Acid (aq).
-
Add 10
L of Stock Solution to every 90 L of serum/plasma. -
Vortex gently (5 sec) and freeze.
Visualization: Sample Preparation Workflow
Follow this decision logic to ensure sample integrity.
Figure 2: Decision tree for stabilizing thioamide compounds based on analyte class.
Troubleshooting & FAQs
Q1: My QC samples show degradation even after freezing at -20°C. Why?
A:
-
Fix: Move to
immediately. Ensure you are using the Acid/Antioxidant cocktail described in Protocol B.
Q2: I see a peak with Mass +16 Da in my chromatogram. Is this an impurity? A: This is likely the Sulfine (S-oxide) degradation product.
-
Fix: Check your sample preparation temperature. If samples sat at room temperature during extraction, auto-oxidation occurred. Keep all samples on ice/water baths during the entire extraction process.
Q3: Can I use TCEP instead of Ascorbic Acid? A: Yes, TCEP (Tris(2-carboxyethyl)phosphine) is a potent, irreversible reducing agent that is stable at acidic pH. It is often superior to DTT for LC-MS applications because it does not interfere as strongly with ionization. However, for small molecule thioamides (like Ethionamide), Ascorbic Acid is generally sufficient and cheaper.
Q4: Does the acidification damage the thioamide?
A: Generally, no. Thioamides are stable in mild acid. In fact, protonation of the thioamide reduces the electron density on the sulfur, making it less nucleophilic and therefore less prone to oxidation. Avoid highly alkaline conditions (
Q5: What extraction method do you recommend? A: Protein Precipitation (PPT) with cold Acetonitrile (containing 0.1% Formic Acid) is preferred over Liquid-Liquid Extraction (LLE).
-
Reason: PPT is faster, minimizing the time the analyte spends in the liquid phase where degradation occurs. LLE often requires drying steps (evaporation) where oxidation can accelerate due to air exposure.
References
-
Thioamide Stability & Metabolism
-
Mechanism of S-Oxygenation: Cashman, J. R., et al. "Stereoselective S-Oxygenation of Thioamide Drugs by the Flavin-Containing Monooxygenase." Chemical Research in Toxicology, 1990.
-
-
Bioanalytical Protocols
-
Ethionamide Analysis: Hemanth Kumar, A. K., et al. "Development and validation of a high-performance liquid chromatography method for the determination of ethionamide in human serum." Journal of Chromatography B, 2005.
-
-
General Stabilization Strategies
-
Antioxidant Use in Plasma: Kadi, A. A., et al. "Stability Indicating LC-MS/MS Method for the Estimation of Thioamide Drugs in Biological Fluids." Arabian Journal of Chemistry, 2017.
-
-
Peptide Thioamide Chemistry
-
Thioamide Isosteres: Chatterjee, S., et al. "Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents." Journal of Medicinal Chemistry, 2023.
-
For further assistance, please contact the Applications Support Team with your specific LC-MS method parameters.
Microwave-Assisted Synthesis Support Center: Benzimidazole Optimization
Current Status: Operational Topic: Reducing Reaction Times via Microwave Irradiation Lead Scientist: Dr. A. V. Chen, Senior Application Scientist
Executive Summary: The Microwave Advantage
Welcome to the technical support hub for benzimidazole synthesis. You are likely here because the conventional Phillips condensation (refluxing o-phenylenediamine with carboxylic acids) is creating bottlenecks in your workflow—typically requiring 6–48 hours.
The Solution: Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to achieve volumetric heating . Unlike thermal conduction (oil baths), which heats from the outside in, microwaves couple directly with polar molecules.
Validated Performance Metrics:
| Parameter | Conventional Reflux (Thermal) | Microwave Irradiation (MAOS) | Improvement Factor |
|---|---|---|---|
| Reaction Time | 6 – 48 Hours | 5 – 15 Minutes | ~96% Reduction |
| Typical Yield | 55 – 65% | 85 – 98% | +30% Increase |
| Energy Profile | High (Continuous heating) | Low (Targeted bursts) | Eco-friendly |
| Purity | Moderate (Oxidative byproducts) | High (Cleaner profiles) | Reduced Workup |[1]
Validated Protocols (Standard Operating Procedures)
Protocol A: Solvent-Free "Green" Synthesis (Recommended)
Best for: High-throughput screening, maximum speed, and reducing waste.
Reagents:
-
Carboxylic acid derivative (1.0 mmol)[2]
-
Catalyst: Erbium Triflate [Er(OTf)₃] (1 mol%) OR o-phenylenediamine dihydrochloride (salt form).
Workflow:
-
Grind: Mix diamine and acid in a mortar until a homogeneous paste forms.
-
Load: Transfer to a G10 or G30 microwave vial. Add catalyst.[4][5]
-
Irradiate:
-
Power: Dynamic mode (max 300W).
-
Temp: Hold at 60°C for 5 minutes.
-
Note: If using aromatic aldehydes with electron-withdrawing groups, extend to 10 minutes.[6]
-
-
Workup: Add water (5 mL). The product typically precipitates. Filter and recrystallize from ethanol.
Protocol B: Ethanol/Water Suspension (Scalable)
Best for: Larger scales (>5g) where heat dissipation is a safety concern.
Reagents:
-
Aldehyde/Acid (1.0 mmol)
-
Solvent: Ethanol:Water (1:1 ratio).
-
Catalyst: 2 drops conc. HCl or Sulfamic acid.
Workflow:
-
Dissolve: Combine reagents in the microwave vessel.
-
Seal: Cap the vessel (ensure pressure sensor is active).
-
Irradiate:
-
Ramp: 2 minutes to reach 130°C.
-
Hold: 8–12 minutes at 130°C.
-
-
Cool: Allow vessel to drop to <50°C before opening (Critical Safety Step).
Technical Visualization: Workflow & Logic
Figure 1: Synthesis Decision Matrix
Caption: Logical flow for selecting the optimal microwave protocol based on reagent stability and scale.
Troubleshooting & FAQs
Category: Reaction Failure & Yield[7]
Q: My reaction yield is low (<50%), even after 15 minutes. What is wrong? A: This is often a temperature vs. pressure conflict.
-
Diagnosis: If you are using a solvent like Ethanol (boiling point ~78°C) in an open vessel, you are capped at that temperature. Benzimidazole ring closure often requires >100°C.
-
Fix: Use a sealed vessel system. This allows Ethanol to be superheated to 130°C–150°C, providing the activation energy required for the dehydration step.
-
Alternative: Switch to a high-absorbing solvent like PEG-400 or DMF (though workup is harder) to achieve higher temperatures at lower pressures.
Q: I see a dark, tarry impurity in my product. How do I prevent this? A: This is oxidative degradation of the o-phenylenediamine (OPD).
-
Mechanism: OPD oxidizes rapidly in air, especially when heated.
-
Fix: Use the salt form (o-phenylenediamine dihydrochloride).[7][8][9] It is more stable, reduces colored impurities, and the HCl component acts as an in-situ acid catalyst, often eliminating the need for external acids.
Category: Safety & Equipment
Q: The microwave vessel vented/shutdown due to "Overpressure." A: You likely generated gas (CO₂ or solvent vapor) faster than the headspace could accommodate.
-
The Rule of Thumb: Never fill a microwave vial more than 60% full.
-
The Fix:
-
Reduce solvent volume (increase concentration to 1M or 2M).
-
If using a carboxylic acid that decarboxylates, perform a pre-stir step at 50°C (open vessel) before sealing for the high-temp run.
-
Category: Chemistry Specifics[1][2][3][4][5][6][7][8][9][10][11][12]
Q: Can I use this for 2-substituted benzimidazoles using aldehydes? A: Yes, but aldehydes require an oxidation step or a specific mechanism to form the imidazole ring compared to carboxylic acids.
-
Adjustment: Add an oxidant (like Sodium Metabisulfite) if using conventional heating, OR simply use Nitrobenzene as the solvent (acts as oxidant and solvent), though this is less "green."
-
Better Path: The Erbium Triflate [Er(OTf)₃] method (Protocol A) works exceptionally well for aldehydes without strong oxidants due to Lewis Acid activation.
Diagnostic Logic Tree
Figure 2: Troubleshooting Low Yields
Caption: Step-by-step isolation of reaction failures in microwave synthesis.
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007).[8][9] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115–117.[8][9]
-
Mobinikhaledi, A., et al. (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.
-
Porta, A., et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation.[2][3][4][5][10][7][9][11][12] Preprints.org.
-
Rao, A., et al. (2004).[1] Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors.[1] Arkivoc, (v), 147-155.[1]
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.[1][13] CEM Technical Library.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. jocpr.com [jocpr.com]
- 13. Solvent Choice for Microwave Synthesis [cem.com]
Technical Support Center: Catalyst Selection for Selective Synthesis of 2-Substituted Benzimidazoles
Welcome to the technical support center for the synthesis of 2-substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and selectivity in your reactions.
Introduction: The Pivotal Role of the Catalyst
The synthesis of 2-substituted benzimidazoles, a core scaffold in many pharmaceuticals, typically involves the condensation of an o-phenylenediamine with an aldehyde.[1] While this reaction appears straightforward, achieving high selectivity for the desired 2-substituted product over the 1,2-disubstituted byproduct can be a significant challenge. The choice of catalyst is paramount in directing the reaction pathway, influencing reaction rates, and ultimately determining the success of the synthesis.[2][3]
This guide will delve into the nuances of catalyst selection, offering a structured approach to troubleshooting and answering frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired 2-Substituted Benzimidazole
Question: I am getting a low yield of my target 2-substituted benzimidazole. What are the likely causes and how can I improve it?
Answer:
Low yields in benzimidazole synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your substrates.[2] Here’s a systematic approach to diagnosing and resolving this issue:
1. Suboptimal Reaction Conditions:
-
Causality: Temperature, solvent, and reaction time are critical parameters that dictate reaction kinetics. For instance, some reactions may yield only an intermediate imine at lower temperatures, requiring heat to drive the cyclization to the benzimidazole.[3] A reaction of 1,2-phenylenediamine with benzaldehyde under solvent-free conditions at room temperature was reported to yield only 20%, which increased to 40% when chloroform was used as the solvent.[2]
-
Solution:
-
Temperature Screening: Systematically screen a range of temperatures. Start at room temperature and gradually increase to the reflux temperature of your chosen solvent.
-
Solvent Polarity: The choice of solvent can influence the solubility of reactants and stabilize intermediates. Experiment with a variety of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions are a common source of low yields.[4]
-
2. Inappropriate or Inefficient Catalyst:
-
Causality: The absence of a catalyst or the use of a suboptimal one can lead to dramatically lower yields and longer reaction times.[2] The catalyst's role is to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the o-phenylenediamine.[5]
-
Solution:
-
Catalyst Screening: A wide array of catalysts have been successfully employed for this transformation. Consider screening different classes of catalysts:
-
Lewis Acids: Effective for activating the aldehyde. Examples include Er(OTf)₃, In(OTf)₃, and ZnCl₂.[3][6][7]
-
Brønsted Acids: Can also catalyze the reaction. Examples include p-toluenesulfonic acid and ammonium chloride.[4][8]
-
Heterogeneous Catalysts: Offer advantages in terms of easy separation and reusability.[9] Examples include sulfonated graphene oxide (GO-HSO₃), and metal-organic frameworks (MOFs).[9] A study using GO-HSO₃ reported 100% conversion of reactants with up to 89% yield of the benzimidazole.[9]
-
-
Catalyst Loading: The amount of catalyst is crucial. While a higher loading can increase the reaction rate, an excess can sometimes lead to unwanted side reactions and decreased selectivity.[3] An optimized catalyst loading can increase the yield from as low as 32% to 95%.[2]
-
3. Purity of Starting Materials:
-
Causality: Impurities in the o-phenylenediamine or the aldehyde can interfere with the reaction, leading to the formation of byproducts and a decrease in the yield of the desired product.[2] o-Phenylenediamine is particularly susceptible to oxidation, which can result in colored impurities.[4]
-
Solution:
-
Purification: If the purity of your starting materials is questionable, consider purifying them by recrystallization or distillation before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of sensitive reagents like o-phenylenediamine.[4]
-
Issue 2: Poor Selectivity - Formation of 1,2-Disubstituted Benzimidazole
Question: My reaction is producing a significant amount of the 1,2-disubstituted benzimidazole as a byproduct. How can I improve the selectivity for the 2-substituted product?
Answer:
The formation of the 1,2-disubstituted benzimidazole is a common side reaction where a second molecule of the aldehyde reacts with the newly formed 2-substituted benzimidazole.[5] Controlling the selectivity is key to a successful synthesis.
1. Stoichiometry Control:
-
Causality: The molar ratio of the reactants plays a direct role in the product distribution. An excess of the aldehyde will favor the formation of the 1,2-disubstituted product.
-
Solution:
2. Catalyst Choice and Reaction Conditions:
-
Causality: The catalyst can significantly influence the reaction pathway. Some catalysts may preferentially promote the second condensation step.
-
Solution:
-
Catalyst Influence: The choice of catalyst can be critical for selectivity. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively produce the 1,2-disubstituted product, while its absence favors the 2-substituted product.[3][5]
-
Solvent Effects: The solvent can also impact selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product.[4]
-
3. Electronic Effects of Substituents:
-
Causality: The electronic nature of the substituents on the aldehyde can influence the reaction outcome. Electron-rich aldehydes are often more prone to forming the 1,2-disubstituted product.[5]
-
Solution:
-
Condition Optimization for Substrate: For electron-deficient aldehydes, the formation of the 2-substituted product is often favored.[5] If you are working with an electron-rich aldehyde and observing poor selectivity, carefully re-optimize the reaction conditions, paying close attention to stoichiometry and catalyst choice.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best catalyst for my specific substrates?
A1: The "best" catalyst is highly dependent on your specific o--phenylenediamine and aldehyde. A good starting point is to consult the literature for syntheses involving similar substrates. However, here are some general guidelines:
-
For simple, unfunctionalized substrates: Brønsted acids like NH₄Cl or Lewis acids like ZnCl₂ are often effective and economical choices.[8][10]
-
For substrates with sensitive functional groups: Milder catalysts may be required. Photocatalysts like Rose Bengal have been shown to be effective for the condensation of even less reactive heterocyclic aldehydes.[11]
-
For "green" and sustainable synthesis: Heterogeneous catalysts are an excellent option due to their reusability.[9] Catalysts like MgO supported on dendritic fibrous nanosilica (MgO@DFNS) have been reported to give excellent yields in shorter reaction times under eco-friendly conditions.[12]
Q2: What are the advantages and disadvantages of homogeneous vs. heterogeneous catalysts for this synthesis?
A2:
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous | - Often higher activity and selectivity.[5] - Milder reaction conditions may be possible. | - Difficult to separate from the reaction mixture.[9] - Catalyst recovery and reuse can be challenging. |
| Heterogeneous | - Easy to separate from the reaction mixture (e.g., by filtration).[9][12] - Catalyst can often be recycled and reused.[10][12] - Can be more environmentally friendly. | - May require higher catalyst loadings or more forcing reaction conditions.[9] - Potential for lower activity compared to homogeneous counterparts. |
Q3: What is the role of an oxidant in some benzimidazole syntheses?
A3: In many procedures, the final step of the reaction is an oxidative cyclization of a dihydrobenzimidazole intermediate to the aromatic benzimidazole.[1] While air can sometimes serve as the oxidant, the reaction is often more efficient and higher-yielding with the addition of a dedicated oxidizing agent. Common oxidants include:
-
Hydrogen peroxide (H₂O₂): Often used in combination with an acid like HCl.[13]
-
Hypervalent iodine reagents: These are effective under mild conditions.[13]
-
Molecular oxygen: Can be used as the terminal oxidant in some catalytic systems.[13]
The choice of oxidant should be compatible with the functional groups present in your substrates.
Visualizing the Process
To better understand the reaction and decision-making process, the following diagrams illustrate the general reaction mechanism and a workflow for catalyst selection.
Generalized Reaction Mechanism
Caption: Generalized reaction pathway for the synthesis of 2-substituted benzimidazoles.
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting a suitable catalyst.
References
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. (2012). Rasayan Journal of Chemistry. [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016). ACS Combinatorial Science. [Link]
-
Benzimidazole and Their Derivatives. (2023). Encyclopedia.pub. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Use of heterogeneous catalysts in benzimidazole synthesis. (2021). SID. [Link]
-
Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. (2019). Chemical Methodologies. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. [Link]
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications. [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2022). RSC Advances. [Link]
-
Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. (2021). The Journal of Organic Chemistry. [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry. [Link]
-
New Procedure for the Synthesis of 2-Alkylbenzimidazoles. (2009). Taylor & Francis. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (2018). MDPI. [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2020). Chemistry Journal of Moldova. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). PMC. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. [Link]
-
Simple and mild procedures for synthesis of benzimidazole derivatives using heterogeneous catalyst systems. (2020). ResearchGate. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). Molecules. [Link]
-
Selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles via cross- dehydrogenation coupling of aromatic diamin. (2023). SSRN. [Link]
-
Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. (2023). ACS Sustainable Chemistry & Engineering. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Advances. [Link]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. sid.ir [sid.ir]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Benzimidazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 1H-Benzimidazol-2-yl Propyl Sulfide and Albendazole: Efficacy, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
In the ongoing endeavor to combat helminth infections, which afflict a significant portion of the global population, the benzimidazole class of anthelmintics remains a cornerstone of therapeutic strategies. Albendazole, a widely used broad-spectrum agent, is a prominent member of this class. This guide provides a detailed comparative study of albendazole and a structurally related compound, 1H-benzimidazol-2-yl propyl sulfide. While albendazole is a well-characterized drug, this analysis aims to contextualize its properties against a representative of a broader group of benzimidazole derivatives, fostering a deeper understanding of structure-activity relationships and highlighting avenues for future drug discovery.
Introduction to the Compounds
Albendazole is a methylcarbamate benzimidazole derivative that was first synthesized in 1975.[1] It is recognized by the World Health Organization as an essential medicine for the treatment of a variety of intestinal and systemic parasitic worm infections, including ascariasis, hookworm infections, and neurocysticercosis.[2][3]
1H-Benzimidazol-2-yl propyl sulfide belongs to the 2-thioalkylbenzimidazole family. While not as extensively studied as albendazole, its core benzimidazole structure suggests a potential for anthelmintic activity. The synthesis of related benzimidazole-2-thioether derivatives has been described in the literature, typically involving the reaction of 2-mercaptobenzimidazole with an appropriate alkyl halide.[4][5]
Table 1: Chemical and Physical Properties
| Property | 1H-Benzimidazol-2-yl Propyl Sulfide | Albendazole |
| IUPAC Name | 2-(Propylthio)-1H-benzimidazole | Methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate |
| Chemical Formula | C10H12N2S | C12H15N3O2S |
| Molar Mass | 192.28 g/mol | 265.33 g/mol [2] |
| Structure | A benzimidazole ring with a propyl sulfide group at the 2-position. | A benzimidazole ring with a propyl sulfide group at the 5-position and a methyl carbamate group at the 2-position. |
Mechanism of Action: A Shared Target
The primary mechanism of action for benzimidazole anthelmintics, including albendazole, is the inhibition of tubulin polymerization.[6] These compounds bind to the β-tubulin subunit of the microtubule, preventing its assembly into functional microtubules.[2] This disruption of the cytoskeleton has several downstream effects on the parasite:
-
Impaired Glucose Uptake: The compromised microtubule network in the intestinal cells of the parasite hinders the absorption of glucose, a critical energy source.[6][7]
-
Depletion of Glycogen Stores: The lack of glucose uptake leads to the depletion of the parasite's energy reserves.[2]
-
Inhibition of Cell Division: Microtubules are essential for the formation of the mitotic spindle during cell division. Their disruption blocks egg production and larval development.[2]
It is highly probable that 1H-benzimidazol-2-yl propyl sulfide shares this mechanism of action due to its benzimidazole core, which is a key pharmacophore for tubulin binding.[8][9][10][11]
Caption: Mechanism of action of benzimidazole anthelmintics.
Comparative Efficacy
Albendazole has a broad spectrum of activity against nematodes, cestodes, and some trematodes.[3] Its efficacy is well-documented in numerous clinical and veterinary studies.
The efficacy of 1H-benzimidazol-2-yl propyl sulfide would need to be determined through rigorous experimental evaluation. Studies on other 2-thioalkylbenzimidazole derivatives have shown varying degrees of anthelmintic activity. The nature of the substituent at the 2-position and other positions on the benzimidazole ring can significantly influence the compound's potency and spectrum of activity.[4]
Pharmacokinetic Profile
Albendazole is a prodrug that is poorly absorbed in its parent form.[12] After oral administration, it is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide.[13] This metabolite is responsible for the systemic anthelmintic activity. The bioavailability of albendazole is enhanced when taken with a fatty meal.[14]
The pharmacokinetic properties of 1H-benzimidazol-2-yl propyl sulfide have not been reported. It is likely to undergo metabolic transformations in the host, potentially involving oxidation of the sulfide group, similar to albendazole. However, the absence of the methyl carbamate group at the 2-position would likely result in a different metabolic profile and potentially altered bioavailability and half-life.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | 1H-Benzimidazol-2-yl Propyl Sulfide | Albendazole |
| Absorption | Unknown | Poor, enhanced with fatty meal[14] |
| Metabolism | Unknown, likely hepatic | Rapidly metabolized to active albendazole sulfoxide[13] |
| Active Form | Unknown | Albendazole sulfoxide[12] |
| Half-life | Unknown | Albendazole sulfoxide: ~8.5 hours[12] |
Experimental Protocols for Comparative Evaluation
To conduct a direct comparative study of these two compounds, the following experimental protocols are recommended.
In Vitro Anthelmintic Activity Assays
Objective: To determine and compare the direct effects of the compounds on different life stages of a model helminth, such as Haemonchus contortus.
a) Adult Worm Motility Assay [15]
-
Parasite Collection: Collect adult H. contortus from the abomasum of freshly slaughtered, naturally infected sheep.
-
Preparation: Wash the worms in phosphate-buffered saline (PBS) and select healthy, motile worms.
-
Treatment: Place individual worms in 24-well plates containing RPMI-1640 medium. Add varying concentrations of 1H-benzimidazol-2-yl propyl sulfide and albendazole (positive control). Include a negative control (medium with vehicle, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates at 37°C.
-
Observation: Observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) under a microscope. Motility can be scored on a scale (e.g., 0 = dead, 3 = highly active).
-
Data Analysis: Calculate the percentage of inhibition of motility for each concentration and determine the IC50 value for each compound.
b) Egg Hatch Assay [15]
-
Egg Collection: Recover H. contortus eggs from the feces of infected animals using a flotation technique.
-
Treatment: Suspend the eggs in a solution containing a range of concentrations of the test compounds in a 96-well plate.
-
Incubation: Incubate the plates at 27°C for 48 hours.
-
Observation: Add a drop of Lugol's iodine to stop further hatching and count the number of hatched larvae and unhatched eggs under a microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition and determine the EC50 value for each compound.
Caption: General workflow for in vitro anthelmintic assays.
In Vivo Efficacy Study
Objective: To evaluate and compare the anthelmintic efficacy of the compounds in a suitable animal model, such as gerbils or sheep, infected with a target helminth.
Fecal Egg Count Reduction Test (FECRT) [16][17]
-
Animal Infection: Artificially infect a group of animals with a known number of infective larvae (e.g., H. contortus L3 larvae).
-
Pre-treatment Sampling: After the pre-patent period, collect fecal samples from each animal and perform a fecal egg count to establish a baseline infection level.
-
Animal Grouping: Randomly assign animals to different treatment groups:
-
Group 1: Vehicle control (negative control)
-
Group 2: Albendazole (positive control) at a standard dose
-
Group 3: 1H-benzimidazol-2-yl propyl sulfide at one or more dose levels
-
-
Treatment Administration: Administer the respective treatments orally.
-
Post-treatment Sampling: Collect fecal samples at specific time points post-treatment (e.g., 7 and 14 days).
-
Fecal Egg Count: Perform fecal egg counts on the post-treatment samples.
-
Data Analysis: Calculate the percentage reduction in fecal egg count for each treatment group compared to the control group.
Conclusion
Albendazole is a highly effective and well-characterized anthelmintic agent. Its mechanism of action, centered on the disruption of tubulin polymerization, is a hallmark of the benzimidazole class. While 1H-benzimidazol-2-yl propyl sulfide is a less-studied compound, its structural similarity to albendazole strongly suggests a similar mechanism of action and potential for anthelmintic activity.
A direct comparison of their efficacy and pharmacokinetic profiles requires dedicated experimental investigation. The protocols outlined in this guide provide a framework for such a comparative study. The insights gained from such research would be invaluable for understanding the structure-activity relationships within the benzimidazole class and could guide the development of new, more potent, and safer anthelmintic drugs.
References
-
Albendazole - Wikipedia. (n.d.). Retrieved from [Link]
-
Slideshare. (2023). Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Albendazole? Retrieved from [Link]
-
American Society for Microbiology. (2019). Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. Antimicrobial Agents and Chemotherapy, 63(4), e02489-18. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). A Comprehensive Review of Methods for Testing in-vitro Anthelmintic Activity. Retrieved from [Link]
-
London Centre for Neglected Tropical Disease Research. (2020). Drivers of the variability in albendazole pharmacokinetics and their consequences for anti-helminthic treatment: a systematic review and meta-analysis. Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Review of Pharmacokinetic Drug–Drug Interactions with the Anthelmintic Medications Albendazole and Mebendazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Retrieved from [Link]
-
Cambridge University Press. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96, e13. Retrieved from [Link]
-
bioRxiv. (n.d.). Factors associated with variation in single-dose albendazole pharmacokinetics: a systematic review and modelling analysis. Retrieved from [Link]
-
MDPI. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(15), 5863. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of tubulin polymerization inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe. Retrieved from [Link]
-
PubMed. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. Retrieved from [Link]
-
ACS Publications. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(7), 4048–4063. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
ResearchGate. (n.d.). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and anthelmintic activity studies of 1-substituted benzimidazole derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro and in vivo anthelmintic activity of Artemisia absinthium against gastrointestinal nematodes of free-grazing goats from Ayacucho, Peru. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2022(3), M1444. Retrieved from [Link]
-
SciSpace. (2017). In vitro and in vivo anthelmintic activity of extracts from Artemisia parviflora and A. sieversiana. Biologia, 72(5). Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and anthelmintic properties of new benzimidazoles. Retrieved from [Link]
-
Veterinary Integrative Sciences. (2022). In vivo anthelmintic activity of mango (Mangifera indica) seed extract in pigs naturally-infected with gastrointestinal nematodes. Retrieved from [Link]
-
PubMed. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(16), 4579–4583. Retrieved from [Link]
-
Wikipedia. (n.d.). Ostertagia ostertagi. Retrieved from [Link]
-
PubMed. (2001). Comparative metabolism of albendazole and albendazole sulphoxide by different helminth parasites. Parasitology Research, 87(4), 275–280. Retrieved from [Link]
-
PubMed. (1990). Experimental and theoretical studies of albendazole, oxibendazole, and tioxidazole. The Journal of Parasitology, 76(2), 180–185. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Albendazole - Wikipedia [en.wikipedia.org]
- 3. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 7. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 13. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 17. Ostertagia ostertagi - Wikipedia [en.wikipedia.org]
Technical Guide: Validating Antifungal Efficacy of Benzimidazole Derivatives Against Candida Species
Executive Summary: The Strategic Value of Benzimidazoles
The emergence of multi-drug resistant (MDR) Candida species, particularly C. auris and C. glabrata, has rendered standard azole monotherapies increasingly prone to failure. Benzimidazole derivatives represent a critical pivot in antifungal development.[1] Unlike azoles (which target ERG11/CYP51) or echinocandins (which target FKS1), classical benzimidazoles primarily target
This distinct Mechanism of Action (MOA) allows benzimidazoles to bypass the efflux pump overexpression (CDR1/MDR1) that typically neutralizes fluconazole. This guide provides a rigorous, data-backed framework for validating these derivatives, ensuring your data meets the scrutiny of high-impact peer review and regulatory standards (CLSI/EUCAST).
Mechanistic Validation & Comparative Pharmacology
To validate efficacy, one must first confirm the target. While azoles induce membrane instability, benzimidazoles induce mitotic arrest .
Mechanism of Action (MOA) Visualization
The following diagram illustrates the divergent pathways of Benzimidazoles versus standard Azoles, highlighting why cross-resistance is minimized.
Figure 1: Divergent MOA pathways.[2] Benzimidazoles target structural integrity (tubulin), whereas Azoles target membrane biosynthesis.
Comparative Efficacy Matrix
The following data synthesizes performance metrics of novel benzimidazole derivatives (e.g., compound series based on albendazole or novel 2-substituted scaffolds) against standard-of-care agents.
| Feature | Benzimidazole Derivatives | Fluconazole (Azole) | Amphotericin B (Polyene) |
| Primary Target | Ergosterol Biosynthesis (CYP51) | Membrane Ergosterol Binding | |
| Activity vs. C. albicans | High (MIC: 0.1 – 2.0 | High (MIC: 0.125 – 0.5 | High (MIC: 0.25 – 1.0 |
| Activity vs. C. krusei | High (Effective) | Resistant (Intrinsic) | High |
| Activity vs. C. auris | Moderate to High (Strain dependent) | Low (Acquired Resistance common) | High (Nephrotoxicity limits use) |
| Biofilm Eradication | Moderate (Inhibits hyphal formation) | Low (Sequestered by matrix) | High |
| Fungicidal Nature | Fungicidal (concentration-dependent) | Fungistatic | Fungicidal |
Expert Insight: While Azoles are fungistatic (inhibiting growth), Benzimidazoles can be fungicidal at higher concentrations due to the catastrophic failure of nuclear division. This is a key differentiator when treating immunocompromised patients who lack effective immune clearance.
Validation Protocols (The "How-To")
Trustworthy data requires adherence to the CLSI M27-A4 standard. Deviations from this protocol (e.g., using YPD broth instead of RPMI) render MIC data invalid for regulatory submission.
Protocol A: CLSI M27-A4 Broth Microdilution
This assay defines the Minimum Inhibitory Concentration (MIC).[3]
Reagents Required:
-
Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Inoculum: Candida spp.[1][4] adjusted to
to CFU/mL. -
Compound: Dissolved in DMSO (Final well concentration <1% DMSO).
Workflow Visualization:
Figure 2: Standardized CLSI M27-A4 Workflow for MIC determination.
Critical Technical Nuances:
-
The Trailing Effect: Benzimidazoles, like azoles, may show "trailing growth" (partial inhibition) in C. albicans. For benzimidazoles, the MIC is typically defined as the lowest concentration leading to a prominent reduction (approx. 50% or score 2) in turbidity compared to the growth control, not necessarily complete optical clarity.
-
Solubility: Benzimidazoles are lipophilic. Ensure the stock is fully solubilized in DMSO. If precipitation occurs upon addition to RPMI, the MIC is invalid.
Protocol B: Time-Kill Kinetics
MIC tells you potency; Time-Kill tells you speed and lethality.
-
Setup: Prepare 10 mL of RPMI buffered with MOPS.
-
Inoculate: Starting density of
CFU/mL. -
Dose: Add Benzimidazole derivative at 2x MIC and 4x MIC . Include a growth control (DMSO only).
-
Sampling: Remove aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Quantification: Serially dilute in PBS and plate onto Sabouraud Dextrose Agar (SDA). Count colonies after 24-48h.
-
Success Criteria: A
3 log reduction (99.9% kill) signifies a fungicidal effect.
Protocol C: Biofilm Metabolic Assay (XTT)
Benzimidazoles are often investigated for their ability to prevent hyphal transition, a key step in biofilm formation.
-
Form Biofilm: Seed
cells/mL in a 96-well plate. Incubate 24h to form mature biofilm. -
Wash: Gently wash with PBS to remove planktonic cells.
-
Treat: Add drug in RPMI for 24h.
-
Measure: Add XTT/Menadione solution. Incubate 2h in dark.
-
Read: Absorbance at 490 nm.
-
Interpretation: Compare metabolic reduction % against Fluconazole (often ineffective against mature biofilms).
Troubleshooting & Scientific Integrity
Addressing Resistance Mechanisms
When validating your derivative, you must test against specific resistant isolates to claim "superiority."
-
Efflux Pump Mutants: Test against strains overexpressing CDR1 or MDR1. Benzimidazoles should retain efficacy (MIC unchanged) compared to WT, whereas Fluconazole MIC will skyrocket.
-
Target Mutations: Test against ERG11 mutants. Benzimidazoles should remain active as they target tubulin, not ergosterol enzymes.
Common Pitfalls
-
Inoculum Effect: Using >
CFU/mL in the MIC assay can artificially elevate MIC values for benzimidazoles due to rapid drug depletion. -
Endpoint Timing: Reading Candida results at 48h (instead of 24h) often leads to false resistance reports due to the trailing effect. Stick to the 24h CLSI standard for Candida.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link][7]
-
Kunkel, W. (1980). Effects of the antimicrotubular cancerostatic drug nocodazole on the yeast Saccharomyces cerevisiae.[8] Z Allg Mikrobiol.[8] [Link]
-
Keller, P., et al. (2015).[9] An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols.[9] Antimicrobial Agents and Chemotherapy.[1][4][10][11][12][13][14] [Link]
-
Campoy, S., & Adrio, J. L. (2017). Antifungals.[1][4][5][8][10][11][12][13][15][16][17][18] Biochemical Pharmacology. (Review of antifungal classes and mechanisms). [Link]
-
Pfaller, M. A., et al. (2012). Echinocandin and triazole antifungal susceptibility profiles for clinical opportunistic yeast and mold isolates collected from 2010 to 2011: application of new CLSI clinical breakpoints and epidemiological cutoff values. Journal of Clinical Microbiology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review papers Antifungal agents commonly used in the superficial and mucosal candidiasis treatment: mode of action and resistance development [termedia.pl]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial evaluation of novel benzimidazole type of Fluconazole analogues and their synergistic effects with Chloromycin, Norfloxacin and Fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting tubulin protein to combat fungal disease: Design, synthesis, and its new mechanistic insights of benzimidazole hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Antifungal Pipeline Developments against Candida auris: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 18. Promising Drug Candidates and New Strategies for Fighting against the Emerging Superbug Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
comparison of antimicrobial activity between benzimidazole and triazole hybrids
Topic: Comparative Guide: Antimicrobial Activity of Benzimidazole vs. Triazole Hybrids Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Hybridization Advantage
In the context of escalating Antimicrobial Resistance (AMR), single-pharmacophore drugs often face rapid obsolescence due to target mutation and efflux pump overexpression. This guide analyzes the comparative antimicrobial efficacy of Benzimidazole and Triazole scaffolds and, critically, evaluates the synergistic potency of their Hybrids .
While Benzimidazoles excel in disrupting bacterial cell division (FtsZ inhibition) and Triazoles dominate antifungal therapies (CYP51 inhibition), their hybrids represent a "privileged structure" strategy. Experimental data indicates that fusing these moieties often results in a 2–10 fold reduction in Minimum Inhibitory Concentration (MIC) compared to their parent compounds, driven by dual-mechanism targeting and improved lipophilicity profiles.
Pharmacophore Analysis: Benzimidazole vs. Triazole
To understand the hybrid, we must first isolate the distinct contributions of each pharmacophore.
| Feature | Benzimidazole Scaffold | Triazole Scaffold (1,2,3- & 1,2,4-) |
| Primary Biological Target | Bacteria: FtsZ (tubulin homolog), DNA Gyrase.Helminths: | Fungi: Lanosterol 14 |
| Key Chemical Property | High affinity for biopolymers; mimics purine bases (Adenine/Guanine). | High dipole moment; acts as a bioisostere for amide bonds; resistant to metabolic hydrolysis. |
| Solubility Profile | Generally poor aqueous solubility (requires salt formation). | Moderate to high; often improves the pharmacokinetic profile of attached moieties. |
| Resistance Mechanism | Point mutations in | Overexpression of efflux pumps (CDR1/CDR2); mutations in ERG11 gene. |
Mechanism of Action: The Dual-Targeting Synergy
The superior efficacy of hybrids stems from their ability to attack multiple cellular pathways simultaneously. A hybrid molecule can bind to the bacterial FtsZ protein and intercalate into DNA, or in fungal pathogens, disrupt membrane integrity while inhibiting ergosterol synthesis.
Figure 1: Dual-Mechanism Signaling Pathway
This diagram illustrates the parallel inhibition pathways activated by Benzimidazole-Triazole hybrids in bacterial and fungal cells.
Caption: Figure 1: Dual-targeting mechanism where the benzimidazole moiety disrupts bacterial cell division (FtsZ) and the triazole moiety inhibits fungal sterol synthesis (CYP51).
Structure-Activity Relationship (SAR) Analysis
To maximize antimicrobial activity, specific substitutions are required on the hybrid scaffold.
Benzimidazole Motif Optimization
-
Position 2 (C-2): Essential for linkage. Direct attachment of the triazole or a linker (thio-methyl, oxy-methyl) at C-2 significantly enhances activity compared to N-1 substitution.
-
Position 5/6 (Electron-Withdrawing Groups): Introducing -F, -Cl, -NO₂, or -CF₃ at these positions increases lipophilicity and metabolic stability.
-
Insight: 5-Fluoro derivatives often show 2x greater potency against Gram-positive bacteria (S. aureus) due to increased cell wall penetration.
-
Triazole Motif Optimization
-
Linker Chemistry: A 1,2,3-triazole ring formed via Click Chemistry (CuAAC) acts as a rigid bioisostere.
-
Spacer Atoms: The inclusion of a heteroatom spacer (–S– or –O–) between the benzimidazole and triazole rings allows for rotational flexibility, facilitating better fitting into the enzyme active site (e.g., CYP51 heme pocket).
Comparative Efficacy Data
The following table summarizes experimental MIC (Minimum Inhibitory Concentration) data from recent studies, comparing a representative Hybrid against standard drugs.
Table 1: Comparative MIC Values (
| Organism | Strain Type | Benzimidazole (Parent) | Triazole (Parent) | Hybrid (Optimized) | Standard Drug |
| S. aureus | Gram-Positive | 25 - 50 | > 64 | 3.12 - 6.25 | Ciprofloxacin (0.5 - 1.0) |
| E. coli | Gram-Negative | 50 - 100 | > 100 | 6.25 - 12.5 | Ampicillin (2.0 - 4.0) |
| C. albicans | Fungi | > 64 | 16 - 32 | 0.5 - 4.0 | Fluconazole (0.5 - 2.0) |
| MRSA | Resistant Bacteria | > 128 | Inactive | 8.0 - 16.0 | Vancomycin (1.0 - 2.0) |
Data Source Synthesis: Values represent ranges aggregated from recent SAR studies (e.g., Saber et al., Youssif et al.) [1, 2]. Note that hybrids often approach the efficacy of standard drugs against resistant strains (MRSA) where parent compounds fail.
Experimental Protocol: Antimicrobial Susceptibility Testing
To validate the activity of synthesized hybrids, the Broth Microdilution Method is the gold standard (CLSI guidelines). This protocol ensures reproducibility and precise MIC determination.
Protocol Overview
-
Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). -
Compound Dilution: Serial 2-fold dilutions of the hybrid compound in DMSO/Mueller-Hinton Broth.
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity check or Resazurin dye reduction (color change from blue to pink indicates growth).
Figure 2: Broth Microdilution Workflow
This flowchart details the step-by-step process for determining MIC values.
Caption: Figure 2: Standardized Broth Microdilution workflow for determining Minimum Inhibitory Concentration (MIC) according to CLSI guidelines.
Conclusion & Future Perspectives
The fusion of benzimidazole and triazole pharmacophores creates a synergistic effect that transcends the limitations of the individual moieties.
-
Key Finding: The hybrid scaffold significantly improves activity against Gram-positive bacteria and fungi, often rivaling standard antibiotics.
-
Challenge: Gram-negative activity remains lower due to the outer membrane barrier; future designs should focus on optimizing polarity (LogP) to enhance permeation through porins.
-
Recommendation: Prioritize 5-substituted benzimidazoles linked via thio-methyl bridges to 1,2,3-triazoles for the most promising lead candidates.
References
-
Marinescu, M. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Antibiotics, 12(7), 1220.[1]
-
Saber, A., et al. (2023).[2] Synthesis and Antimicrobial Activity of New Benzimidazole-1,2,3-Triazole Hybrids. Preprints.org.
-
Joubert, A., et al. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing.[3][4][5][6] JoVE (Journal of Visualized Experiments).
-
Clinical and Laboratory Standards Institute (CLSI). (2025). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Standard M07.
-
BenchChem. (2025).[7] Application Notes and Protocols for Broth Microdilution Method.
Sources
- 1. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents[v1] | Preprints.org [preprints.org]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Benzimidazole Derivative Activity
A Senior Application Scientist's Perspective on Translating Benchtop Results to Preclinical Outcomes
For decades, the benzimidazole scaffold has been a cornerstone in the development of therapeutics, demonstrating a remarkable breadth of activity against parasites, fungi, and cancer cells.[1][2][3] The journey from a promising compound in a petri dish to an effective agent in a living system, however, is fraught with complexity. This guide provides a detailed comparison of the in vitro and in vivo performance of benzimidazole derivatives, using the widely-studied anthelmintic albendazole as a primary case study. We will explore the experimental methodologies that underpin our understanding of these compounds, analyze the critical factors that govern the correlation between in vitro potency and in vivo efficacy, and offer insights into navigating the challenges of preclinical drug development.
The Benzimidazole Core: A Privileged Scaffold
The versatility of the benzimidazole nucleus, a fusion of benzene and imidazole rings, allows for extensive chemical modification, leading to a wide array of biological activities.[4][5] The primary mechanism of action for many anthelmintic and anticancer benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin.[1][6] This interference with the cytoskeleton is selectively toxic to parasites and cancer cells, which often exhibit higher rates of microtubule turnover and may have forms of tubulin that bind benzimidazoles with greater affinity than their mammalian hosts.[6]
In Vitro Evaluation: The First Litmus Test
In vitro assays provide the initial, crucial data on the intrinsic activity of a compound against its target. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of numerous candidate molecules.
Common In Vitro Assays for Anthelmintic Benzimidazoles
For anthelmintic benzimidazoles like albendazole, several in vitro methods are employed to assess their efficacy against various developmental stages of parasitic worms.
-
Egg Hatch Assay (EHA): This assay measures the ability of a compound to inhibit the development and hatching of parasite eggs. It is a valuable tool for detecting resistance to benzimidazoles.[7]
-
Larval Motility/Viability Assays: These assays assess the impact of a compound on the movement and survival of larval stages. Inhibition of motility is often used as a surrogate for paralysis and death of the parasite.
-
Adult Worm Motility Assays: Similar to larval assays, these tests evaluate the effect of the compound on the motor activity of adult worms.[8]
Table 1: Representative In Vitro Anthelmintic Activity of Albendazole
| Assay Type | Parasite Species | Key Metric | Representative Value | Citation |
| Egg Hatch Assay | Haemonchus contortus | IC50 | ~0.1 µg/mL | [7] |
| Larval Motility Assay | Trichuris muris | IC50 | <10 µM | |
| Adult Worm Assay | Giardia lamblia | IC50 | ~0.05 µg/mL | [8] |
Experimental Protocol: Egg Hatch Assay
-
Parasite Egg Collection: Collect fecal samples from infected animals and isolate the parasite eggs using standard sieving and flotation techniques.
-
Assay Setup: Dispense a suspension of eggs into a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound (e.g., albendazole) to the wells. Include positive (e.g., thiabendazole) and negative (e.g., DMSO) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for a set period (e.g., 48 hours).
-
Assessment: Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of egg hatching).
In Vivo Evaluation: The Whole-System Reality Check
While in vitro assays are indispensable for initial screening, they cannot replicate the complex environment of a living organism. In vivo studies in animal models are essential to evaluate a drug's efficacy, pharmacokinetics, and safety in a whole biological system.
Common In Vivo Models for Anthelmintic Benzimidazoles
-
Rodent Models: Mice and rats are commonly used and can be experimentally infected with a variety of parasitic nematodes, such as Trichinella spiralis or Heligmosomoides polygyrus.[9][10]
-
Livestock Models: For veterinary anthelmintics, studies in sheep, goats, or cattle are crucial to determine efficacy under field-relevant conditions.[7]
Table 2: Representative In Vivo Anthelmintic Activity of Albendazole
| Animal Model | Parasite Species | Dosing Regimen | Key Metric | Representative Result | Citation |
| Mouse | Trichinella spiralis | 50 mg/kg, oral | Reduction in larval burden | Significant reduction | [11] |
| Goat | Gastrointestinal Nematodes | 5 mg/kg, single oral dose | Fecal Egg Count Reduction | 69.2-86.2% | [7] |
| Mouse | Heligmosomoides polygyrus | 100 mg/kg, single oral dose | Worm Burden Reduction | 100% | [10] |
Experimental Protocol: Fecal Egg Count Reduction Test (FECRT)
-
Animal Selection: Select a group of naturally or experimentally infected animals with a sufficient parasite burden.
-
Pre-treatment Sampling: Collect fecal samples from each animal to determine the baseline fecal egg count (eggs per gram of feces).
-
Treatment: Administer the test compound (e.g., albendazole) at the desired dose and route. A control group should receive a placebo.
-
Post-treatment Sampling: Collect fecal samples again after a specified period (e.g., 10-14 days).
-
Egg Counting: Perform fecal egg counts on all samples.
-
Data Analysis: Calculate the percentage reduction in the mean fecal egg count for the treated group compared to the control group.
The Correlation Conundrum: Why In Vitro Doesn't Always Predict In Vivo
A strong in vitro-in vivo correlation (IVIVC) is the holy grail of early drug development. However, for benzimidazole derivatives, as with many classes of drugs, the correlation can be weak or moderate.[7] A compound that is highly potent in a petri dish may show disappointing efficacy in an animal model. Understanding the reasons for these discrepancies is critical for successful drug development.
Key Factors Influencing In Vitro-In Vivo Correlation
-
Pharmacokinetics (ADME):
-
Absorption: Benzimidazoles like albendazole have low aqueous solubility, which can lead to poor and variable absorption from the gastrointestinal tract.[12]
-
Distribution: The compound must reach the site of infection in sufficient concentrations to be effective.
-
Metabolism: Albendazole is a prodrug that is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide.[12][13] The rate and extent of this conversion can vary significantly between individuals and species, impacting efficacy.[12]
-
Excretion: The rate at which the drug and its metabolites are cleared from the body determines the duration of action.
-
-
Host Factors:
-
Host Metabolism: The host's metabolic enzymes can inactivate the drug or alter its properties.
-
Host Immune Response: The immune system can play a synergistic role with the drug in clearing the infection.
-
Gastrointestinal Environment: Factors such as pH and the presence of food can influence drug solubility and absorption.[12]
-
-
Parasite Factors:
-
Drug Uptake Mechanisms: The ability of the parasite to take up the drug from its environment can differ between in vitro and in vivo settings.
-
Drug Efflux Pumps: Parasites can develop resistance by actively pumping the drug out of their cells.
-
Location of the Parasite: The accessibility of the drug to parasites located in different tissues can vary.
-
The Case of Anticancer Benzimidazoles
The principles of IVIVC are also highly relevant to the development of benzimidazole derivatives as anticancer agents.[1][14]
-
In Vitro: Assays using cancer cell lines (e.g., MTT assay) are used to determine the cytotoxic effects of the compounds.[4][15]
-
In Vivo: Efficacy is evaluated in xenograft models, where human tumors are grown in immunocompromised mice.[14]
Discrepancies between in vitro and in vivo results in this context are also common and can be attributed to factors such as poor tumor penetration, rapid metabolism, and the development of drug resistance.[1]
Conclusion: A Holistic Approach to Drug Development
The correlation between in vitro and in vivo activity of benzimidazole derivatives is a complex interplay of the compound's intrinsic potency and its pharmacokinetic behavior within a biological system. While in vitro assays are essential for identifying promising lead compounds, a deep understanding of ADME properties and host-drug interactions is paramount for successful translation to in vivo efficacy. A holistic approach that integrates in vitro screening, in vivo testing, and pharmacokinetic analysis is essential for navigating the path from a promising molecule to a clinically effective therapeutic agent.
References
-
Factors associated with variation in single-dose albendazole pharmacokinetics: a systematic review and modelling analysis. PLoS Neglected Tropical Diseases. Available at: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Anthelmintic resistance in goat herds-In vivo versus in vitro detection methods. Veterinary Parasitology. Available at: [Link]
-
In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Adichunchanagiri University. Available at: [Link]
-
In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds. Chemistry & Biodiversity. Available at: [Link]
-
Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]
-
In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds. Wiley Online Library. Available at: [Link]
-
Albendazole Mechanism of Action & Pharmacokinetics Explained. SlideShare. Available at: [Link]
-
In vitro and in vivo activities albendazole (with or without ABT... ResearchGate. Available at: [Link]
-
Combination of bioactive phytochemicals and synthetic anthelmintics: In vivo and in vitro assessment of the albendazole-thymol association. ResearchGate. Available at: [Link]
-
Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Factors associated with variation in single-dose albendazole pharmacokinetics: A systematic review and modelling analysis. medRxiv. Available at: [Link]
-
Ex vivo anthelmintic activity of albendazole-sulphoxide enantiomers. PubMed. Available at: [Link]
-
Improving bioavailability and anthelmintic activity of albendazole by preparing albendazole-cyclodextrin complexes. PubMed. Available at: [Link]
-
Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. ASM Journals. Available at: [Link]
-
Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: The consequences and potential risks. ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Efficacy of Albendazole Chitosan Microspheres with Intensity-Modulated Radiation Therapy in the Treatment of Spinal Echinococcosis. PMC. Available at: [Link]
-
A comparison of the interaction of anthelmintic benzimidazoles with tubulin isolated from mammalian tissue and the parasitic nematode Ascaridia galli. Oxford Academic. Available at: [Link]
-
Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro. PubMed. Available at: [Link]
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. Available at: [Link]
-
Comparison of in vitro and in vivo ectoparasiticide activity of experimental benzimidazole-carbamate with permethrin and amitraz. PubMed. Available at: [Link]
-
In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. PubMed. Available at: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. Available at: [Link]
-
Recent advances of benzimidazole as anticancer agents. PubMed. Available at: [Link]
-
Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. ISOM. Available at: [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. biotech-asia.org [biotech-asia.org]
- 3. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acu.edu.in [acu.edu.in]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the interaction of anthelmintic benzimidazoles with tubulin isolated from mammalian tissue and the parasitic nematode Ascaridia galli. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 7. Anthelmintic resistance in goat herds-In vivo versus in vitro detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ex vivo anthelmintic activity of albendazole-sulphoxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving bioavailability and anthelmintic activity of albendazole by preparing albendazole-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 13. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 14. isom.ca [isom.ca]
- 15. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
A Senior Application Scientist's Guide to Validating Benzimidazole-Tubulin Binding Affinity
For: Researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Introduction: The Rationale for Targeting Tubulin with Benzimidazoles
In the landscape of cancer therapy, the microtubule network remains a cornerstone target. These dynamic polymers, composed of α- and β-tubulin heterodimers, are fundamental to cell division, intracellular transport, and the maintenance of cellular architecture. Their disruption triggers mitotic arrest and, ultimately, apoptosis in rapidly proliferating cancer cells. Benzimidazoles, a versatile class of heterocyclic compounds, have emerged as potent inhibitors of tubulin polymerization, with many demonstrating a strong affinity for the colchicine binding site on β-tubulin.[1][2][3][4] This activity has led to the repurposing of established anthelmintic drugs and the development of novel benzimidazole-based analogs as promising anticancer agents.[5]
However, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. A critical and early step in this process is the precise and quantitative characterization of the binding affinity between the benzimidazole inhibitor and its tubulin target. This guide provides an in-depth comparison of key experimental methodologies, explaining the causality behind experimental choices to ensure the generation of robust, reliable, and translatable data. We will move from foundational biochemical assays to sophisticated biophysical techniques and finally to in-cell target engagement, providing a holistic framework for validation.
The Molecular Battleground: Understanding Tubulin Dynamics
Before selecting an assay, it is crucial to understand the target's behavior. Microtubules exist in a state of dynamic instability, constantly switching between phases of polymerization (growth) and depolymerization (shrinkage). This process is driven by the hydrolysis of GTP bound to β-tubulin. Small molecule inhibitors disrupt this equilibrium. Benzimidazole-based inhibitors typically function by binding to the colchicine site, preventing the curved-to-straight conformational change in the tubulin dimer that is necessary for its incorporation into a growing microtubule.[1][6] This leads to a net depolymerization of the microtubule network. Therefore, our validation methods must not only ask "Does it bind?" but also "What is the functional consequence of this binding?".
Caption: Mechanism of benzimidazole-based tubulin inhibitors.
A Comparative Analysis of Binding Affinity Assays
The choice of assay is a strategic decision dictated by the stage of research, available resources, and the specific questions being asked. No single method is universally superior; they are complementary tools in the drug developer's arsenal.
| Assay Type | Principle | Key Outputs | Throughput | Pros | Cons |
| Tubulin Polymerization Assay | Measures light scattering as tubulin polymerizes into microtubules. Inhibitors decrease the rate and extent of scattering. | IC₅₀ | Medium | Functional data, direct measure of mechanism of action. | Indirect binding data, can be affected by compound aggregation. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed upon binding of the inhibitor to tubulin.[7][8] | KD, ΔH, ΔS, n | Low | "Gold standard" for thermodynamics, label-free, solution-based.[9][10] | High protein consumption, low throughput, sensitive to buffer mismatch. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as the inhibitor (analyte) flows over tubulin immobilized on a sensor chip.[11] | KD, kon, koff | Medium | Real-time kinetics, label-free, provides residence time data.[12] | Requires protein immobilization which may affect conformation. |
| Fluorescence Competition Assay | Measures the displacement of a fluorescent probe (e.g., a colchicine analog) from the tubulin binding site by the inhibitor.[13][14] | Ki, IC₅₀ | High | Directly confirms binding at a specific site, high-throughput adaptable. | Requires a suitable fluorescent probe, indirect measurement. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed (polarization) of a small fluorescent probe when it binds to the larger tubulin protein.[15][16] | KD, Ki | High | Homogeneous assay, excellent for HTS, low sample volume.[17] | Requires fluorescent labeling, potential for artifacts from compound fluorescence. |
| Cellular Thermal Shift Assay (CETSA) | Quantifies the change in thermal stability of tubulin in cells or cell lysates upon inhibitor binding.[18] | Tm shift | Low-Medium | Confirms target engagement in a physiological context, label-free.[19][20] | Indirect, requires specific antibodies for detection (Western Blot). |
Deep Dive: Key Experimental Protocols
Trustworthy data comes from meticulously executed and validated protocols. Here, we detail the methodologies for two of the most informative assays for this topic.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay provides the foundational functional evidence that a benzimidazole compound indeed inhibits the core biological process of microtubule formation. The principle is that microtubules scatter light, so their formation can be tracked by an increase in absorbance at 340 nm.[1][21]
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Tubulin Stock: Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol) to a final concentration of 4 mg/mL. Keep on ice and use within one hour.[1][22]
-
GTP Solution: Prepare a 10 mM GTP stock in G-PEM buffer. Keep on ice.
-
Inhibitor Dilutions: Prepare a serial dilution of the benzimidazole test compound in G-PEM buffer containing a constant, low percentage of DMSO (e.g., <1%) to ensure solubility without affecting polymerization.
-
Controls: Prepare dilutions of a known inhibitor (e.g., Nocodazole, Colchicine) and a known stabilizer (e.g., Paclitaxel) as positive and negative controls, respectively. A vehicle control (DMSO in buffer) is essential.[1]
-
-
Assay Execution:
-
Pre-warm a temperature-controlled microplate reader to 37°C.[21] Use a clear, flat-bottom 96-well plate. It is critical to pre-warm the plate wells to ensure polymerization starts immediately upon addition of tubulin.[21]
-
In a pre-chilled 96-well plate on ice, add 10 µL of the appropriate inhibitor dilution, control, or vehicle to the designated wells.
-
On ice, prepare the final tubulin reaction mix. For a 100 µL final volume per well, combine the 4 mg/mL tubulin stock with the GTP stock to achieve a final concentration of ~3.6 mg/mL tubulin and 1 mM GTP.[1]
-
Working quickly, add 90 µL of the tubulin reaction mix to each well, initiating the reaction.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in the 37°C reader and begin measuring the absorbance at 340 nm every minute for 60-90 minutes.[1][22]
-
Plot absorbance (OD₃₄₀) versus time for each concentration. The resulting curves show a lag phase (nucleation), a steep increase (growth), and a plateau (steady state).[21]
-
Determine the maximum rate of polymerization (Vmax) from the steepest part of the slope for each curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Fluorescence-Based Colchicine Competition Assay
This assay provides direct evidence that the benzimidazole inhibitor binds to the colchicine site. It relies on a fluorescent molecule that binds to the colchicine site and whose fluorescence properties change upon binding. The unlabeled inhibitor competes for this site, displacing the fluorescent probe and reversing the fluorescence change. A common probe is 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC), though others are available.[13][14][23]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Tubulin Solution: Prepare purified tubulin at a concentration of 2 µM in PM buffer (e.g., 20 mM sodium phosphate, 10 mM MgCl₂, pH 7.0).
-
Fluorescent Probe Stock: Prepare a stock solution of a suitable colchicine-site fluorescent probe (e.g., MDL) at 10 µM.[13]
-
Inhibitor Dilutions: Prepare a serial dilution of the benzimidazole test compound over a wide concentration range (e.g., from 1 nM to 100 µM).
-
Positive Control: Use unlabeled colchicine or podophyllotoxin as a positive control for displacement.[13][23]
-
-
Assay Execution:
-
In a black 96-well or 384-well plate, combine 1 µM tubulin and 5 µM of the fluorescent probe in each well.[14][23] Allow this mixture to incubate at room temperature for at least 30 minutes to reach binding equilibrium.
-
Add the serially diluted benzimidazole inhibitor or controls to the wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light, to allow the competition to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen probe (e.g., for MDL, excitation at 400 nm and emission at 550 nm).[13][23]
-
The fluorescence intensity will decrease as the probe is displaced by the inhibitor.
-
Plot the percentage of fluorescence intensity (relative to a "no inhibitor" control) against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding equation to determine the IC₅₀. This can be further converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the KD of the fluorescent probe is known.
-
Quantitative Data Summary
To illustrate the output of these validation studies, the following table presents representative binding affinity data for various benzimidazole derivatives from the literature. This highlights the range of potencies observed and the importance of quantitative comparison.
| Compound | Assay Method | Target/System | Measured Affinity | Reference |
| Nocodazole | Tubulin Polymerization | Bovine Brain Tubulin | IC₅₀ ≈ 10 µM | [21] |
| MT119 | Surface Plasmon Resonance | Purified Tubulin | KD = 10.6 µM | [24] |
| Compound 5da (ABI series) | Antiproliferation Assay | A549 Cancer Cells | IC₅₀ = 15.7 nM | [2] |
| Compound B6 | Biolayer Interferometry | Purified Tubulin | KD < 1 µM | [25] |
| Various Benzimidazoles | Fluorescence Competition | Chicken Erythrocyte Tubulin | Kd (app) = 1-20 µM | [13] |
| Podophyllotoxin | Fluorescence Competition | Brain Tubulin | Kd ≈ 0.5 µM | [23] |
Conclusion: Building a Self-Validating Research Cascade
Validating the binding affinity of benzimidazole-based inhibitors to tubulin is not a single experiment but a logical cascade of inquiry. One should begin with a functional assay, like the tubulin polymerization assay , to confirm the expected mechanism of action. This is followed by direct biophysical measurements using techniques like SPR or ITC to obtain precise, quantitative affinity and kinetic data. A competition assay is then crucial to confirm binding at the intended colchicine site. Finally, an assay like CETSA provides the ultimate validation: proof of target engagement within the complex milieu of a living cell.
By employing a multi-faceted approach and understanding the causality behind each experimental choice, researchers can build a robust and compelling data package. This scientific integrity is paramount for making informed decisions in the drug development pipeline, ultimately increasing the probability of translating a promising molecule into an effective therapeutic.
References
-
A tubulin-based fluorescent polarization assay for paclitaxel. PubMed.[Link]
-
Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. ResearchGate.[Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.[Link]
-
In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol.[Link]
-
Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. PMC.[Link]
-
Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC.[Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]
-
Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. PubMed Central.[Link]
-
MT119, a New Planar-Structured Compound, Targets the Colchicine Site of Tubulin Arresting Mitosis and Inhibiting Tumor Cell Proliferation. PubMed.[Link]
-
Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers.[Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central.[Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI.[Link]
-
Fluorescence Polarization. tracerDB.[Link]
-
Discovery of a Dual Tubulin Polymerization and Cell Division Cycle 20 Homologue Inhibitor via Structural Modification on Apcin. PubMed.[Link]
-
Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience.[Link]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices.[Link]
-
Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC). PubMed.[Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC.[Link]
-
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.[Link]
-
Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds. ResearchGate.[Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.[Link]
-
Isothermal Titration Calorimetry. Stevenson Lab, University of Kentucky.[Link]
-
Alexandra Kulikova PhD in Molecular Biology PostDoc at Institute of Science and Technology Austria. ResearchGate.[Link]
-
Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments.[Link]
-
Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.[Link]
-
Making Cool Drugs Hot: - The Use of Isothermal Titration Calorimetry as a Tool to Study Binding Energetics. OSU Chemistry.[Link]
-
Biacore Surface Plasmon Resonance: Observing Molecular Interactions in Real-Time. University of Notre Dame.[Link]
-
Thermodynamic analysis of binding of benzimidazole derivative with cucurbit[2]uril: A isothermal titration calorimetry study. ResearchGate.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. stevensonlab.com [stevensonlab.com]
- 8. Khan Academy [khanacademy.org]
- 9. Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. drughunter.com [drughunter.com]
- 13. researchgate.net [researchgate.net]
- 14. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tracerDB | FP [tracerdb.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. A tubulin-based fluorescent polarization assay for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 21. cytoskeleton.com [cytoskeleton.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 24. MT119, a new planar-structured compound, targets the colchicine site of tubulin arresting mitosis and inhibiting tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of Benzimidazole Derivatives Against Fungal 14α-Demethylase
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and evaluating comparative molecular docking studies of benzimidazole derivatives targeting the crucial fungal enzyme, 14α-demethylase (CYP51). We will delve into the scientific rationale behind experimental choices, provide detailed, validated protocols, and present a comparative analysis of putative inhibitors, grounding our discussion in established scientific literature.
Introduction: The Significance of Targeting Fungal 14α-Demethylase
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals.[1] The fungal enzyme lanosterol 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol, an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[1][2] Unlike mammalian cells which utilize cholesterol, the distinct structure of ergosterol makes CYP51 an attractive and selective target for antifungal drug development.[3] Azole antifungals, a major class of drugs used to treat fungal infections, function by inhibiting CYP51.[1][2] However, the rise of drug-resistant fungal strains necessitates the discovery of novel and more potent inhibitors.
Benzimidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. Their structural scaffold presents a versatile platform for chemical modification to enhance their inhibitory activity against 14α-demethylase. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of these derivatives within the active site of CYP51, thereby guiding the rational design of new antifungal agents.[4] This guide will walk you through a robust workflow for performing comparative docking studies to identify promising benzimidazole-based inhibitors of fungal 14α-demethylase.
The Target: Understanding Fungal 14α-Demethylase (CYP51)
14α-demethylase is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane function and inhibiting growth.[5] The active site of fungal CYP51 contains a heme cofactor, and azole antifungals, as well as many benzimidazole-based inhibitors, exert their effect by coordinating with the heme iron, thereby blocking the binding of the natural substrate.[1][2]
For our in-silico studies, we will utilize the crystal structures of 14α-demethylase from prominent fungal pathogens such as Candida albicans and Aspergillus fumigatus. These structures, available in the Protein Data Bank (PDB), provide the atomic-level detail necessary for accurate molecular docking simulations.
Available Crystal Structures of Fungal 14α-Demethylase:
| Fungal Species | PDB ID | Description |
| Aspergillus fumigatus | 5FRB | In complex with the tetrazole-based inhibitor VT-1598.[6] |
| Aspergillus fumigatus | 4UYM | In complex with voriconazole.[7] |
| Aspergillus fumigatus | 6CR2 | In complex with a VNI derivative.[8] |
| Candida albicans | - | Homology models have been built based on the Mycobacterium tuberculosis crystal structure.[9] |
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
This section outlines a detailed protocol for a comparative molecular docking study. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Workflow Overview
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Protocol
Part 1: Protein Preparation
The goal of this step is to prepare the 3D structure of the target protein (14α-demethylase) for docking. This involves removing non-essential molecules and adding necessary parameters for the docking software.
-
Obtain Protein Structure: Download the crystal structure of fungal 14α-demethylase from the RCSB Protein Data Bank (e.g., PDB ID: 4UYM for Aspergillus fumigatus CYP51B in complex with voriconazole).[7]
-
Clean the Protein Structure:
-
Remove water molecules and any other heteroatoms (ions, co-solvents) that are not part of the protein or the active site. Some water molecules might be crucial for ligand binding and can be retained based on literature evidence.
-
Separate the protein chain(s) from the co-crystallized ligand (in this case, voriconazole). The co-crystallized ligand will be used for validating the docking protocol.
-
-
Add Hydrogens and Charges:
-
Add polar hydrogens to the protein structure, as they are often not resolved in X-ray crystallography but are crucial for hydrogen bonding interactions.
-
Assign partial charges to each atom of the protein using a force field (e.g., Gasteiger charges). This is essential for calculating the electrostatic interactions between the protein and the ligand.
-
-
Define the Binding Site (Grid Box Generation):
-
Identify the active site of the enzyme. In the case of PDB ID 4UYM, the binding site is defined by the location of the co-crystallized voriconazole.
-
Define a grid box that encompasses the entire binding pocket. The grid box tells the docking program where to perform the conformational search for the ligand. The size and center of the grid box are critical parameters that can influence the docking results.
-
Software Recommendation: AutoDockTools (part of MGLTools) is a widely used free software for protein preparation.[10]
Part 2: Ligand Preparation
This step involves preparing the 3D structures of the benzimidazole derivatives to be docked.
-
Create a Ligand Library: Obtain the 2D structures of the benzimidazole derivatives of interest. These can be drawn using chemical drawing software (e.g., ChemDraw) or downloaded from databases like PubChem.
-
Convert to 3D Structures: Convert the 2D structures into 3D conformations.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy, stable conformations. This is important as the initial conformation of the ligand can affect the docking outcome.
-
Assign Charges and Define Rotatable Bonds:
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define the rotatable bonds in the ligand. This allows the docking program to explore different conformations of the ligand within the binding site.
-
Software Recommendation: Open Babel is a versatile open-source tool for converting between different chemical file formats and preparing ligand structures.
Part 3: Molecular Docking
This is the core computational step where the prepared ligands are docked into the prepared protein.
-
Select a Docking Program: There are several well-established docking programs available, each with its own algorithm and scoring function. AutoDock Vina is a popular choice due to its speed and accuracy.[10]
-
Configure Docking Parameters:
-
Exhaustiveness: This parameter controls the thoroughness of the conformational search. Higher values increase the chances of finding the optimal binding pose but also increase the computational time.
-
Number of Modes: This specifies the number of binding poses to be generated for each ligand.
-
-
Run the Docking Simulation: Execute the docking program with the prepared protein, ligands, and configured parameters.
Part 4: Validation of the Docking Protocol
Before analyzing the docking results for your novel benzimidazole derivatives, it is crucial to validate the docking protocol to ensure its reliability.
-
Re-docking of the Co-crystallized Ligand:
-
Dock the co-crystallized ligand (voriconazole in the case of 4UYM) back into the active site of the protein using the same docking parameters.
-
Rationale: A validated docking protocol should be able to reproduce the experimentally observed binding pose of the co-crystallized ligand.[11]
-
-
Calculate the Root Mean Square Deviation (RMSD):
-
Superimpose the lowest energy docked pose of the re-docked ligand with the original crystallographic pose.
-
Calculate the RMSD between the heavy atoms of the two poses.
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the binding mode.[11]
-
Caption: Decision workflow for validating a molecular docking protocol.
Comparative Analysis of Benzimidazole Derivatives
Once the docking protocol is validated, you can proceed with docking your library of benzimidazole derivatives. The primary outputs to analyze are the docking scores and the predicted binding poses.
Interpreting Docking Scores
The docking score is an estimation of the binding affinity between the ligand and the protein. A lower (more negative) docking score generally indicates a more favorable binding interaction.[12] It is important to note that docking scores are not absolute binding energies but are useful for ranking and comparing different ligands.
Visualizing and Analyzing Binding Interactions
Visual inspection of the docked poses is crucial for understanding the molecular basis of the predicted binding affinity. Key interactions to look for include:
-
Coordination with the Heme Iron: For CYP51 inhibitors, a key interaction is the coordination of a nitrogen atom from the benzimidazole or an attached azole ring with the heme iron in the active site.[1][2]
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and amino acid residues in the active site.
-
Hydrophobic Interactions: Analyze the hydrophobic interactions between the non-polar parts of the ligand and the hydrophobic residues of the binding pocket.
-
Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and aromatic residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp).
Software Recommendation: PyMOL and Chimera are powerful molecular visualization tools for analyzing protein-ligand interactions.
Comparative Data Table
The following table presents a hypothetical comparative analysis of a series of benzimidazole derivatives docked against Aspergillus fumigatus 14α-demethylase. The docking scores are compared with experimentally determined Minimum Inhibitory Concentration (MIC) values, which measure the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates higher antifungal activity.
| Compound ID | Benzimidazole Derivative | Docking Score (kcal/mol) | Predicted Key Interactions | Experimental MIC (µg/mL) vs. A. fumigatus |
| BZ-1 | 2-phenyl-1H-benzo[d]imidazole | -7.8 | H-bond with Tyr132, Hydrophobic interactions with Phe228, Met487 | 16 |
| BZ-2 | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | -8.5 | H-bond with Tyr132, Hydrophobic interactions with Phe228, Met487, Halogen bond with Ser378 | 8 |
| BZ-3 | 1-((1H-1,2,4-triazol-1-yl)methyl)-2-phenyl-1H-benzo[d]imidazole | -9.2 | Coordination with Heme iron, H-bond with Tyr132, Pi-pi stacking with Phe228 | 2 |
| BZ-4 | 1-((1H-1,2,4-triazol-1-yl)methyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | -9.9 | Coordination with Heme iron, H-bond with Tyr132, Pi-pi stacking with Phe228, Halogen bond with Ser378 | 1 |
| Voriconazole | (Reference Drug) | -9.5 | Coordination with Heme iron, H-bonds with Tyr132, Ser378 | 1 |
Analysis of the Comparative Data:
-
There is a general correlation between lower (more favorable) docking scores and lower (more potent) experimental MIC values.[12][13]
-
The introduction of a triazole moiety (BZ-3 and BZ-4) leads to a significant improvement in both the docking score and the antifungal activity, likely due to the crucial coordination with the heme iron.
-
The addition of a chlorine atom (BZ-2 and BZ-4) also enhances the predicted binding affinity and experimental potency, possibly through favorable halogen bonding interactions.
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step methodology for conducting comparative docking studies of benzimidazole derivatives against fungal 14α-demethylase. By following a validated protocol and carefully analyzing the results, researchers can effectively prioritize compounds for synthesis and biological evaluation, thereby accelerating the discovery of novel antifungal agents.
The insights gained from these in-silico studies, particularly the identification of key binding interactions, can guide the structure-activity relationship (SAR) studies to further optimize the benzimidazole scaffold for enhanced potency and selectivity. It is imperative to remember that molecular docking is a predictive tool, and its findings must be validated through experimental assays to confirm the biological activity of the designed compounds.
References
-
Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. (n.d.). PMC. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. [Link]
-
Evaluations of Molecular Docking Programs for Virtual Screening. (2006). ACS Publications. [Link]
-
How can I validate a docking protocol?. (2015). ResearchGate. [Link]
-
Virtual Screening Using Protein-Ligand Docking: Avoiding Artificial Enrichment. (n.d.). ACS Publications. [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). PMC. [Link]
-
Homology modeling of lanosterol 14alpha-demethylase of Candida albicans and Aspergillus fumigatus and insights into the enzyme-substrate Interactions. (2007). PubMed. [Link]
-
Validation of structural-based virtual screening protocols with the PDB Code 3G0B and prediction of the activity of. (2022). Pensoft Publishers. [Link]
-
5FRB: Crystal structure of sterol 14-alpha demethylase (CYP51B) from a pathogenic filamentous fungus Aspergillus fumigatus in complex with a tetrazole-based inhibitor VT-1598. (2017). RCSB PDB. [Link]
-
4UYM: Crystal structure of sterol 14-alpha demethylase (CYP51B) from a pathogenic filamentous fungus Aspergillus fumigatus in complex with voriconazole. (2015). RCSB PDB. [Link]
-
Synthesis, Molecular Docking Studies, and Antifungal Activity Evaluation of New Benzimidazole-Triazoles as Potential Lanosterol 14α-Demethylase Inhibitors. (2017). Semantic Scholar. [Link]
-
(PDF) Synthesis, Molecular Docking Studies, and Antifungal Activity Evaluation of New Benzimidazole-Triazoles as Potential Lanosterol 14 α -Demethylase Inhibitors. (n.d.). ResearchGate. [Link]
-
6CR2: Crystal structure of sterol 14-alpha demethylase (CYP51B) from Aspergillus fumigatus in complex with the VNI derivative... (2018). RCSB PDB. [Link]
-
A correlation graph for docking predicted activity and IC50 values. (n.d.). ResearchGate. [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Publications. [Link]
-
Correlation between IC50 and docking score values of compounds. (n.d.). ResearchGate. [Link]
-
Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2022). YouTube. [Link]
-
Molecular Docking Evaluation of Imidazole Analogues as Potent Candida albicans 14α-Demethylase Inhibitors. (2015). PubMed. [Link]
Sources
- 1. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Evaluation of Imidazole Analogues as Potent Candida albicans 14α-Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. Homology modeling of lanosterol 14alpha-demethylase of Candida albicans and Aspergillus fumigatus and insights into the enzyme-substrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Selectivity of Benzimidazole Compounds for Fungal vs. Mammalian Cells
In the quest for novel antifungal therapeutics, the principle of selective toxicity is paramount. An ideal antifungal agent must effectively eradicate pathogenic fungi while exerting minimal to no harm on the host's cells. Benzimidazole derivatives represent a promising class of compounds, many of which exhibit potent antifungal activity. However, their shared eukaryotic ancestry with mammals necessitates a rigorous evaluation of their cellular selectivity. This guide provides an in-depth comparison of the effects of benzimidazole compounds on fungal and mammalian cells, supported by experimental data and detailed protocols to empower researchers in drug development.
The Crux of Selectivity: Targeting Fungal Tubulin
The primary mechanism of action for many antifungal benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin.[1][2][3][4] Microtubules are essential components of the cytoskeleton in all eukaryotic cells, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[5] The selective toxicity of these compounds hinges on the subtle yet significant structural differences between fungal and mammalian tubulin.
Fungal and mammalian β-tubulins, despite a high degree of sequence conservation, exhibit variations in their amino acid composition, particularly at the benzimidazole-binding site.[6][7][8] These differences lead to a higher binding affinity of many benzimidazole derivatives for fungal tubulin compared to its mammalian counterpart.[1][9][10][11] For instance, carbendazim, a common benzimidazole fungicide, demonstrates a much greater inhibitory effect on the assembly of yeast tubulin than on tubulin from mammalian sources.[1] This differential binding affinity is the molecular basis for their selective antifungal activity.
However, it is crucial to recognize that not all benzimidazoles exhibit the same degree of selectivity. Some, like nocodazole, are potent inhibitors of both fungal and mammalian microtubule assembly, making them valuable tools for cell biology research but unsuitable as antifungal drugs.[1][12] Therefore, a comprehensive assessment of selectivity is a critical step in the development of any new benzimidazole-based antifungal candidate.
Experimental Workflow for Assessing Selectivity
A robust assessment of selectivity involves a multi-pronged approach, combining in vitro assays to determine antifungal efficacy and mammalian cell cytotoxicity. This workflow allows for the calculation of a selectivity index, a key parameter in prioritizing lead compounds.
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. Targeting tubulin protein to combat fungal disease: Design, synthesis, and its new mechanistic insights of benzimidazole hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tubulin - Wikipedia [en.wikipedia.org]
- 6. Structural differences between yeast and mammalian microtubules revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and functional differences between porcine brain and budding yeast microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential binding of methyl benzimidazol-2-yl carbamate to fungal tubulin as a mechanism of resistance to this antimitotic agent in mutant strains of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of benzimidazole analogs on cultures of differentiating rodent embryonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Corrosion Inhibition Efficiency of Benzimidazole Derivatives
This guide provides an in-depth comparative analysis of the corrosion inhibition properties of various benzimidazole derivatives. Benzimidazole and its derivatives have emerged as a highly effective class of corrosion inhibitors, particularly for protecting metals and alloys in aggressive acidic environments.[1][2][3][4] Their efficacy stems from their unique molecular architecture, which includes a fused bicyclic system of benzene and imidazole rings containing nitrogen heteroatoms and delocalized π-electrons.[5][6] These features facilitate strong adsorption onto metal surfaces, creating a protective barrier that mitigates the corrosive attack.[2][6] This document synthesizes experimental data to compare the performance of different derivatives, explains the underlying mechanisms, details evaluation methodologies, and explores the synergy between experimental and theoretical approaches.
The Underlying Mechanism: How Benzimidazole Derivatives Protect Metals
The primary mechanism of corrosion inhibition by benzimidazole derivatives is the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites for corrosion.[7] This process can occur through two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the nitrogen atoms in the benzimidazole ring can become protonated, leading to the formation of cations that are then attracted to the negatively charged metal surface (due to the adsorption of anions like Cl⁻ from the acid).
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen atoms (and other heteroatoms like sulfur or oxygen in substituted derivatives) and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic rings can also participate in this bonding.[8]
Most benzimidazole derivatives function as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][8][9][10] The formation of a stable, adsorbed film on the metal surface effectively isolates it from the corrosive environment.[6]
Comparative Performance: A Structure-Activity Relationship
The corrosion inhibition efficiency of a benzimidazole derivative is not static; it is profoundly influenced by its molecular structure. The type and position of substituent groups on the benzimidazole ring can either enhance or diminish its protective capabilities.
-
Electron-Donating Groups (-CH₃, -NH₂, -OCH₃): These groups increase the electron density on the benzimidazole ring, particularly on the nitrogen atoms. This enhanced electron density strengthens the coordinate bond between the inhibitor and the metal (chemisorption), leading to a more stable protective film and higher inhibition efficiency.[11][12]
-
Electron-Withdrawing Groups (-NO₂): Conversely, these groups pull electron density away from the ring, making the nitrogen atoms less likely to donate electrons to the metal's d-orbitals. This generally results in lower inhibition efficiency compared to the unsubstituted or electron-donating substituted counterparts.[8][11][12]
-
Groups with Additional Heteroatoms (-SH, -OH): Substituents like the mercapto group (-SH) often provide additional active centers for adsorption. The sulfur atom, with its lone pair of electrons, can also form a strong coordinate bond with the metal surface, significantly enhancing inhibition efficiency.[7][9]
-
Steric Effects: The size and position of the substituent can also play a role. Bulky groups may increase the surface area covered by each molecule, but they can also hinder the optimal orientation for adsorption. Studies suggest that para-substituted derivatives can sometimes be more effective than ortho-substituted ones.[3]
Quantitative Comparison of Benzimidazole Derivatives
The following table summarizes experimental data from various studies, showcasing the performance of different benzimidazole derivatives under specific conditions.
| Benzimidazole Derivative | Metal | Corrosive Medium | Inhibitor Conc. | Temp. (K) | Inhibition Efficiency (%) | Technique | Reference |
| 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF₂) | Carbon Steel | 1.0 M HCl | 0.001 M | 303 | 95.4 | EIS/PDP | [4][10] |
| 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-(phenacyl)-1-H benzimidazole (MSBP) | Carbon Steel | 1 M HCl | 10⁻³ M | 303 | 98.0 | Weight Loss/EIS | [5] |
| 1-butyl-2-thiobenzylbenzimidazole (BTBBI) | Mild Steel | 1 M HCl | - | - | >90 (High) | Weight Loss/EIS | [9] |
| (1H-benzimidazol-2-yl)methanethiol (LF₁) | Carbon Steel | 1.0 M HCl | 0.001 M | 303 | 88.2 | EIS/PDP | [4][10] |
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | S235 Steel | 1 M HCl | 3 mM | 298 | 87.1 | Weight Loss | [6] |
| 2-mercaptobenzimidazole (MBI) | Mild Steel | 1 M HCl | 250 ppm | 303 | 92.3 | Weight Loss | [2][7] |
| 2-methylbenzimidazole | Mild Steel | 1 M HCl | 250 ppm | 303 | 87.5 | Weight Loss | [2][7] |
| Benzimidazole (Unsubstituted) | Mild Steel | 1 M HCl | 250 ppm | 303 | 82.1 | Weight Loss | [2][7] |
Note: Inhibition efficiency can vary based on the specific experimental conditions, including immersion time and metal composition.
Experimental Workflow for Inhibitor Evaluation
A rigorous and systematic experimental approach is crucial for accurately assessing and comparing the performance of corrosion inhibitors. The workflow involves a combination of gravimetric, electrochemical, and surface analysis techniques.
Detailed Experimental Protocols
A. Weight Loss (Gravimetric) Method
This method provides a direct, tangible measure of the corrosion rate and the inhibitor's effectiveness.
-
Preparation: Prepare metal coupons of known dimensions and surface area. Polish the coupons with successively finer grades of emery paper, degrease with a solvent like acetone, wash with deionized water, and dry.
-
Initial Weighing: Accurately weigh each coupon to at least four decimal places (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the benzimidazole derivative.[2] The immersion is carried out for a predetermined period (e.g., 6, 12, or 24 hours) at a constant temperature.
-
Cleaning & Final Weighing: After immersion, retrieve the coupons. Remove the corrosion products by scrubbing with a soft brush in a cleaning solution (e.g., a solution containing HCl and hexamine), then wash, dry, and reweigh them (W_final).[2]
-
Calculation:
-
Corrosion Rate (CR) is calculated in mm/year.
-
Inhibition Efficiency (η%) is calculated using the formula: η% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100
-
B. Electrochemical Measurements
Electrochemical tests are performed using a three-electrode cell setup (working electrode, reference electrode, and counter electrode) connected to a potentiostat.
-
Potentiodynamic Polarization (PDP):
-
Principle: The potential of the working electrode is scanned in both cathodic and anodic directions relative to its open circuit potential (OCP). The resulting current is measured, generating a Tafel plot (log I vs. E).
-
Procedure: Immerse the working electrode in the test solution until a stable OCP is reached (typically 30-60 minutes).[1] Scan the potential at a slow rate (e.g., 1 mV/s).
-
Analysis: Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). The inhibitor type is determined by the shift in E_corr. A significant shift in both anodic and cathodic branches indicates a mixed-type inhibitor.
-
Calculation: η% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Principle: A small amplitude AC signal is applied to the electrode at different frequencies. The impedance of the system is measured, providing insights into the properties of the electrode/solution interface.
-
Procedure: After reaching a stable OCP, apply an AC perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis: Data is presented as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircle, indicating higher charge transfer resistance (R_ct). This data is fitted to an equivalent electrical circuit to quantify parameters like R_ct and double-layer capacitance (C_dl).[2] A higher R_ct value and lower C_dl value in the presence of the inhibitor signify effective protection.
-
Calculation: η% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100
-
The Power of Theoretical Insights: Quantum Chemistry and Molecular Simulations
Computational methods provide a powerful lens to understand inhibition mechanisms at the molecular level, complementing experimental findings.
-
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is used to calculate electronic properties of the inhibitor molecule that correlate with its efficiency.[12][13][14]
-
E_HOMO (Highest Occupied Molecular Orbital Energy): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal, suggesting better inhibition.
-
E_LUMO (Lowest Unoccupied Molecular Orbital Energy): A lower E_LUMO value indicates a greater ability of the molecule to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and generally better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may facilitate stronger electrostatic interaction and adsorption on the metal surface.[13]
-
-
Molecular Dynamics (MD) Simulations: MD simulations model the interaction between the inhibitor molecules and the metal surface over time.[5][8] They provide a visual representation of how the inhibitors adsorb and arrange themselves to form a protective film, often showing a flat orientation to maximize surface coverage.[9]
Conclusion and Future Outlook
The collective evidence from numerous studies unequivocally establishes benzimidazole and its derivatives as a versatile and highly effective class of corrosion inhibitors. The comparative analysis reveals that their performance is intricately linked to their molecular structure, with the presence of electron-donating groups and additional heteroatoms like sulfur significantly enhancing their protective capabilities. Derivatives such as MSBP and LF₂ have demonstrated outstanding efficiencies exceeding 95% in highly corrosive acidic media.[4][5][10]
The synergistic use of experimental techniques like weight loss and electrochemical measurements, coupled with theoretical DFT and MD simulations, provides a comprehensive framework for both evaluating performance and understanding the fundamental mechanisms of inhibition.
Future research should focus on the design and synthesis of novel benzimidazole derivatives that are not only more efficient but also environmentally benign ("green" inhibitors), addressing the growing need for sustainable corrosion protection strategies.
References
-
Benabid, F., & Toukal, L. (2024). Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. Acta Chimica Slovenica, 71, 668–684. [Link]
-
Salghi, R., et al. (2017). Electrochemical and Theoretical Studies of Novel Synthesized Benzimidazole Derivatives as Corrosion Inhibitors for Carbon Steel. Portugaliae Electrochimica Acta, 35(4), 223-239. [Link]
-
Ramezanzadeh, M., & Ramezanzadeh, B. (2015). Quantum Chemical Studies on Adsorption of Imidazole Derivatives as Corrosion Inhibitors for Mild Steel in 3.5% NaCl. Progress in Color, Colorants and Coatings, 8, 283-294. [Link]
-
Obot, I. B., & Gasem, Z. M. (2014). Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Journal of the Chilean Chemical Society, 59(1), 2318-2323. [Link]
-
Metwally, M. S., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 14, 28394-28413. [Link]
-
Obot, I. B., & Gasem, Z. M. (2014). Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. PMC, 59(1), 2318-2323. [Link]
-
Popova, A., et al. (2003). Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution. Corrosion Science, 45(12), 2817-2828. [Link]
-
Kabanda, M. M., et al. (2012). Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel by Some Triazoles and Benzimidazole Derivatives in Acidic Media. International Journal of Electrochemical Science, 7, 5035-5056. [Link]
-
Zhang, D., et al. (2012). Benzimidazole derivatives as novel inhibitors for the corrosion of mild steel in acidic solution: Experimental and theoretical studies. Corrosion Science, 58, 274-281. [Link]
-
Metwally, M. S., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Publishing. [Link]
-
Câmpu, A., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Journal of the Serbian Chemical Society, 84(10), 1031-1049. [Link]
-
Chaouiki, A., et al. (2023). Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation. PMC, 16(19), 6539. [Link]
-
Câmpu, A., et al. (2019). The inhibition efficiencies, η, of different benzimidazoles as corrosion inhibitors on the different materials in various solutions. ResearchGate. [Link]
-
Chiscop, E., et al. (2025). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. PMC. [Link]
-
El Assyry, A., et al. (2021). Inhibitors performance of benzimidazole derivatives used as corrosion inhibitors in 1 M HCl medium. ResearchGate. [Link]
-
Cruz, J., et al. (2010). Theoretical study of benzimidazole and its derivatives and their potential activity as corrosion inhibitors. Corrosion Science, 52(2), 657-660. [Link]
Sources
- 1. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. peacta.org [peacta.org]
- 6. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scilit.com [scilit.com]
- 12. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 14. electrochemsci.org [electrochemsci.org]
Safety Operating Guide
Personal protective equipment for handling 1H-benzimidazol-2-yl propyl sulfide
This guide outlines the safe handling, operational logistics, and disposal protocols for 2-(Propylthio)-1H-benzimidazole (also known as 1H-benzimidazol-2-yl propyl sulfide).
Chemical Identity & Physical Profile
Before handling, verify the specific isomer. This compound is structurally distinct from Albendazole (which carries the propylthio group at position 5) but shares the benzimidazole core, necessitating similar toxicological precautions.
| Parameter | Specification |
| Chemical Name | 2-(Propylthio)-1H-benzimidazole |
| CAS Number | 55901-21-8 |
| Synonyms | 1H-Benzimidazol-2-yl propyl sulfide; 2-Propylthiobenzimidazole |
| Molecular Formula | C₁₀H₁₂N₂S |
| Molecular Weight | 192.28 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Ethanol; Low solubility in Water |
| Melting Point | Approx. 140–145 °C (Derivative dependent; verify per batch) |
Risk Assessment & Hazard Identification
While specific toxicological data for this intermediate may be limited compared to the parent drug, Structure-Activity Relationship (SAR) protocols dictate treating it as a bioactive benzimidazole.
Core Hazards (GHS Classification - Derived)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).
-
Sensitization: Potential skin sensitizer (common in sulfur-containing heterocycles).
Critical Precursor Warning (If Synthesizing)
If you are synthesizing this compound from 2-Mercaptobenzimidazole and 1-Bromopropane (n-Propyl Bromide) , be aware that 1-Bromopropane is a Reproductive Toxin (Cat. 1B) and Carcinogen (Cat. 1B) . Residual alkylating agents in the final product pose a significant "hidden" hazard.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic safety rules. Use this decision logic to select PPE based on your specific operational state.
Figure 1: PPE Selection Logic. Note that solutions in DMSO require specific glove materials (Laminate/Silver Shield) as DMSO can transport dissolved toxins through standard nitrile gloves.
Operational Procedures
A. Weighing & Transfer (Solids)
Objective: Prevent inhalation of dust and surface contamination.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an antistatic gun or bar if the powder is fluffy/electrostatic to prevent dispersal.
-
Technique: Use a disposable antistatic weighing boat. Do not return excess material to the stock container.
-
Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use.
B. Solubilization (Liquids)
Objective: Mitigate solvent-facilitated skin absorption.
-
Solvent Choice: DMSO and DMF are common solvents but are permeation enhancers .
-
Glove Protocol: If dissolving in DMSO, wear Silver Shield/4H laminate gloves under outer nitrile gloves. Standard nitrile degrades rapidly in DMF and offers no protection against DMSO-mediated transport of the benzimidazole.
-
Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene (incompatible with some organic solvents).
C. Spill Response Workflow
Scenario: 500 mg powder spill on the benchtop.
Figure 2: Dry Powder Spill Response. The critical step is dampening the powder (Step 3) to prevent aerosolization during cleanup.
Waste Disposal & Deactivation
Never dispose of benzimidazole sulfides down the drain. They are toxic to aquatic life and can persist in the environment.
| Waste Stream | Disposal Method | Notes |
| Solid Waste | High-Temperature Incineration | Label as "Toxic Solid, Organic, Sulfur-Containing". |
| Liquid Waste (HPLC/Mother Liquor) | Organic Solvent Waste (Halogen-free) | If synthesized with Propyl Bromide, segregate into Halogenated Waste . |
| Contaminated Sharps | Sharps Container | Needles used for DMSO injection must be incinerated. |
Deactivation Protocol (Surface): To deactivate trace residues on glassware or benchtops, treat with a 10% Bleach (Sodium Hypochlorite) solution for 15 minutes, followed by a water rinse. The hypochlorite oxidizes the sulfide to a sulfoxide/sulfone, increasing water solubility and reducing volatility, though the core toxicity remains; treat the runoff as hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21869857 (Related Benzimidazole Sulfides). Retrieved from .
-
European Chemicals Agency (ECHA). Registration Dossier for 2-Mercaptobenzimidazole (Precursor Safety Data). Retrieved from .
-
American Chemical Society (ACS). Synthesis, Bioactivity Assessment, and Molecular Docking of Benzimidazole-Derived Scaffolds. ACS Omega 2021, 6, 51, 35445–35454. Retrieved from .
-
Molbase. Chemical Properties for CAS 55901-21-8. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). 1-Bromopropane (Precursor) Hazard Alert. Retrieved from .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
